Methyl 2-iodo-5-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-iodo-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYMLHOXGMUIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558145 | |
| Record name | Methyl 2-iodo-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-52-4 | |
| Record name | Benzoic acid, 2-iodo-5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103440-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-iodo-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-iodo-5-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.475 | |
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Foundational & Exploratory
"Methyl 2-iodo-5-methylbenzoate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-iodo-5-methylbenzoate
This guide provides a comprehensive technical overview of this compound (CAS No: 103440-52-4), a key building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document details a field-proven synthetic pathway, explains the underlying chemical principles, and outlines a systematic approach to its structural characterization and quality control.
Strategic Overview: Synthesis Approach
The synthesis of this compound is most effectively achieved through a robust, two-stage process. This strategy leverages the reliable Sandmeyer reaction to introduce the iodine atom onto the aromatic ring, followed by a classic Fischer esterification to build the final methyl ester functionality. This pathway is selected for its high yields, procedural reliability, and the commercial availability of the starting materials.
The overall transformation proceeds as follows:
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part A: Synthesis of 2-Iodo-5-methylbenzoic Acid via Sandmeyer Reaction
This initial stage converts the commercially available 2-amino-5-methylbenzoic acid into its corresponding aryl iodide. The core of this transformation is the generation of a diazonium salt, which is a superb leaving group (N₂) that is subsequently displaced by an iodide ion.
Protocol Justification: The reaction is conducted at 0°C to ensure the stability of the intermediate diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.[1] The use of sodium thiosulfate in the workup is crucial for quenching any excess iodine, which can color the final product.[2]
Step-by-Step Methodology:
-
Vessel Preparation: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-5-methylbenzoic acid (20 g) and 3 N hydrochloric acid (200 mL).
-
Diazotization: Cool the resulting suspension to 0°C using an ice-salt bath. While maintaining vigorous stirring, add a pre-chilled solution of sodium nitrite (10 g) in water (20 mL) dropwise. The rate of addition must be controlled to keep the internal temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes to ensure complete formation of the diazonium salt.[2][3]
-
Iodide Displacement: In a separate beaker, prepare a solution of potassium iodide (26.5 g) in a mixture of 3 N hydrochloric acid (30 mL) and water (30 mL). Add this solution dropwise to the diazonium salt suspension. During this addition, the temperature may be allowed to rise to 5-10°C.[2]
-
Completion and Workup: After the iodide addition, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, followed by heating at reflux for 2 hours to ensure the complete evolution of nitrogen gas.[2]
-
Quenching and Isolation: Cool the reaction mixture to room temperature. Add a 10% solution of sodium thiosulfate until the dark color of excess iodine dissipates and the solution turns yellow.[2]
-
Purification: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral. The crude 2-iodo-5-methylbenzoic acid can be further purified by dissolving it in diethyl ether, washing with sodium thiosulfate solution and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield light-brown crystals.[2]
Part B: Fischer Esterification to Synthesize this compound
This final stage is a classic acid-catalyzed esterification that converts the carboxylic acid intermediate into the desired methyl ester.
Protocol Justification: Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side. A catalytic amount of strong acid (sulfuric acid) is required to protonate the carbonyl oxygen, thereby activating the carboxyl group for nucleophilic attack by methanol.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, combine the dried 2-iodo-5-methylbenzoic acid from Part A, methanol (100 mL), and concentrated sulfuric acid (2 mL).
-
Reflux: Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Workup: Dissolve the residue in diethyl ether (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid, and finally with brine (50 mL).
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The final product, this compound, can be purified by vacuum distillation to obtain a clear liquid.[4]
Mechanistic Insights
A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization.
Sandmeyer Reaction Mechanism
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[5] The key steps involve:
-
Diazotization: The primary amine reacts with nitrous acid (formed in situ from NaNO₂ and HCl) to form an N-nitrosamine, which then tautomerizes and dehydrates to yield the aryl diazonium salt.[1]
-
Electron Transfer: In the classic Sandmeyer reaction, a copper(I) catalyst facilitates a single-electron transfer to the diazonium salt.[5] However, for iodination, the iodide ion itself is a sufficiently strong reducing agent to initiate the process without a copper catalyst.[6]
-
Radical Formation: The diazonium salt decomposes, releasing nitrogen gas and forming an aryl radical.
-
Halogen Transfer: The aryl radical abstracts an iodine atom from another iodide ion or an iodine molecule to form the final product, 2-iodo-5-methylbenzoic acid.
Caption: Simplified mechanism of the Sandmeyer iodination reaction.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₂ | |
| Molecular Weight | 276.07 g/mol | |
| Appearance | Liquid | |
| Density | 1.674 g/mL at 25 °C | |
| Boiling Point | ~105 °C at 0.6 mmHg | [4] |
| Refractive Index (n20/D) | 1.596 | |
| CAS Number | 103440-52-4 |
Spectroscopic Data
The following data provides a spectroscopic fingerprint for the confirmation of the molecular structure.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic H | ~7.8-7.9 | d | ~8.2 |
| Aromatic H | ~7.7-7.8 | d | ~1.8 |
| Aromatic H | ~6.9-7.1 | dd | ~8.2, 1.8 |
| Ester -OCH₃ | ~3.9 | s | - |
| Ring -CH₃ | ~2.3-2.4 | s | - |
| Note: Predicted values based on the spectrum of the parent acid and standard ester shifts.[3] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1720-1730 | Strong, Sharp | C=O stretch (ester carbonyl) |
| ~1600-1450 | Medium | C=C stretch (aromatic ring) |
| ~1250, ~1100 | Strong | C-O stretch (ester) |
| Below 600 | Weak-Medium | C-I stretch |
Mass Spectrometry (Electron Ionization - EI)
| m/z Value | Interpretation |
| 276 | [M]⁺, Molecular ion peak |
| 245 | [M - OCH₃]⁺, Loss of the methoxy group |
| 149 | [M - I]⁺, Loss of the iodine atom |
| 119 | [M - I - CO]⁺ or [M - COOCH₃]⁺ |
Analytical Workflow
A logical workflow ensures comprehensive characterization of the final product.
Caption: Logical workflow for the characterization of this compound.
References
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- BenchChem. (2025). Application Notes and Protocols: 2-Iodo-5-methylbenzoic Acid as a Precursor in the Synthesis of Suvorexant.
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- Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
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- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- NIST. (n.d.). 2-Iodo-5-methylbenzoic acid.
- ChemicalBook. (n.d.). METHYL 5-IODO-2-METHOXYBENZOATE(40757-09-3) 1H NMR spectrum.
- Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
- European Patent Office. (n.d.). EP 1642881 B1 - PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID.
- Chemistry Stack Exchange. (2025). Grignard + iodoform reaction sequence leading to methylbenzoate instead of phenylacetate.
- BenchChem. (n.d.). 2-Iodo-5-methylbenzoic acid | 52548-14-8.
- NIST. (n.d.). Methyl-2-iodobenzoate.
- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....
- Eskay Iodine. (n.d.). 5-Iodo 2-Methyl Benzoic Acid (MIBA).
- Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate.
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Methyl 2-iodo-5-methylbenzoate: A Comprehensive Technical Guide for Advanced Organic Synthesis
Executive Summary
Methyl 2-iodo-5-methylbenzoate has emerged as a pivotal building block in modern organic and medicinal chemistry. Its unique substitution pattern—featuring a sterically accessible iodine atom ortho to an electron-withdrawing methyl ester and a meta-methyl group—renders it an exceptionally versatile substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on the causal relationships that govern its behavior in complex synthetic workflows. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to serve as a practical resource for leveraging this compound in the synthesis of complex molecular architectures.
Physicochemical and Structural Properties
This compound is a liquid at room temperature, characterized by its high density and refractive index. The core of its utility lies in the C-I bond, which is the primary reactive site for the construction of new carbon-carbon and carbon-heteroatom bonds.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 103440-52-4 | [1][2] |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.674 g/mL at 25 °C | |
| Boiling Point | ~105 °C at 0.6 mmHg | [2] |
| Refractive Index | n20/D 1.596 |
| Storage Conditions | 2-8°C, protect from light |[1] |
The ortho-iodo and meta-methyl substitution pattern is critical. The iodine atom's position makes it highly susceptible to oxidative addition by transition metal catalysts, while the adjacent ester group can influence the electronic properties of the aromatic ring.
Synthesis and Purification
The most common and reliable synthesis of this compound begins with the commercially available 2-amino-5-methylbenzoic acid. The synthesis is a two-step process involving a Sandmeyer-type diazotization-iodination followed by a standard Fischer esterification. This pathway is favored for its high regioselectivity and yield.
Synthetic Workflow
The transformation from the starting amine to the final ester product is a robust and scalable process. The initial diazotization must be performed at low temperatures (0 °C) to ensure the stability of the diazonium salt intermediate, preventing premature decomposition and side reactions.
Sources
Methyl 2-iodo-5-methylbenzoate: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 103440-52-4 Molecular Formula: C₉H₉IO₂ Molecular Weight: 276.07 g/mol
Introduction
Methyl 2-iodo-5-methylbenzoate is a pivotal building block in modern organic synthesis, particularly valued by researchers, scientists, and drug development professionals. Its strategic substitution pattern, featuring an ortho-iodide, a meta-methyl group, and a methyl ester, renders it a versatile substrate for a variety of cross-coupling reactions. The presence of the iodo group, a highly effective leaving group in palladium-catalyzed reactions, allows for the facile construction of complex molecular architectures, while the methyl and ester functionalities offer opportunities for further synthetic modifications. This guide provides an in-depth exploration of the synthesis, characterization, and key applications of this compound, with a focus on its practical utility in the synthesis of pharmaceutical agents.
Physicochemical Properties and Safety
This compound is typically a light yellow to yellow liquid.[1] It is sensitive to light and should be stored in a cool, dark place, often under refrigeration (2-8°C), to maintain its purity and stability.[2] Due to its chemical nature, it is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 103440-52-4 | [4] |
| Molecular Formula | C₉H₉IO₂ | [4] |
| Molecular Weight | 276.07 g/mol | [4] |
| Physical State | Light yellow to yellow liquid | [1] |
| Boiling Point | 105 °C at 0.6 mmHg | [5] |
| Density | ~1.67 g/mL at 25 °C | [1] |
| Storage | 2-8°C, protect from light | [2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 2-iodo-5-methylbenzoic acid.
Synthesis of the Precursor: 2-Iodo-5-methylbenzoic Acid
A common and effective method for the synthesis of 2-iodo-5-methylbenzoic acid is the Sandmeyer-type reaction starting from 2-amino-5-methylbenzoic acid (5-methylanthranilic acid).[6]
Experimental Protocol: Synthesis of 2-Iodo-5-methylbenzoic Acid
-
Diazotization: Suspend 20 g of 5-methylanthranilic acid in 200 mL of 3-N hydrochloric acid in a suitable reaction vessel. Cool the suspension to 0°C using an ice bath with continuous stirring.[6]
-
Slowly add a solution of 10 g of sodium nitrite in 20 mL of water dropwise to the cooled suspension, ensuring the temperature remains at 0°C. After the addition is complete, continue stirring at 0°C for an additional 25 minutes to ensure complete formation of the diazonium salt.[6]
-
Iodination: In a separate flask, prepare a solution of 26.5 g of potassium iodide in 30 mL of 3-N hydrochloric acid and 30 mL of water. Add this potassium iodide solution dropwise to the diazonium salt mixture, allowing the temperature to rise to 5-10°C.[6]
-
Reaction Completion and Work-up: After the addition is complete, continue stirring at room temperature for 30 minutes, followed by heating the mixture to reflux for 2 hours.[6]
-
Cool the reaction mixture and add sodium thiosulfate (approximately 5 g) until the yellow color of excess iodine disappears. The solid 2-iodo-5-methylbenzoic acid will precipitate.[6]
-
Purification: Collect the crude product by vacuum filtration and wash with water until the filtrate is neutral. For further purification, the crude acid can be dissolved in diethyl ether, washed with a saturated aqueous solution of sodium thiosulfate and then with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the purified product.[6]
Caption: Synthesis of 2-Iodo-5-methylbenzoic Acid.
Esterification to this compound
The conversion of 2-iodo-5-methylbenzoic acid to its methyl ester can be accomplished via several standard esterification methods. A common and straightforward approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 2-iodo-5-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dilute the residue with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography if necessary.
Caption: Esterification to this compound.
Spectroscopic Characterization
Accurate structural elucidation is critical for confirming the identity and purity of this compound. The following are the expected spectroscopic data based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~7.8-8.0 ppm (d, 1H, Ar-H), δ ~7.0-7.2 ppm (dd, 1H, Ar-H), δ ~6.8-7.0 ppm (d, 1H, Ar-H), δ ~3.9 ppm (s, 3H, -OCH₃), δ ~2.3 ppm (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~166-168 ppm (C=O), δ ~140-145 ppm (Ar-C), δ ~130-135 ppm (Ar-CH), δ ~125-130 ppm (Ar-CH), δ ~90-95 ppm (Ar-C-I), δ ~52-53 ppm (-OCH₃), δ ~20-22 ppm (Ar-CH₃) |
| Mass Spec (EI) | M⁺ at m/z = 276, fragments corresponding to loss of -OCH₃ (m/z = 245), -COOCH₃ (m/z = 217), and I (m/z = 149) |
| FTIR (liquid film) | ~3000-2850 cm⁻¹ (C-H stretch), ~1720 cm⁻¹ (C=O stretch, ester), ~1600, 1480 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, ester) |
Key Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).[7]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[7]
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%). Then, add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v), via syringe.[7]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[7]
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude biaryl product can be purified by column chromatography on silica gel.[7]
Caption: Suzuki-Miyaura Coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is invaluable for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup (in a glovebox): To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base such as sodium tert-butoxide (NaOtBu) (1.4 equivalents). Add this compound (1.0 equivalent).[4]
-
Reagent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL). Then, add the desired primary or secondary amine (1.2 equivalents) via syringe.[4]
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.[4]
-
Purification: Concentrate the filtrate and purify the crude N-aryl product by silica gel column chromatography.[4]
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Methyl 2-iodo-5-methylbenzoate: A Comprehensive Technical Guide for Advanced Synthesis
This guide provides an in-depth exploration of Methyl 2-iodo-5-methylbenzoate, a key building block in contemporary organic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, reactivity, and critical applications, with a focus on its role in the development of novel therapeutics.
Compound Identification and Nomenclature
The subject of this guide is the chemical compound with the systematic IUPAC Name: this compound .[1]
It is also commonly known by its synonym, 2-Iodo-5-methylbenzoic acid methyl ester .[1] For brevity and clarity within this document, it may be referred to by its CAS Number: 103440-52-4 .
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in synthesis. The properties of this compound are summarized below. These data are critical for reaction setup, purification, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| CAS Number | 103440-52-4 | [1] |
| Appearance | Light yellow to yellow liquid | |
| Density | 1.674 g/mL at 25 °C | [1] |
| Boiling Point | 105 °C at 0.6 mmHg | |
| Refractive Index (n20/D) | 1.596 | [1] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ether, benzene, and alcohol. | |
| ¹H NMR (Predicted, CDCl₃) | δ ~7.8-7.9 (d, 1H), ~7.1-7.2 (dd, 1H), ~6.9-7.0 (d, 1H), ~3.9 (s, 3H), ~2.3 (s, 3H) | |
| ¹³C NMR (Predicted, CDCl₃) | δ ~168 (C=O), ~142 (C-I), ~140 (C-CH₃), ~135 (CH), ~131 (CH), ~128 (C-COOCH₃), ~93 (CH), ~52 (OCH₃), ~21 (CH₃) | [2] |
Note on NMR Data: Predicted chemical shifts are based on analogous structures and established substituent effects. Experimental verification is recommended.[2][3]
Synthesis and Manufacturing
The primary and most efficient route to this compound is a two-step process commencing from 2-amino-5-methylbenzoic acid. This pathway leverages a classic Sandmeyer-type reaction followed by a Fischer-Speier esterification. The causality for this choice rests on the high yields, scalability, and ready availability of the starting materials.
Sources
Technical Guide: Physicochemical Characterization of Methyl 2-iodo-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of Physical Properties in Drug Development
In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. These properties, such as melting and boiling points, directly influence crucial aspects of the drug development pipeline, including purification strategies, formulation design, stability, and bioavailability. This guide provides an in-depth analysis of the key physical properties of Methyl 2-iodo-5-methylbenzoate, a valuable intermediate in organic synthesis. We will delve into its known physical constants and explore the underlying molecular characteristics that dictate these properties, providing a framework for its effective utilization in research and manufacturing.
Molecular Structure and its Influence on Physical State
The physical properties of a compound are a direct manifestation of its molecular structure. This compound possesses a substituted benzene ring, which contributes to its thermal stability. The presence of a large iodine atom and a polar ester group introduces significant intermolecular forces, namely dipole-dipole interactions and van der Waals forces. These interactions govern the energy required to transition the substance between its solid, liquid, and gaseous states.
Figure 1: Molecular structure of this compound.
Tabulated Physical Properties
For ease of reference and comparison, the key physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉IO₂ | [1][2][3] |
| Molecular Weight | 276.07 g/mol | [1][2][3] |
| CAS Number | 103440-52-4 | [1][2][4] |
| Physical Form | Liquid at room temperature | [2] |
| Boiling Point | 105 °C at 0.6 mmHg | [4] |
| Density | 1.674 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.596 | [2] |
| Storage Temperature | 2-8°C | [2] |
Note: A melting point is not provided in the literature as this compound exists as a liquid under standard conditions.
In-Depth Analysis of Physical Properties
Boiling Point
The experimentally determined boiling point of this compound is 105 °C at a reduced pressure of 0.6 mmHg.[4] The necessity of measuring the boiling point under vacuum is indicative of a high boiling point at atmospheric pressure, a common characteristic for molecules of this size and polarity. At atmospheric pressure, the compound would likely decompose before reaching its boiling point. The significant intermolecular forces, particularly the dipole-dipole interactions from the ester group and the large, polarizable iodine atom, require substantial energy to overcome, resulting in a high boiling point.
Melting Point
As this compound is a liquid at room temperature, it does not have a conventional melting point.[2] Instead, one would refer to its freezing point. The lack of a defined crystal lattice at ambient temperatures suggests that the intermolecular forces, while strong, are not sufficient to lock the molecules into a rigid structure. The asymmetry of the substitution pattern on the benzene ring may also hinder efficient crystal packing, favoring the liquid state.
Experimental Protocol: Determination of Boiling Point under Reduced Pressure
To ensure the accurate and safe determination of the boiling point for a high-boiling liquid like this compound, a vacuum distillation apparatus is required. This self-validating protocol minimizes the risk of thermal decomposition.
Objective: To determine the boiling point of this compound at a controlled, reduced pressure.
Apparatus:
-
Round-bottom flask
-
Claisen adapter
-
Thermometer with adapter
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Manometer
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.
-
Evacuation: Gradually apply vacuum to the system, monitoring the pressure with the manometer until the desired pressure (e.g., 0.6 mmHg) is reached and stable.
-
Heating: Begin gently heating the sample using the heating mantle.
-
Observation: Observe for the onset of boiling and the condensation of vapor on the thermometer bulb.
-
Temperature Reading: Record the temperature at which the liquid is boiling and the condensate is dripping from the thermometer bulb at a steady rate. This temperature is the boiling point at the recorded pressure.
-
Shutdown: After the measurement is complete, remove the heating mantle and allow the system to cool before slowly reintroducing air.
Figure 2: Workflow for determining the boiling point under reduced pressure.
Conclusion
The physical properties of this compound, particularly its liquid state at room temperature and its high boiling point, are direct consequences of its molecular structure. A comprehensive understanding of these characteristics is essential for its handling, purification, and application in synthetic chemistry. The provided data and protocols offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate.
References
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PubChem. Methyl 5-iodo-2-methylbenzoate. [Link]
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Spectroscopic Profile of Methyl 2-iodo-5-methylbenzoate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectral data for Methyl 2-iodo-5-methylbenzoate (CAS No: 103440-52-4), a key intermediate in organic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound. By integrating field-proven experimental protocols with detailed spectral interpretation, this guide serves as an authoritative resource for the structural elucidation and quality control of this important chemical entity.
Introduction: The Role of Spectroscopic Analysis
This compound (C₉H₉IO₂) is a substituted aromatic ester widely utilized in the synthesis of more complex molecular architectures, including pharmaceutical agents. Its precise structure, featuring an iodine atom ortho to the methyl ester and a methyl group meta to the iodine, presents a distinct spectroscopic fingerprint. Accurate characterization is paramount to ensure purity, confirm identity, and understand reactivity in subsequent synthetic steps.
This guide moves beyond a simple data repository. It explains the causality behind the observed spectral features and provides robust, self-validating protocols for data acquisition. Each section is grounded in established analytical principles, ensuring both technical accuracy and practical utility in a research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its substitution pattern and functional groups.
Causality in Experimental Design
The choice of a deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl₃) is an excellent choice for this compound due to its ability to dissolve non-polar to moderately polar analytes and its well-defined residual solvent peaks, which serve as convenient internal references.[1] A high-field spectrometer (e.g., 600 MHz) is employed to achieve optimal signal dispersion, which is particularly useful for resolving the closely spaced aromatic proton signals.[2]
Detailed Experimental Protocol: NMR
-
Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of Chloroform-d (CDCl₃) in a clean, dry 5 mm NMR tube.[1]
-
Homogenization : Gently vortex the tube to ensure the sample is fully dissolved, creating a clear, homogeneous solution.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (400 MHz or higher) for data acquisition.[2]
-
Referencing : Calibrate the chemical shifts to the residual CDCl₃ solvent peak (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum using a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are necessary to compensate for the low natural abundance of the ¹³C nucleus.
-
Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). The resulting spectrum should be phased and baseline corrected to ensure accurate integration and peak picking.
Logical Workflow: NMR Analysis
Caption: A standard workflow for NMR sample analysis.
Spectral Data & Interpretation
Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: δ = 7.26 ppm)
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H-6 | 7.81 | Doublet (d) | 8.1 | 1H |
| H-4 | 7.60 | Doublet (d) | 2.4 | 1H |
| H-3 | 6.94 | Doublet of doublets (dd) | 8.3, 2.3 | 1H |
| -OCH₃ (Ester) | 3.91 | Singlet (s) | - | 3H |
| Ar-CH₃ | 2.30 | Singlet (s) | - | 3H |
| Source: Raines Lab, University of Wisconsin-Madison.[2] |
-
Aromatic Region (δ 6.9-7.9 ppm) : The three distinct signals confirm a tri-substituted benzene ring. The downfield shift of H-6 (δ 7.81) is due to the deshielding effects of the adjacent iodine and ester groups. H-4 appears as a doublet due to meta-coupling with H-6 (J ≈ 2.4 Hz), while H-3 shows splitting from both H-4 (meta) and H-6 (ortho).[2]
-
Aliphatic Region (δ 2.3-4.0 ppm) : The sharp singlet at δ 3.91 integrates to three protons, characteristic of the methyl ester (-OCH₃) group. The singlet at δ 2.30, also integrating to three protons, corresponds to the methyl group attached to the aromatic ring (Ar-CH₃).[2]
Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: δ = 77.16 ppm)
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C=O (Ester Carbonyl) | 167.0 |
| C-5 (Ar-C-CH₃) | 141.0 |
| C-1 (Ar-C-COOCH₃) | 138.1 |
| C-3 (Ar-CH) | 134.8 |
| C-6 (Ar-CH) | 133.7 |
| C-4 (Ar-CH) | 131.7 |
| C-2 (Ar-C-I) | 90.0 |
| -OCH₃ (Ester) | 52.4 |
| Ar-CH₃ | 20.8 |
| Source: Raines Lab, University of Wisconsin-Madison.[2] |
-
Key Signals : The ester carbonyl carbon (C=O) is observed downfield at δ 167.0. The most upfield aromatic signal at δ 90.0 is assigned to C-2, the carbon directly bonded to the highly electronegative iodine atom. The remaining signals are consistent with the assigned aromatic and aliphatic carbons.[2]
Infrared (IR) Spectroscopy
FT-IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. For an ester like this compound, the most prominent features are the strong carbonyl stretch and the C-O stretches.
Detailed Experimental Protocol: FT-IR (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid and liquid samples without extensive preparation.[3]
-
Instrument Preparation : Ensure the ATR accessory crystal (typically diamond or zinc selenide) is clean. Wipe with a soft tissue dampened with a volatile solvent like isopropanol or acetone and allow it to dry completely.
-
Background Collection : Record a background spectrum of the empty ATR crystal. This scan accounts for atmospheric (CO₂, H₂O) and instrumental absorptions and is automatically subtracted from the sample spectrum.[4]
-
Sample Application : Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Apply Pressure : Lower the ATR press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[3]
-
Data Acquisition : Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000–400 cm⁻¹.
-
Cleaning : After analysis, retract the press arm and thoroughly clean the crystal surface with a solvent-dampened tissue.
Logical Workflow: FT-IR Analysis
Caption: A streamlined workflow for FT-IR analysis using an ATR accessory.
Spectral Data & Interpretation
While a specific spectrum for this exact compound is not publicly available, the expected peaks can be reliably predicted based on extensive data for aromatic esters.[5][6]
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |
| ~3100–3000 | Aromatic C-H Stretch | Medium-Weak |
| ~2960–2850 | Aliphatic (CH₃) C-H Stretch | Medium-Weak |
| ~1730–1715 | Ester C=O Carbonyl Stretch | Strong, Sharp |
| ~1600, ~1475 | Aromatic C=C Ring Stretch | Medium |
| ~1300–1200 | Aryl-CO Stretch (Asymmetric) | Strong |
| ~1150–1050 | O-CH₃ Stretch (Symmetric) | Strong |
| Below 600 | C-I Stretch | Weak-Medium |
| Source: General principles of IR spectroscopy for esters.[5][6][7] |
-
The "Rule of Three" for Esters : The most definitive feature of an ester is a pattern of three strong absorptions.[6]
-
A sharp, intense C=O stretch around 1720 cm⁻¹ .
-
A strong, asymmetric C-O stretch (from the C-O bond adjacent to the carbonyl) around 1250 cm⁻¹ .
-
A strong, symmetric C-O stretch (from the O-CH₃ bond) around 1100 cm⁻¹ .
-
-
Other Key Features : The presence of aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹ will also be observed. The C-I stretch typically appears in the far-IR region (below 600 cm⁻¹) and may be difficult to observe on standard mid-IR instruments.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns.
Causality in Experimental Design
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile, thermally stable small molecules like this compound.[8] The GC separates the analyte from any impurities before it enters the mass spectrometer. EI at a standard energy of 70 eV is used to induce reproducible fragmentation, creating a "fingerprint" mass spectrum that can be compared against libraries.[8] High-Resolution Mass Spectrometry (HRMS), often using a softer ionization technique like Direct Analysis in Real Time (DART), provides a highly accurate mass measurement, allowing for unambiguous determination of the elemental formula.[2]
Detailed Experimental Protocol: GC-MS
-
Sample Preparation : Prepare a dilute solution of the sample (~10-50 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[9][10] The solution must be free of any particulate matter.
-
GC Conditions :
-
Injector : Set to a temperature sufficient to vaporize the sample (e.g., 250 °C).
-
Column : Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program : A temperature gradient is used to elute the compound, for example, starting at 60 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions (EI) :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : ~230 °C.
-
Mass Range : Scan from m/z 40 to 400 to capture the molecular ion and key fragments.
-
-
Data Analysis : Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and interpret the fragmentation pattern.
Logical Workflow: GC-MS Analysis
Caption: General workflow for the analysis of a volatile organic compound by GC-MS.
Spectral Data & Interpretation
Table 4: Mass Spectrometry Data for this compound
| Ion Type | Technique | Calculated m/z | Found m/z |
| [M+H]⁺ | HRMS (DART-TOF) | 276.9725 | 276.9794 |
| [M+H]⁺ | Low-Res MS | - | 277 |
| Source: Raines Lab[2], Google Patents[11]. |
-
Molecular Ion (M⁺) : The molecular formula C₉H₉IO₂ gives a monoisotopic mass of 275.96 g/mol . The molecular ion peak (M⁺·) in an EI spectrum would be expected at m/z 276 . The HRMS data confirms this with high accuracy.[2]
-
Key Fragmentation Patterns :
-
Loss of Methoxy Radical (·OCH₃) : A common fragmentation for methyl esters is the loss of the methoxy radical, leading to an acylium ion. This would produce a peak at m/z 245 ([M - 31]⁺).
-
Loss of Iodine Radical (·I) : The C-I bond is relatively weak and can cleave to lose an iodine radical (mass 127). This would result in a fragment at m/z 149 ([M - 127]⁺). The observation of a peak at m/z 127 itself, corresponding to the I⁺ ion, is also indicative of an iodine-containing compound.[12]
-
Aromatic Fragments : Further fragmentation of the aromatic ring can lead to smaller, common aromatic ions, though these are less diagnostic.
-
Conclusion
The collective spectral data provides a definitive structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the molecule's carbon-hydrogen framework, confirming the 1,2,4-substitution pattern. FT-IR spectroscopy identifies the key ester functional group through its characteristic strong C=O and C-O stretching vibrations. Finally, mass spectrometry verifies the molecular weight and elemental composition, with predictable fragmentation patterns offering further structural corroboration. The protocols and interpretations detailed in this guide provide a robust framework for the confident analysis and quality assessment of this versatile synthetic intermediate.
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Sciedco. (n.d.). This compound, Min. 98.0 (GC), 1 g. Retrieved January 3, 2026, from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 3, 2026, from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 3, 2026, from [Link]
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A Researcher's Comprehensive Guide to the Safe Handling of Methyl 2-iodo-5-methylbenzoate
This guide provides an in-depth analysis of the safety protocols and handling considerations for Methyl 2-iodo-5-methylbenzoate (CAS No. 103440-52-4), a key intermediate in contemporary organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind recommended safety procedures, grounded in the chemical reactivity of aryl iodides.
Introduction: Understanding the Compound's Role and Inherent Reactivity
This compound is a member of the aryl iodide family, a class of organic compounds characterized by an iodine atom bonded to an aromatic ring.[1] These molecules are highly valued in synthetic chemistry as versatile building blocks, particularly in cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille couplings, which are fundamental to the construction of complex molecular architectures.[1] The utility of aryl iodides stems from the nature of the carbon-iodine bond; it is the weakest of the carbon-halogen bonds, making the iodine an excellent leaving group in nucleophilic aromatic substitution and a reactive partner in metal-catalyzed reactions.[1][2]
However, this inherent reactivity is also the foundation of its potential hazards. Understanding this dual nature is paramount for its safe and effective use in a laboratory setting. This guide will deconstruct the hazards associated with this compound, providing not just protocols, but the scientific rationale to empower researchers to work with confidence and safety.
Hazard Profile and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a clear summary of its potential health effects. It is crucial to internalize these warnings before any handling of the compound.
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Source: Aggregated data from multiple suppliers.[3][4]
The primary hazards are irritant in nature, affecting the skin, eyes, and respiratory system.[5][6] The "why" behind this is twofold. First, as with many organic esters and halides, the compound can interact with biological tissues, causing localized irritation. Second, while the toxicological properties have not been fully investigated, the presence of the iodine atom and the benzoate structure necessitates a cautious approach.[7]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the risks outlined above, a combination of engineering controls and appropriate PPE is mandatory. This creates a self-validating system of safety where each layer of protection reinforces the others.
Primary Line of Defense: Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning chemical fume hood.[8][9] This is to control the inhalation hazard, as the compound may cause respiratory irritation.[6][10]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[7]
Secondary Line of Defense: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it's a critical assessment of potential exposure routes.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[8] If there is a risk of splashing, a face shield should be worn in addition to goggles.[5] Standard safety glasses do not provide adequate protection.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5][8] Inspect gloves for any signs of degradation or puncture before use. It is crucial to wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[10]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[5] Ensure that all skin is covered.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator may be necessary.[5][7]
The following diagram illustrates the logical flow of protective measures when handling this compound.
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An In-depth Technical Guide to Methyl 2-iodo-5-methylbenzoate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 2-iodo-5-methylbenzoate, a key building block in modern organic synthesis, particularly within the pharmaceutical industry. We will delve into its chemical properties, commercial availability, quality control standards, and practical applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Introduction to a Versatile Building Block
This compound (CAS No. 103440-52-4) is an aromatic iodo-compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring an iodine atom ortho to a methyl ester and a methyl group in the meta position, provides multiple reactive sites for strategic molecular elaboration. The presence of the iodine atom makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental transformations in the construction of biaryl and other carbon-carbon bond-containing frameworks. These frameworks are prevalent in a wide range of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1]
Physicochemical Properties and Specifications
Understanding the physical and chemical properties of this compound is crucial for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 103440-52-4 | [2] |
| Molecular Formula | C₉H₉IO₂ | [2] |
| Molecular Weight | 276.07 g/mol | [2] |
| Purity | Typically ≥95% to ≥98% (GC) | [2][3] |
| Boiling Point | 105°C at 0.6 mmHg | [4] |
| Storage | 4°C, protect from light | [2] |
Commercial Availability and Supplier Overview
This compound is commercially available from a range of suppliers catering to both research and bulk-scale needs. The choice of supplier often depends on the required purity, quantity, and lead time. Below is a comparative overview of some notable suppliers.
| Supplier | Purity Specification | Available Quantities | Noteworthy Services |
| ChemScene | ≥95% | Gram to Kilogram | Custom synthesis, commercial production[2] |
| Sciedco | Min. 98.0% (GC) | 1g, 5g | Focus on laboratory and educational institutions[3] |
| Otto Chemie Pvt Ltd | 95% | Research to Bulk | International supplier of a wide range of chemicals[5] |
| HANGZHOU TIANYE CHEMICALS | Not specified | Not specified | Trading company, CMO, and CDMO services[6] |
| Biosynth | Not specified | Not specified | Supplier of fine chemicals and building blocks[7] |
| ChemicalBook | Varies by supplier | Varies | Connects buyers with various manufacturers[4] |
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is paramount for reproducible and successful synthetic outcomes. Standard analytical techniques for quality control include:
-
Gas Chromatography (GC): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
A typical quality control workflow is illustrated in the diagram below.
Caption: Quality Control Workflow for this compound.
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its application as a versatile building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The iodine substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, which are workhorse reactions in medicinal chemistry.
A notable example is its use in the synthesis of precursors for drugs like Suvorexant, an orexin receptor antagonist for treating insomnia.[8] The general workflow for such a synthesis is depicted below.
Caption: General Synthetic Workflow using this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[9] Below is a detailed, field-proven protocol for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[10]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)[10]
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)[10]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[10]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization:
-
Low Yield: If the yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the catalyst loading may also improve the yield.[11]
-
Side Reactions: To minimize side reactions like homocoupling, ensure a thoroughly degassed system and maintain a positive pressure of inert gas.[11]
-
Catalyst Deactivation: The carboxylate group, if the ester is hydrolyzed, can coordinate to the palladium catalyst and inhibit its activity.[10] If this is suspected, using a protected form of the acid may be beneficial.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] It is recommended to work in a well-ventilated area or a fume hood.[12] Avoid breathing dust, vapor, mist, or gas.[13] In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[13] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12]
References
- Benchchem. (n.d.). Suzuki Coupling with 2-Iodo-5-methylbenzoic acid.
-
PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]
-
Sciedco. (n.d.). This compound, Min. 98.0 (GC), 1 g. Retrieved from [Link]
-
HANGZHOU TIANYE CHEMICALS CO., LTD. (n.d.). This compound. Retrieved from [Link]
- Benchchem. (n.d.). Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid.
-
Ottokemi. (n.d.). Speciality Chemicals Product List. Retrieved from [Link]
-
Omkar Speciality Chemicals Ltd. (n.d.). MSDS for 5-IODO-2-METHYL BENZOIC ACID. Retrieved from [Link]
- Skyrun Industrial Co.Limited. (n.d.). Product List.
- Benchchem. (n.d.). Application Notes and Protocols: 2-Iodo-5-methylbenzoic Acid as a Precursor in the Synthesis of Suvorexant.
- (n.d.). 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. Retrieved from a reliable chemical supplier's website.
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
- Benchchem. (n.d.). Methyl 2-(1-aminoethyl)-5-iodobenzoate.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- INFINIUM PHARMACHEM LIMITED. (n.d.). 2-Iodo Methyl Benzoate.
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- 13. 5.imimg.com [5.imimg.com]
Introduction: The Critical Role of Purity for a Key Synthetic Building Block
An In-depth Technical Guide to the Purity Analysis of Methyl 2-iodo-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 103440-52-4) is an important aromatic halogenated ester widely utilized as a key intermediate in organic synthesis and pharmaceutical drug development. Its structure, featuring an ester, an iodine atom, and a methyl group on a benzene ring, provides multiple reactive sites for forming complex molecular architectures, notably through cross-coupling reactions like the Suzuki and Buchwald-Hartwig aminations.[1][2] The purity of this intermediate is not a mere quality metric; it is a critical determinant of success in multi-step syntheses. Impurities can lead to unpredictable reaction outcomes, reduced yields, the formation of complex and difficult-to-separate by-products, and potential downstream toxicity, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, field-proven framework for the robust purity analysis of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind employing an orthogonal analytical strategy, ensuring a self-validating system for quality assessment. The methodologies described herein are grounded in international regulatory standards, including the International Council for Harmonisation (ICH) guidelines, to ensure data integrity and trustworthiness.[3][4]
Anticipating the Challenge: A Profile of Potential Impurities
A robust analytical strategy begins with understanding the potential impurities that may be present. These impurities typically originate from the synthetic route or subsequent degradation. A common synthesis for this compound involves the esterification of 2-iodo-5-methylbenzoic acid.[5]
Potential impurities can be categorized as:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 2-iodo-5-methylbenzoic acid (a primary concern).
-
Reagents: Residual acid catalysts (e.g., sulfuric acid) or coupling agents.
-
Solvents: Residual solvents from reaction and purification (e.g., methanol, dichloromethane).
-
-
By-Products:
-
Isomers: Regioisomers formed during the iodination of the parent toluene-derived acid, such as Methyl 4-iodo-3-methylbenzoate.
-
Related Substances: Impurities arising from the starting materials used to produce 2-iodo-5-methylbenzoic acid itself.[6]
-
-
Degradation Products:
-
Hydrolysis Product: Reversion to 2-iodo-5-methylbenzoic acid through ester hydrolysis, which can be accelerated by moisture.
-
Caption: Origin of potential impurities in this compound synthesis.
The Orthogonal Analytical Workflow: A Strategy for Confidence
To ensure a comprehensive and trustworthy assessment, no single analytical technique is sufficient. We employ an orthogonal approach, using multiple techniques with different chemical principles to analyze the same sample. This strategy minimizes the risk of overlooking impurities that may not be detected by a single method (e.g., non-UV active impurities in an HPLC-UV analysis).
Sources
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- 2. 2-Iodo-5-methylbenzoic acid | 52548-14-8 | FI15188 [biosynth.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 5. raineslab.com [raineslab.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
"Methyl 2-iodo-5-methylbenzoate" in Suzuki coupling reactions
An In-Depth Guide to the Application of Methyl 2-iodo-5-methylbenzoate in Suzuki Coupling Reactions
Authored by: A Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for utilizing this compound in Suzuki-Miyaura cross-coupling reactions. The document delves into the mechanistic nuances, optimization strategies, and detailed experimental procedures required to successfully synthesize substituted biphenyl compounds, which are crucial structural motifs in pharmaceuticals and advanced materials.[1][2]
Introduction: The Strategic Value of this compound in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[3][4] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, is indispensable for constructing biaryl and heteroaryl scaffolds.[5]
This compound is a particularly valuable building block in this context. Its structure offers several strategic advantages:
-
Highly Labile Iodo Group: The carbon-iodine bond is the most reactive among halogens in the crucial oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions compared to bromides or chlorides.[4][6]
-
Defined Substitution Pattern: The ortho-iodo and meta-methyl groups provide a sterically and electronically defined framework, enabling the synthesis of specifically substituted biaryl products.
-
Functional Handles for Diversification: The methyl ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling, significantly expanding the molecular diversity achievable from a single coupling product.
This guide will navigate the theoretical and practical aspects of employing this substrate, addressing potential challenges such as steric hindrance and providing robust protocols to ensure reproducible success.
The Catalytic Engine: Mechanism of the Suzuki-Miyaura Coupling
A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimization. The catalytic cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][7]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-iodine bond of this compound. This step forms a square-planar Palladium(II) intermediate.[3][4] The reactivity order for this step is I > Br > Cl, highlighting the utility of the iodo-substrate.[4]
-
Transmetalation: For this step to proceed, the organoboron species (e.g., a boronic acid) must be activated by a base. The base forms a more nucleophilic "ate" complex (boronate), which then transfers its organic group to the Palladium(II) center, displacing the halide.[7][8] The choice of base is therefore crucial for the efficiency of this step.
-
Reductive Elimination: The two organic moieties on the Palladium(II) complex couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: Key Parameters and Considerations
The success of a Suzuki coupling reaction with this compound hinges on the careful selection of several key parameters. The steric hindrance from the ortho-iodo and methyl groups can impede the reaction, necessitating specific catalyst and ligand combinations to achieve high yields.[9][10][11]
| Parameter | Recommended Reagents & Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable Pd(0) source that can often be used directly.[9] Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species. For sterically hindered substrates, using a pre-catalyst with a specialized ligand is often superior.[12][13] |
| Ligand | PPh₃, Buchwald Ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | While PPh₃ is standard, the steric bulk of this compound often calls for more electron-rich and bulky phosphine ligands.[9] Buchwald ligands are particularly effective at accelerating both oxidative addition and reductive elimination for hindered substrates.[7] NHCs offer high stability and activity.[14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is critical for activating the boronic acid for transmetalation.[7] Stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for challenging couplings.[9] At least 2-3 equivalents are typically required. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common. Water can facilitate the formation of the reactive boronate species.[9] Rigorous degassing of the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[9] |
| Temperature | 80 - 120 °C | Higher temperatures may be necessary to overcome the activation barrier associated with the sterically hindered substrate.[9] Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal time and temperature. |
| Boron Reagent | Arylboronic acids or Arylboronic esters (e.g., pinacol esters) | Boronic acids are most common, but boronic esters can offer greater stability and are sometimes preferred for specific substrates.[4] |
Experimental Workflow and Protocols
Adherence to a meticulous experimental workflow is paramount for achieving consistent and high-yielding results. The entire process must be conducted under an inert atmosphere to protect the catalyst from oxygen.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a reliable starting point that can be optimized for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v, 5-10 mL)
-
Inert gas (High-purity Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inerting: Seal the flask with a septum and evacuate the vessel carefully, then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[9]
-
Solvent Addition: Prepare the solvent mixture and degas it thoroughly by bubbling the inert gas through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[5][9]
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Understanding the cause of common problems is key to resolving them efficiently.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Deactivation: Presence of oxygen or impurities. | Ensure all reagents are pure and solvents are rigorously degassed. Use a fresh bottle of catalyst or a glovebox for setup.[9] |
| Inefficient Oxidative Addition: Steric hindrance is too great for the chosen ligand. | Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). Increase the reaction temperature.[9] | |
| Significant Side Products | Homocoupling of Boronic Acid: Often promoted by oxygen or the use of a Pd(II) precatalyst without efficient reduction.[6] | Maintain a strict inert atmosphere. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[9] |
| Protodeboronation: Hydrolysis of the boronic acid, especially with heteroaryl boronic acids.[6] | Use the boronic acid as the limiting reagent or use a boronic ester. Minimize water content if possible or shorten reaction times. | |
| Dehalogenation: Reduction of the aryl iodide. | This can occur if a hydride source is present. Ensure solvents are pure and consider a different base or solvent system.[6] | |
| Inconsistent Results | Reagent Quality: Age and purity of catalyst, base, and solvents can vary. | Use high-purity reagents from reliable sources. Store catalysts and ligands under inert gas. |
| Inefficient Mixing: In biphasic systems, poor stirring leads to poor mass transfer. | Ensure vigorous stirring throughout the reaction. |
Conclusion
This compound is a highly effective and versatile substrate for the synthesis of complex biaryl molecules via the Suzuki-Miyaura cross-coupling reaction. While its substituted nature presents steric challenges, these can be readily overcome through the rational selection of advanced catalysts, bulky phosphine ligands, and optimized reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to leverage this valuable building block in pharmaceutical discovery, materials science, and fine chemical synthesis.
References
- Benchchem. (n.d.). Suzuki Coupling with 2-Iodo-5-methylbenzoic acid. Technical Support Center.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Various Authors. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
- Bellina, F., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry.
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society.
- Various Authors. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- National Institutes of Health. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
Sources
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- 2. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
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- 14. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
"Methyl 2-iodo-5-methylbenzoate" as a building block in organic synthesis
An In-Depth Guide to the Synthetic Utility of Methyl 2-iodo-5-methylbenzoate
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. This compound (CAS No: 103440-52-4) has emerged as a highly valuable and versatile building block, particularly in the synthesis of pharmaceuticals and functional materials.[1][2] Its structure, featuring a reactive carbon-iodine bond ortho to an electron-withdrawing methyl ester and a para-methyl group, offers a unique combination of reactivity and functionality. The aryl iodide moiety serves as an excellent handle for a multitude of palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary C-C and C-N bond formation.[3][4]
This guide provides an in-depth exploration of this compound's applications, focusing on detailed protocols for key transformations. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic endeavors.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 103440-52-4 | |
| Molecular Formula | C₉H₉IO₂ | |
| Molecular Weight | 276.07 g/mol | |
| Appearance | Liquid | |
| Density | 1.674 g/mL at 25 °C | |
| Boiling Point | 105 °C at 0.6 mmHg | [5] |
| Storage Temp. | 2-8°C |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized in its participation in palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive among aryl halides for the crucial oxidative addition step in the catalytic cycle, allowing for milder reaction conditions compared to aryl bromides or chlorides.[6] This high reactivity makes it an ideal substrate for a range of powerful transformations.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[4][7]
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is an indispensable tool for constructing C(sp²)-C(sp²) bonds, forming biaryl structures prevalent in pharmaceuticals and materials science.[4][7] The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.
Causality and Insights: Using this compound in Suzuki couplings is advantageous due to the high reactivity of the iodide, which facilitates the initial oxidative addition to the Pd(0) catalyst.[8] The reaction's tolerance for various functional groups makes it ideal for late-stage functionalization. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9] A solvent system like dioxane/water or toluene/water is common, where water aids in dissolving the inorganic base.[8]
Detailed Protocol: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.[7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid or ester (1.2-1.5 equiv.)[8]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[8]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)[8]
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, 10 mL)[7]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[7]
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Add the degassed solvent mixture via syringe.
-
Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.[7]
-
Heat the reaction to 80-100 °C with vigorous stirring for 4-12 hours.[8]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Key Parameters & Optimization
| Parameter | Common Choices | Rationale / Notes |
| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ is a reliable pre-formed Pd(0) source. Pd(II) precatalysts require in-situ reduction.[8] |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination steps. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base can significantly impact yield; stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic system is common. Anhydrous conditions can also be used with bases like KF.[9] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive boronic acids or if using aryl bromides/chlorides.[8] |
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This reaction is catalyzed by both palladium and a copper(I) co-catalyst in the presence of an amine base.[6] The resulting arylalkynes are crucial intermediates in the synthesis of pharmaceuticals, natural products, and conjugated materials.[12]
Causality and Insights: The reaction proceeds via two interconnected catalytic cycles.[13] The palladium cycle mirrors other cross-couplings, while the copper cycle involves the formation of a copper(I) acetylide intermediate. This copper acetylide is more reactive towards transmetalation with the palladium complex than the alkyne itself, accelerating the reaction.[6] The amine base (e.g., triethylamine or diisopropylethylamine) serves both as a base to deprotonate the alkyne and as a solvent.[10]
Detailed Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2-1.5 equiv.)[10]
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)[10]
-
Copper(I) iodide (CuI, 4 mol%)[10]
-
Amine Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv.)[10]
-
Solvent (e.g., Anhydrous THF or DMF, 5 mL)[10]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[10]
-
Add the anhydrous solvent and the amine base to the flask. Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.[10]
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC.[10]
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst salts, washing the pad with a small amount of the organic solvent.[10]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling amines with aryl halides.[14] This transformation has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in drug discovery.[14][15]
Causality and Insights: The reaction mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product.[14][16] The choice of a strong, non-nucleophilic base (like NaOtBu or K₃PO₄) is crucial for deprotonating the amine-palladium complex without displacing the amine.[15] The ligand system, often a bulky, electron-rich phosphine, is critical for promoting both the oxidative addition and the final reductive elimination step.[16]
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Primary or secondary amine (1.2 equiv.)[15]
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.)[15]
-
Solvent (e.g., Anhydrous Toluene or Dioxane, 5 mL)[15]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.[15]
-
Add this compound and the anhydrous solvent.
-
Add the desired amine via syringe.[15]
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black.[15]
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.[15]
Heck Reaction: Olefin Arylation
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[17][18] It is a powerful method for C-C bond formation that creates vinylated aromatic systems.
Causality and Insights: The catalytic cycle involves oxidative addition of the aryl iodide, followed by migratory insertion of the olefin into the palladium-carbon bond.[4][18] A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species.[4] A base is then required to regenerate the Pd(0) catalyst for the next cycle.[18] The reaction often exhibits high trans selectivity in the product.[17]
Detailed Protocol: Heck Reaction
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Alkene (e.g., n-Butyl acrylate, Styrene, 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)[19]
-
Ligand (e.g., PPh₃, P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv.)[18]
-
Solvent (e.g., DMF, Acetonitrile, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Once complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
This compound is a robust and versatile building block for advanced organic synthesis. Its high reactivity in a suite of palladium-catalyzed cross-coupling reactions—including the Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions—provides reliable and efficient pathways to diverse and complex molecular targets. The protocols and insights provided in this guide serve as a comprehensive resource for chemists to effectively harness the synthetic potential of this valuable reagent, accelerating innovation in drug discovery and materials science.
References
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- A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqgnbFq3oJj6o9TILuCyIT-pz4U9Wz7KeSjIDu9_CLHGdDro5c4Lif1kuW01hSsNkBBXl3mWBcMtpqhCP1mVbSCgDWE8BZXWLnwcTs_a4M6-IL9b0N6ZcLK6U3Kr2Nvqzlm_yjrGa3oZon9klf-hVP6D5fCsxgUP_0ezMttm6lEE45Q0iVuVB63TH5kvyEBt88x2nHAPV45eTey877Nxd22z7Q0l7Kk2b_oucTqK4lpl4BXcfyovlucw4cDvHs1uWiXI_YcN6p3-pU16nLeyw=]
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- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cy/c9cy01331h]
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- 5-Iodo-2-Methylbenzoic Acid - High Purity at Attractive Prices. ExportersIndia. [URL: https://www.exportersindia.com/indian-suppliers/5-iodo-2-methylbenzoic-acid.htm]
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- 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. Medium. [URL: https://medium.com/@jspecchem/5-iodo-2-methylbenzoic-acid-essential-for-anti-diabetic-drug-synthesis-356195258814]
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- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.03%3A_Sonogashira_Coupling]
- Heck Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_Reactions/19.
- Heck reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
- Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6443033/]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
Sources
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Application Notes and Protocols for the Sonogashira Coupling of Methyl 2-iodo-5-methylbenzoate
Introduction: The Strategic Importance of the Sonogashira Coupling
In the landscape of modern organic synthesis, the Sonogashira cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]
These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the execution of the Sonogashira coupling using Methyl 2-iodo-5-methylbenzoate as the aryl halide substrate. Due to the high reactivity of the carbon-iodine bond, aryl iodides are exceptional substrates for this transformation, often enabling the reaction to proceed with high efficiency at or near room temperature.[1] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and offer insights into reaction optimization, troubleshooting, and product characterization.
Mechanistic Rationale: A Dual Catalytic Cycle
The Sonogashira reaction elegantly proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[3][4] This dual-catalyst system allows the reaction to occur under significantly milder conditions than earlier palladium-only methods.
The Palladium Cycle:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (this compound) to a coordinatively unsaturated Palladium(0) species, forming a Pd(II) intermediate. This is often the rate-determining step of the overall reaction.
-
Transmetalation: The activated alkyne, in the form of a copper acetylide, is transferred from the copper cycle to the Pd(II) center.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, Methyl 5-methyl-2-(alkynyl)benzoate, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
The Copper Cycle:
-
Copper Acetylide Formation: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine). The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step.
While the copper co-catalyst significantly enhances the reaction rate, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling). In instances where this side reaction is problematic, copper-free Sonogashira protocols have been developed, though they may require more forcing conditions or specialized ligands.
Experimental Protocol: Sonogashira Coupling of this compound with (Trimethylsilyl)acetylene
This protocol details a standard procedure for the coupling of this compound with (Trimethylsilyl)acetylene. The trimethylsilyl group serves as a useful protecting group for the terminal alkyne, which can be easily removed post-coupling if the free alkyne is desired.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Notes |
| This compound | 276.08 | 1.0 | 1.0 | Substrate |
| (Trimethylsilyl)acetylene | 98.22 | 1.2 | 1.2 | Coupling Partner |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 701.90 | 0.02 | 0.02 | Palladium Catalyst |
| Copper(I) iodide (CuI) | 190.45 | 0.04 | 0.04 | Co-catalyst |
| Triethylamine (TEA) | 101.19 | 5.0 | 5.0 | Base and Solvent |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - | Co-solvent |
| Argon or Nitrogen | - | - | - | Inert Gas |
Reaction Setup and Procedure
-
Inert Atmosphere Preparation: To a dry, oven-baked 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (276 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Solvent and Base Addition: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Through the septum, add 5 mL of anhydrous tetrahydrofuran (THF) followed by triethylamine (0.7 mL, 5.0 mmol) via syringe.
-
Initiation: Stir the resulting suspension at room temperature for 10 minutes. The mixture should appear as a pale yellow suspension.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (0.17 mL, 1.2 mmol) dropwise to the stirring mixture via syringe.
-
Reaction Monitoring: Heat the reaction mixture to 50°C in an oil bath and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with 20 mL of diethyl ether and filter through a pad of Celite® to remove the insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 15 mL of saturated aqueous ammonium chloride solution and 15 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, Methyl 5-methyl-2-((trimethylsilyl)ethynyl)benzoate, as a pale yellow oil or solid.
Product Characterization: Expected Spectroscopic Data
Expected Product: Methyl 5-methyl-2-((trimethylsilyl)ethynyl)benzoate
-
Molecular Formula: C₁₄H₁₈O₂Si
-
Molecular Weight: 246.38 g/mol
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.8 ppm (d, 1H): Aromatic proton ortho to the ester.
-
δ ~7.3 ppm (dd, 1H): Aromatic proton meta to the ester and ortho to the methyl group.
-
δ ~7.1 ppm (d, 1H): Aromatic proton ortho to the alkyne and meta to the methyl group.
-
δ ~3.9 ppm (s, 3H): Methyl ester protons.
-
δ ~2.4 ppm (s, 3H): Aromatic methyl protons.
-
δ ~0.25 ppm (s, 9H): Trimethylsilyl protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~166 ppm: Ester carbonyl carbon.
-
δ ~140-125 ppm: Aromatic carbons.
-
δ ~104 ppm, ~99 ppm: Alkynyl carbons.
-
δ ~52 ppm: Methyl ester carbon.
-
δ ~21 ppm: Aromatic methyl carbon.
-
δ ~0.0 ppm: Trimethylsilyl carbons.
FTIR (neat, cm⁻¹):
-
~2960 cm⁻¹: C-H stretch (aliphatic).
-
~2155 cm⁻¹: C≡C stretch (alkyne).
-
~1725 cm⁻¹: C=O stretch (ester).
-
~1250, 845 cm⁻¹: Si-CH₃ bands.
Mass Spectrometry (EI):
-
M⁺ at m/z 246: Molecular ion peak.
-
Fragment at m/z 231: Loss of a methyl group ([M-15]⁺).
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Impure reagents or solvents- Insufficiently inert atmosphere | - Use fresh, high-quality palladium and copper catalysts.- Ensure all reagents and solvents are anhydrous.- Thoroughly degas the solvent and maintain a positive pressure of inert gas. |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition due to high temperature or impurities. | - Lower the reaction temperature.- Use freshly purified reagents.- Consider a more robust phosphine ligand. |
| Significant Alkyne Homocoupling (Glaser Product) | - Presence of oxygen- High concentration of copper catalyst | - Ensure the reaction is strictly anaerobic.- Reduce the loading of the copper(I) iodide catalyst.- Consider a copper-free protocol if the problem persists. |
| Difficult Purification | - Close polarity of starting material and product- Presence of byproducts | - Optimize the solvent system for column chromatography.- Ensure the reaction goes to completion to minimize starting material contamination. |
Safety Precautions
-
Inert Atmosphere: The Sonogashira reaction should be performed under an inert atmosphere of argon or nitrogen as the catalysts can be sensitive to air and moisture.
-
Reagent Handling: Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents such as THF are flammable. Triethylamine is corrosive and has a strong odor. Handle these liquids with care.
-
Pressurized Systems: If heating the reaction above the boiling point of the solvent, use a sealed reaction vessel designed for elevated pressures.
Conclusion
The Sonogashira coupling of this compound provides an efficient and reliable route to substituted aryl alkynes, which are valuable intermediates in drug discovery and materials science. The protocol detailed herein offers a robust starting point for this transformation. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize the reaction to achieve high yields of the desired product. The predictive spectroscopic data serves as a valuable guide for the characterization and confirmation of the synthesized compound.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49 (2002). [Link]
-
Chinchilla, R., & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922 (2007). [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Application Notes and Protocols: Methyl 2-iodo-5-methylbenzoate as a Versatile Precursor for the Synthesis of Novel Compounds
Introduction: The Strategic Importance of Methyl 2-iodo-5-methylbenzoate
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Its strategic importance lies in the presence of three key functional groups on a stable benzene ring: an iodine atom, a methyl group, and a methyl ester. The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.[3][4][5] This reactivity profile enables the construction of complex molecular architectures from a readily accessible starting material.[1] Substituted benzoic acids and their derivatives are prevalent in many biologically active compounds and functional materials, making this precursor a cornerstone for the development of novel entities.[6][7][8][9]
These application notes provide detailed protocols for leveraging this compound in several key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices and self-validating systems for each protocol are explained to ensure reproducibility and success.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis.
| Property | Value |
| CAS Number | 103440-52-4[10] |
| Molecular Formula | C₉H₉IO₂[10] |
| Molecular Weight | 276.07 g/mol [10] |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥95%[10] |
| Solubility | Soluble in common organic solvents such as THF, dioxane, toluene, and DMF. |
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance.[3][4][5] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[11] This reaction is widely used in the pharmaceutical industry due to its mild conditions and the stability of the boronic acid reagents.[12][13]
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the degassed solvent. Add this catalyst solution to the main reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Base: Potassium carbonate is a moderately strong base that activates the boronic acid for transmetalation without promoting significant side reactions.[11]
-
Ligand: Triphenylphosphine is a common and effective ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Solvent System: The aqueous-organic mixture enhances the solubility of both the organic substrates and the inorganic base, promoting an efficient reaction.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[15][17]
This protocol describes the coupling of this compound with phenylacetylene.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.1 mmol, 1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Causality and Insights:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst activates the alkyne for transmetalation.[18][19]
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI produced during the reaction.
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents and an inert atmosphere are crucial for high yields.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[20][21] It has become a premier method for constructing aryl amines, which are common motifs in pharmaceuticals.[18][20]
This protocol details the amination of this compound with diethylamine.[22]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Diethylamine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Glovebox Setup: Inside an inert atmosphere glovebox, weigh Pd₂(dba)₃, XPhos, and NaOtBu into a Schlenk tube.
-
Reagent Addition: Add this compound, anhydrous toluene, and diethylamine to the Schlenk tube.
-
Reaction: Seal the tube, remove it from the glovebox, and heat it in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.[22]
Causality and Insights:
-
Ligand Selection: Bulky, electron-rich phosphine ligands like XPhos are crucial for the efficiency of Buchwald-Hartwig aminations. They promote the reductive elimination step and stabilize the palladium catalyst.[23]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
-
Aryl Iodide Reactivity: While aryl iodides are generally good substrates for C-C coupling, they can sometimes be less effective in C-N coupling due to the formation of stable bridging iodide dimers. The use of specialized biarylphosphine ligands helps to mitigate this issue.[24][25][26]
Summary of Reaction Conditions
| Reaction | Catalyst System | Base | Solvent | Temperature |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 °C |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 °C |
Conclusion
This compound is an exceptionally useful precursor for the synthesis of a diverse array of novel compounds. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides chemists with reliable and versatile tools for molecular construction. The protocols and insights provided in these application notes are intended to serve as a robust starting point for researchers in drug discovery and materials science, enabling the efficient and strategic synthesis of target molecules.
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Anderson, K. W., & Buchwald, S. L. (2005). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. Retrieved from [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 2-iodo-5-methylbenzoate
Introduction: The Strategic Importance of Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] These transformations are foundational in the pharmaceutical, agrochemical, and materials science industries for constructing complex molecular architectures from readily available precursors.[3] Methyl 2-iodo-5-methylbenzoate is a particularly valuable building block. The carbon-iodine bond is highly reactive towards palladium catalysis, and the ortho-ester and meta-methyl groups introduce steric and electronic factors that necessitate carefully optimized protocols for successful transformation.[4][5]
This guide provides an in-depth analysis and field-proven protocols for three critical cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling for C-C bond formation, the Sonogashira coupling for forging C-C triple bonds, and the Buchwald-Hartwig amination for C-N bond construction.[6][7][8]
The Engine of Transformation: The General Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for rational troubleshooting and optimization. The process is a catalytic cycle that typically involves three key steps:[9][10]
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a Palladium(II) complex.[10]
-
Transmetalation (or equivalent): The coupling partner (e.g., an organoboron in Suzuki, an amine in Buchwald-Hartwig) displaces the halide on the Palladium(II) complex. This step is often facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new desired bond. This step regenerates the active Palladium(0) catalyst, allowing the cycle to continue.[10]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Protocol I: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds, valued for its mild conditions and tolerance of diverse functional groups.[7][10][11]
Rationale for Component Selection
-
Catalyst System: For a sterically hindered substrate like this compound, oxidative addition can be challenging.[4] While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable pre-formed Pd(0) source, systems using a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) combined with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) often provide superior reactivity and yields by accelerating both the oxidative addition and reductive elimination steps.[4][12][13]
-
Base: A base is critical for activating the boronic acid to facilitate transmetalation.[14] Potassium carbonate (K₂CO₃) is a common and effective choice. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[4][14] The presence of the methyl ester on our substrate makes the choice of a moderately strong inorganic base preferable to avoid potential hydrolysis under harsh conditions.[15]
-
Solvent: A biphasic solvent system, such as 1,4-dioxane and water, is frequently employed.[7][16] Water can play a beneficial role in the transmetalation step.[4][7]
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v ratio, to achieve a substrate concentration of ~0.1 M) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. If using a pre-formed catalyst, add Pd(PPh₃)₄ (3-5 mol%). If generating the catalyst in situ, add Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. If the product contains the carboxylic acid (from any ester hydrolysis), acidify the aqueous layer with 1M HCl before extraction.[4]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.[9][17]
Protocol II: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, producing valuable conjugated enynes and arylalkynes.[18] The classic protocol employs a dual-catalyst system of palladium and copper(I).[6]
Rationale for Component Selection
-
Catalyst System: A combination of a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is standard.[19] The palladium complex undergoes the primary catalytic cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate that facilitates the transmetalation step.[6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves to neutralize the hydrogen halide (HI) produced during the reaction and can also act as a solvent.[6][20]
-
Solvent: While the amine base can be used as the solvent, co-solvents like tetrahydrofuran (THF) or toluene are often used to ensure solubility of all reactants.[6][20] Anhydrous and anaerobic conditions are traditionally required to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[20][21]
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI) (5-10 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) followed by the amine base (e.g., Et₃N, 2-3 equiv.). Finally, add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reactions involving aryl iodides are often rapid and can proceed at mild temperatures.[6]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.[6]
Protocol III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[8] It has largely replaced harsher, classical methods for preparing aryl amines.[8]
Rationale for Component Selection
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Simple phosphine ligands are generally ineffective. The transformation requires bulky, electron-rich phosphine ligands that promote both the oxidative addition and the crucial C-N reductive elimination step.[12][13] Second-generation bidentate ligands like DPPF or modern dialkylbiaryl phosphine "Buchwald ligands" (e.g., RuPhos, BrettPhos) are state-of-the-art.[8][13][22]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like lithium hexamethyldisilazide (LiHMDS) or potassium phosphate can also be used.[23]
-
Solvent: The reaction must be conducted in an anhydrous, aprotic solvent such as toluene or 1,4-dioxane to prevent quenching of the strong base.[22][23]
Detailed Experimental Protocol
-
Reaction Setup (Glovebox Recommended): Inside an inert atmosphere glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.). Add anhydrous, degassed solvent (e.g., toluene, to achieve ~0.2 M concentration). Finally, add the amine coupling partner (1.2 equiv.) via syringe.[23]
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, and separate the layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
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Palladium-catalyzed reactions involving "Methyl 2-iodo-5-methylbenzoate"
An In-Depth Guide to Palladium-Catalyzed Reactions of Methyl 2-iodo-5-methylbenzoate: Applications and Protocols for the Synthetic Chemist
Introduction: The Strategic Value of this compound
This compound is a highly versatile substituted aryl iodide that serves as a pivotal building block in modern organic synthesis.[1] Its utility stems from two key structural features: the reactive carbon-iodine bond, which is an excellent substrate for palladium-catalyzed cross-coupling, and the methyl ester group, which can be readily modified or hydrolyzed.[2] This combination makes it an ideal starting material for the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical research and drug development, where the construction of substituted biaryl and aryl-heteroatom frameworks is paramount.[2][3]
Palladium-catalyzed cross-coupling reactions have transformed the art of molecule-making, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance under relatively mild conditions.[4] This guide provides senior researchers and drug development professionals with a detailed overview of the primary palladium-catalyzed transformations involving this compound, complete with mechanistic insights and field-proven laboratory protocols.
Core Principles: The Palladium Cross-Coupling Catalytic Cycle
At the heart of these powerful transformations lies a common mechanistic pathway involving a Pd(0)/Pd(II) catalytic cycle.[5] Understanding this cycle is fundamental to troubleshooting reactions and rationally selecting catalysts, ligands, and conditions. The cycle universally proceeds through three elementary steps: oxidative addition, transmetalation (for C-C couplings) or association/deprotonation (for C-N/C-O couplings), and reductive elimination.[6][7]
-
Oxidative Addition : The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[5][6]
-
Transmetalation : In reactions like Suzuki or Sonogashira coupling, a second organic fragment is transferred from an organometallic reagent (e.g., organoboron or organocopper) to the Pd(II) center, displacing the iodide.[8] This crucial step assembles both coupling partners on the same palladium atom.
-
Reductive Elimination : The final step involves the formation of the new C-C or C-heteroatom bond as the two organic fragments are expelled from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction in the pharmaceutical industry.[4][8] Its prominence is due to the operational simplicity, mild reaction conditions, excellent functional group tolerance, and the low toxicity of the boron-based reagents.[4] This reaction is ideal for coupling this compound with various aryl or heteroaryl boronic acids and esters to generate substituted biphenyl structures.
Protocol: Synthesis of Methyl 4'-fluoro-4,5'-dimethyl-[1,1'-biphenyl]-2-carboxylate
This protocol is adapted from a documented synthesis for preparing PET ligands.[9]
Reaction Scheme: (this compound) + (4-Fluorophenylboronic acid pinacol ester) --[PdCl₂(PPh₃)₂, Na₂CO₃]--> (Product)
Materials:
-
This compound (1.0 equiv)
-
4-Fluorophenylboronic acid pinacol ester (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Deionized Water
Procedure:
-
To a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-fluorophenylboronic acid pinacol ester, and PdCl₂(PPh₃)₂.
-
Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add THF.
-
In a separate vessel, prepare a 2 M aqueous solution of sodium carbonate and thoroughly degas it by bubbling Argon through the solution for 15-20 minutes.
-
Add the degassed sodium carbonate solution to the reaction flask via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Causality and Experimental Insights
-
Catalyst : PdCl₂(PPh₃)₂ is a reliable air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. For more challenging couplings, more advanced catalysts with specialized phosphine ligands may be required.[5]
-
Base : The base (Na₂CO₃) is critical. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which is essential for efficient transmetalation to the palladium center.[7]
-
Solvent System : The THF/water biphasic system is common. THF solubilizes the organic reagents, while water dissolves the inorganic base. The reaction typically occurs at the interface.
| Parameter | Condition | Role |
| Substrate | This compound | Aryl electrophile |
| Coupling Partner | Arylboronic Acid/Ester | Aryl nucleophile source |
| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | Facilitates C-C bond formation |
| Base | Na₂CO₃ (2.0 equiv) | Activates boronic acid |
| Solvent | THF / Water | Solubilizes reagents |
| Temperature | 80 °C | Provides activation energy |
digraph "Suzuki Coupling" { graph [rankdir="RL", splines=curved, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Pd0 [label="Pd(0)L_2", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_Aryl [label="Ar-Pd(II)-I(L_2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; PdII_Both [label="Ar-Pd(II)-Ar'(L_2)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];
// Edges Pd0 -> OxAdd [color="#4285F4", arrowhead=vee]; OxAdd -> PdII_Aryl [label="Ar-I", color="#4285F4", arrowhead=vee]; PdII_Aryl -> Trans [label="[Ar'B(OH)₃]⁻", color="#EA4335", arrowhead=vee]; Trans -> PdII_Both [label="- I⁻, - B(OH)₃", color="#EA4335", arrowhead=vee]; PdII_Both -> RedElim [color="#34A853", arrowhead=vee]; RedElim -> Pd0 [label="Ar-Ar'", color="#34A853", arrowhead=vee];
// Side reaction for boronate formation Boronic [label="Ar'B(OH)₂", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., OH⁻)", shape=plaintext, fontcolor="#5F6368"]; Boronate [label="[Ar'B(OH)₃]⁻", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic -> Boronate [label="+ OH⁻", color="#FBBC05"]; Base -> Boronic [style=invis]; }
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Note 2: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful method for synthesizing substituted styrenes and other vinylated aromatics.[7] While less common than Suzuki coupling in modern drug discovery due to potential issues with regioselectivity, it remains a valuable tool. A patent describes a Heck reaction involving a compound of formula (III'), which is structurally similar to our target molecule.[10]
General Protocol: Heck Reaction of this compound
This is a generalized protocol based on typical conditions for Heck reactions of aryl iodides.[11]
Reaction Scheme: (this compound) + (Alkene) --[Pd(OAc)₂, P(o-tol)₃, Et₃N]--> (Product)
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, Butyl acrylate) (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
Procedure:
-
In an oven-dried Schlenk tube, combine Pd(OAc)₂ and P(o-tol)₃.
-
Seal, evacuate, and backfill with an inert gas (Argon).
-
Add anhydrous solvent (DMF), followed by this compound, the alkene, and the base (Et₃N).
-
Heat the reaction mixture to 80-110 °C. The optimal temperature will depend on the reactivity of the alkene.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water and diethyl ether or ethyl acetate.
-
Separate the layers. Extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Causality and Experimental Insights
-
Ligand : Phosphine ligands like P(o-tol)₃ stabilize the palladium catalyst and modulate its reactivity.
-
Base : The base (Et₃N) is not just an acid scavenger. After β-hydride elimination, it is crucial for regenerating the Pd(0) catalyst from the H-Pd(II)-X species, thus closing the catalytic cycle.[7]
-
Solvent : Polar aprotic solvents like DMF or MeCN are typically used to ensure solubility of the catalyst and reagents.
| Parameter | Condition | Role |
| Substrate | This compound | Aryl electrophile |
| Coupling Partner | Alkene | Olefinic partner |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ (2 mol%) | Facilitates C-C bond formation |
| Base | Et₃N (2.0 equiv) | Regenerates Pd(0) catalyst |
| Solvent | DMF | Polar aprotic solvent |
| Temperature | 80-110 °C | Provides activation energy |
digraph "Heck Reaction" { graph [rankdir="RL", splines=curved, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Pd0 [label="Pd(0)L_2", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#5F6368"]; PdII_Aryl [label="Ar-Pd(II)-I(L_2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Insertion [label="Migratory Insertion", shape=plaintext, fontcolor="#5F6368"]; PdII_Alkyl [label="R-CH₂-CH(Ar)-Pd(II)-I", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaElim [label="β-Hydride Elimination", shape=plaintext, fontcolor="#5F6368"]; PdII_Hydride [label="H-Pd(II)-I(L_2)", fillcolor="#F1F3F4", fontcolor="#202124"]; BaseRegen [label="Base Regeneration", shape=plaintext, fontcolor="#5F6368"];
// Edges Pd0 -> OxAdd [color="#4285F4", arrowhead=vee]; OxAdd -> PdII_Aryl [label="Ar-I", color="#4285F4", arrowhead=vee]; PdII_Aryl -> Insertion [label="+ Alkene", color="#FBBC05", arrowhead=vee]; Insertion -> PdII_Alkyl [color="#FBBC05", arrowhead=vee]; PdII_Alkyl -> BetaElim [color="#EA4335", arrowhead=vee]; BetaElim -> PdII_Hydride [label="Product (Alkene')", color="#EA4335", arrowhead=vee]; PdII_Hydride -> BaseRegen [label="+ Base", color="#34A853", arrowhead=vee]; BaseRegen -> Pd0 [label="- Base·HI", color="#34A853", arrowhead=vee]; }
Caption: Catalytic cycle of the Heck reaction.
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of amines, amides, and other nitrogen nucleophiles.[12] This reaction is indispensable for synthesizing anilines and their derivatives, which are prevalent motifs in pharmaceuticals.
General Protocol: Buchwald-Hartwig Amination of this compound
This is a generalized protocol based on standard conditions for aryl iodides.
Reaction Scheme: (this compound) + (Amine) --[Pd catalyst, Ligand, Base]--> (Product)
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 2-4 mol%)
-
Phosphine Ligand (e.g., Xantphos, RuPhos, Johnphos) (2-5 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)) (1.5-2.5 equiv)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
Procedure:
-
Glovebox Recommended : The catalyst, ligand, and base (especially NaOtBu) are often air-sensitive. Perform the setup in an inert atmosphere glovebox.
-
To an oven-dried vial or Schlenk tube, add the palladium source, the phosphine ligand, and the base.
-
Add this compound and a stir bar.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel tightly and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Aryl iodides are typically very reactive and reactions may be complete in 1-12 hours.
-
Upon completion, cool to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) if a strong base like NaOtBu was used.
-
Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography.
Causality and Experimental Insights
-
Ligand/Catalyst System : The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (often referred to as Buchwald or Hartwig ligands) are essential. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[5][12] Pre-formed palladium precatalysts that incorporate these ligands are often used for improved reactivity and reproducibility.
-
Base Selection : A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate Pd(II) complex), which facilitates the final reductive elimination step. NaOtBu is very effective but has limited functional group compatibility. Cs₂CO₃ and K₃PO₄ are milder and often preferred.
| Parameter | Condition | Role |
| Substrate | This compound | Aryl electrophile |
| Coupling Partner | Amine / Amide | Nitrogen nucleophile |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | Facilitates C-N bond formation |
| Base | NaOtBu or Cs₂CO₃ | Deprotonates amine, promotes reductive elim. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvent |
| Temperature | 80-110 °C | Provides activation energy |
digraph "Buchwald-Hartwig Amination" { graph [rankdir="RL", splines=curved, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#5F6368"]; PdII_Aryl [label="Ar-Pd(II)-I(L_n)", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine Coordination\n& Deprotonation", shape=plaintext, fontcolor="#5F6368"]; PdII_Amido [label="Ar-Pd(II)-NR₂(L_n)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];
// Edges Pd0 -> OxAdd [color="#4285F4", arrowhead=vee]; OxAdd -> PdII_Aryl [label="Ar-I", color="#4285F4", arrowhead=vee]; PdII_Aryl -> AmineCoord [label="+ HNR₂, + Base", color="#EA4335", arrowhead=vee]; AmineCoord -> PdII_Amido [label="- Base·HI", color="#EA4335", arrowhead=vee]; PdII_Amido -> RedElim [color="#34A853", arrowhead=vee]; RedElim -> Pd0 [label="Ar-NR₂", color="#34A853", arrowhead=vee]; }
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Appendix: Synthesis of Starting Material
This compound is commercially available but can also be readily synthesized from its corresponding carboxylic acid via a classic Fischer-Speier esterification.[2][11][13]
Protocol: Fischer-Speier Esterification of 2-iodo-5-methylbenzoic Acid
Materials:
-
2-Iodo-5-methylbenzoic acid (1.0 equiv)
-
Methanol (Anhydrous, used as solvent and reagent)
-
Sulfuric acid (Concentrated, catalytic amount, e.g., 0.1 equiv)
Procedure:
-
Dissolve 2-iodo-5-methylbenzoic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add the concentrated sulfuric acid dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 12-16 hours.[13]
-
Cool the reaction to room temperature.
-
Remove the bulk of the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Wash the organic layer with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound, which can be purified further by chromatography if needed.[2]
Conclusion
This compound is a powerful and adaptable intermediate for constructing complex organic molecules. Its reactivity in a range of palladium-catalyzed cross-coupling reactions—including the Suzuki, Heck, and Buchwald-Hartwig reactions—provides chemists with reliable and efficient pathways to synthesize valuable biaryl, vinylated, and aminated structures. A thorough understanding of the underlying catalytic cycles and the specific roles of each reagent allows for the rational optimization of these transformations, accelerating the discovery and development of novel chemical entities.
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- Cross-Coupling Reactions Guide. (n.d.).
- 2-Iodo-5-methylbenzoic acid | 52548-14-8. (n.d.). Benchchem.
- 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
- Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. (2019, December 5). AA Blocks.
- Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
- This compound|CAS 103440-52-4. (n.d.). Benchchem.
- Structure-guided discovery of orexin receptor-binding PET ligands. (n.d.). ChemRxiv.
- METHYL 3-IODO-4-METHYLBENZOATE 90347-66-3 wiki. (n.d.). Guidechem.
- Application Notes and Protocols for the Derivatization of 2-Iodo-5-methylbenzoic Acid. (n.d.). Benchchem.
- 90347-66-3(Methyl 3-iodo-4-methylbenzoate) | Kuujia.com. (n.d.).
- Buchwald-Hartwig C-N Bond and C-O Bond Formation Reactions. (n.d.). Ambeed.com.
- Pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.
- Use of benzimidazole-proline derivatives. (n.d.). Google Patents.
- SUBSTITUTED 2-AZABICYCLO[3.1.1]HEPTANE AND 2-AZABICYCLO[3.2.1]OCTANE DERIVATIVES AS OREXIN RECEPTOR ANTAGONISTS. (2018, August 31). Googleapis.com.
- Supporting Information. (n.d.).
- Substituted polycyclic aryl and heteroaryl pyrazinones useful for selective inhibition of the coagulation cascade. (n.d.). Google Patents.
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- 1. This compound|CAS 103440-52-4 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
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- 13. WO2015083094A1 - Use of benzimidazole-proline derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Methyl 2-Iodo-5-methylbenzoate
Introduction: The Versatility of Methyl 2-Iodo-5-methylbenzoate in Heterocyclic Synthesis
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional organic materials featuring these cyclic structures.[1] The strategic synthesis of these molecules is therefore of paramount importance. This compound is a highly versatile and valuable starting material in this endeavor. Its structure, featuring an ortho-iodo group, a methyl ester, and a methyl group on the benzene ring, provides a unique combination of reactive sites that can be selectively manipulated to construct a diverse array of heterocyclic scaffolds.
The ortho-iodo group is particularly amenable to a wide range of powerful palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.[2][3][4] These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the assembly of cyclic systems. The methyl ester functionality can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation, providing further avenues for cyclization and functionalization.
This comprehensive guide provides detailed application notes and protocols for the synthesis of various important classes of heterocyclic compounds, including nitrogen-containing heterocycles like quinazolinones, indoles, and quinolines, as well as sulfur-containing heterocycles such as benzothiophenes, all originating from this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying mechanistic principles to empower rational experimental design and troubleshooting.
I. Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are among the most prevalent structural motifs in approved drugs and biologically active natural products.[1] This section details the synthesis of quinazolinones, indoles, and quinolines from this compound, leveraging its unique reactivity.
A. Quinazolinones: A Two-Step Approach via Amidation and Cyclization
Quinazolinones are a prominent class of fused nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis from this compound typically proceeds through a two-step sequence: initial amidation of the ester or the corresponding acid, followed by a transition-metal-catalyzed cyclization.
Overall Synthetic Workflow:
Caption: General workflow for quinazolinone synthesis.
Protocol 1: Synthesis of 6-Methylquinazolin-4(3H)-one
This protocol first involves the hydrolysis of the methyl ester to the carboxylic acid, followed by conversion to the acid chloride and subsequent amidation to yield the 2-iodo-5-methylbenzamide intermediate. The final step is a copper-catalyzed intramolecular cyclization.
Step 1: Synthesis of 2-Iodo-5-methylbenzamide
-
Materials: this compound, Sodium Hydroxide (NaOH), Ethanol (EtOH), Water, Thionyl Chloride (SOCl₂), Concentrated Ammonium Hydroxide (NH₄OH), Dichloromethane (DCM).
-
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of EtOH and water, add NaOH (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, acidify with HCl (1M), and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 2-iodo-5-methylbenzoic acid.
-
To the crude 2-iodo-5-methylbenzoic acid, add SOCl₂ (2.0 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 2 hours.
-
Remove the excess SOCl₂ under reduced pressure. Dissolve the resulting crude 2-iodo-5-methylbenzoyl chloride in anhydrous DCM and cool in an ice bath.
-
Slowly add an excess of concentrated NH₄OH solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude 2-iodo-5-methylbenzamide.
-
Step 2: Copper-Catalyzed Cyclization to 6-Methylquinazolin-4(3H)-one
-
Materials: 2-Iodo-5-methylbenzamide, Copper(I) Iodide (CuI), Potassium Carbonate (K₂CO₃), an appropriate amine (e.g., ammonia or a primary amine), Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
In a sealed tube, combine 2-iodo-5-methylbenzamide (1.0 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO and the desired amine via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 6-methylquinazolin-4(3H)-one.
-
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI | K₂CO₃ | DMSO | 130 | 18 | 75-85 |
| CuI | Cs₂CO₃ | DMF | 120 | 24 | 70-80 |
Table 1: Representative conditions for the copper-catalyzed synthesis of 6-methylquinazolin-4(3H)-one.
B. Indoles: The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne.[5][6] To utilize this compound for this synthesis, it must first be converted to a suitable 2-iodoaniline derivative. A plausible route involves the conversion of the methyl ester to an amide, followed by a Hofmann rearrangement to yield the aniline.
Proposed Synthetic Workflow:
Caption: Proposed workflow for indole synthesis.
Protocol 2: Synthesis of 2,3-Disubstituted-6-methylindoles
Step 1 & 2: Synthesis of 2-Iodo-5-methylaniline
-
Materials: this compound, Ammonia, Bromine, Sodium Hydroxide.
-
Procedure:
-
Prepare 2-iodo-5-methylbenzamide from this compound as described in Protocol 1, Step 1.
-
Perform a Hofmann rearrangement on the resulting amide by treating it with a cold aqueous solution of bromine and sodium hydroxide.
-
Carefully control the temperature and reaction time to ensure the formation of 2-iodo-5-methylaniline.
-
Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography or distillation.
-
Step 3: Larock Indole Synthesis
-
Materials: 2-Iodo-5-methylaniline, a disubstituted alkyne, Palladium(II) Acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a reaction vessel, add 2-iodo-5-methylaniline (1.0 eq), the disubstituted alkyne (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.5 eq).
-
Add anhydrous DMF as the solvent.
-
Degas the mixture and then heat it under an inert atmosphere at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2,3-disubstituted-6-methylindole.[7][8]
-
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 70-90 |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 90 | 65-85 |
Table 2: General conditions for the Larock Indole Synthesis.
C. Quinolines: Palladium-Catalyzed Annulation
Quinolines are another important class of nitrogen-containing heterocycles. A powerful method for their synthesis involves the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols.[9][10] Similar to the indole synthesis, the initial step involves the conversion of this compound to 2-iodo-5-methylaniline.
Protocol 3: Synthesis of 2,4-Disubstituted-6-methylquinolines
Step 1: Synthesis of 2-Iodo-5-methylaniline
-
Follow the procedure outlined in Protocol 2, Steps 1 & 2.
Step 2: Palladium-Catalyzed Annulation
-
Materials: 2-Iodo-5-methylaniline, a propargyl alcohol, Palladium(II) Acetate (Pd(OAc)₂), 1,3-Bis(diphenylphosphino)propane (dppp), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N-Methyl-2-pyrrolidone (NMP).
-
Procedure:
-
In a sealed tube, combine 2-iodo-5-methylaniline (1.0 eq), the propargyl alcohol (1.5 eq), Pd(OAc)₂ (0.05 eq), dppp (0.06 eq), and DBU (2.0 eq).
-
Add NMP as the solvent.
-
Heat the mixture at 100 °C for 8 hours.[9]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 2,4-disubstituted-6-methylquinoline.
-
II. Synthesis of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles, such as benzothiophenes, are important scaffolds in medicinal chemistry and materials science. Their synthesis from this compound can be achieved through the introduction of a sulfur nucleophile followed by an intramolecular cyclization.
A. Benzothiophenes: A Copper-Catalyzed Approach
A versatile method for the synthesis of benzothiophenes involves a copper-catalyzed reaction of a 2-halobenzoate derivative with a sulfur source, such as a thiocarboxylic acid, followed by an intramolecular Wittig-type reaction.[9] This approach requires the conversion of the methyl ester to a suitable precursor.
Proposed Synthetic Workflow:
Caption: Proposed workflow for benzothiophene synthesis.
Protocol 4: Synthesis of 2-Substituted-6-methylbenzothiophenes
Steps 1-3: Synthesis of (2-Iodo-5-methylbenzyl)triphenylphosphonium bromide
-
Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF), Phosphorus Tribromide (PBr₃), Triphenylphosphine (PPh₃), Toluene.
-
Procedure:
-
Reduce this compound with LiAlH₄ in anhydrous THF to obtain (2-iodo-5-methylphenyl)methanol.
-
Treat the resulting alcohol with PBr₃ to yield 1-(bromomethyl)-2-iodo-5-methylbenzene.
-
React the benzyl bromide with PPh₃ in refluxing toluene to form the corresponding phosphonium salt.
-
Step 4: Copper-Catalyzed Cyclization
-
Materials: (2-Iodo-5-methylbenzyl)triphenylphosphonium bromide, a thiocarboxylic acid, Copper(I) Iodide (CuI), 1,10-Phenanthroline (1,10-phen), Tripropylamine (n-Pr₃N), Dioxane.
-
Procedure:
-
In a reaction vessel, combine the phosphonium salt (1.0 eq), the thiocarboxylic acid (1.2 eq), CuI (0.1 eq), 1,10-phen (0.2 eq), and n-Pr₃N (2.0 eq).
-
Add dioxane as the solvent.
-
Heat the mixture under an inert atmosphere at 100-120 °C for 12-24 hours.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to give the 2-substituted-6-methylbenzothiophene.[9][11]
-
Conclusion
This compound has been demonstrated to be a remarkably versatile and strategic starting material for the synthesis of a variety of medicinally and materially important heterocyclic compounds. The protocols detailed in this guide, leveraging powerful palladium- and copper-catalyzed methodologies, provide robust and adaptable pathways to quinazolinones, indoles, quinolines, and benzothiophenes. The key to unlocking the full potential of this starting material lies in the strategic manipulation of its functional groups to generate the necessary precursors for subsequent cyclization reactions. The mechanistic insights provided aim to facilitate not only the successful application of these protocols but also the development of novel synthetic strategies for accessing even more complex heterocyclic architectures.
References
-
W. M. B. C. Wanninayake, K. D. H. C. T. Katugampala, A. A. D. T. L. Dasanayake, N. V. Chandrasekharan, and D. D. C. Wannigama, Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions, National Institutes of Health. [Link]
-
W. M. B. C. Wanninayake, K. D. H. C. T. Katugampala, A. A. D. T. L. Dasanayake, N. V. Chandrasekharan, and D. D. C. Wannigama, Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions, PubMed. [Link]
-
Larock indole synthesis, Grokipedia. [Link]
-
H. Yu, M. Zhang, and Y. Li, Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines, American Chemical Society. [Link]
-
R. C. Larock, E. K. Yum, and M. D. Refvik, The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives, ResearchGate. [Link]
-
Larock indole synthesis, Wikipedia. [Link]
-
Palladium Catalyzed Annulation of o -Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines, ResearchGate. [Link]
-
Palladium in Quinoline Synthesis, ScienceDirect. [Link]
-
H. Yu, M. Zhang, and Y. Li, Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner, PubMed. [Link]
-
Sonogashira coupling, Wikipedia. [Link]
-
Sonogashira Coupling, Organic Chemistry Portal. [Link]
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- 2. benchchem.com [benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Sonogashira Coupling of Methyl 2-iodo-5-methylbenzoate with Terminal Alkynes
I. Introduction: Strategic C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable in the synthesis of complex molecules due to its mild reaction conditions, broad functional group tolerance, and high efficiency.[1][3][4]
These attributes make the Sonogashira reaction exceptionally valuable in drug discovery and medicinal chemistry, where the construction of arylalkyne and conjugated enyne moieties is crucial for developing novel therapeutic agents, molecular probes, and advanced organic materials.[1][3][5][6][7]
This guide provides a detailed examination of the Sonogashira coupling using Methyl 2-iodo-5-methylbenzoate as a representative aryl iodide substrate. Aryl iodides are highly reactive partners in this transformation, often enabling the reaction to proceed with high yields at ambient temperatures.[8][9] We will explore the underlying mechanism, provide detailed experimental protocols, discuss critical parameters for optimization, and offer insights into troubleshooting common issues, thereby equipping researchers with a robust framework for the successful synthesis of diverse methyl 2-alkynyl-5-methylbenzoates.
II. The Catalytic Heart of the Reaction: Mechanism
The efficacy of the Sonogashira coupling lies in a synergistic, dual catalytic cycle involving both palladium and copper.[2][9] While the precise intermediates can be complex and are still a subject of study, the generally accepted mechanism provides a clear rationale for the selection of reagents and conditions.[3][8][10]
A. The Dual Catalytic Cycle
-
The Palladium Cycle (The Cross-Coupling Engine): The cycle begins with a palladium(0) species, which is typically generated in situ from a more stable palladium(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂).[1][8]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound, forming a square planar Pd(II) intermediate.[1][8][9] This is often the rate-determining step for less reactive aryl halides, but is typically fast for aryl iodides.
-
Transmetalation: The key C-C bond-forming step involves the transfer of the alkynyl group from a copper acetylide intermediate (generated in the copper cycle) to the Pd(II) complex. This forms a diorganopalladium(II) species and regenerates the copper(I) catalyst.[1][9]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to release the final arylalkyne product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
-
-
The Copper Cycle (The Alkyne Activator): The primary role of the copper(I) co-catalyst is to activate the terminal alkyne.
-
In the presence of a base (typically an amine), the terminal alkyne coordinates to the copper(I) salt (e.g., CuI).[1][2] This coordination increases the acidity of the terminal proton, facilitating its removal by the base to form a highly reactive copper(I) acetylide intermediate.[2][9] This intermediate is then primed for the transmetalation step with the palladium complex.
-
B. The Copper-Free Variant: A Note on Trustworthiness
While the copper co-catalyst significantly accelerates the reaction, it can also promote an undesirable side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[1][11][12] To circumvent this and simplify purification, copper-free Sonogashira protocols have been developed.[1][2][8] These methods typically require a stronger base, different ligands, or slightly higher temperatures to facilitate the direct interaction of the alkyne with the palladium center.[13] The choice between a copper-cocatalyzed or copper-free system is a key experimental decision based on the specific substrates and desired purity of the final product.
III. Detailed Experimental Protocol
This protocol describes a general, reliable procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a representative terminal alkyne, Phenylacetylene.
A. Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) Iodide [CuI] (3 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (Anhydrous, 2.5 eq)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
-
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere techniques
-
Septa, needles, and syringes
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Standard work-up and purification glassware (separatory funnel, rotary evaporator, chromatography column)
-
B. Experimental Workflow
C. Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 278 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (5.7 mg, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. An inert atmosphere is crucial to prevent catalyst degradation and alkyne homocoupling.[14]
-
Solvent and Base Addition: Using a syringe, add anhydrous, degassed THF (5 mL) to the flask. Stir the resulting suspension for 2 minutes. Then, add triethylamine (0.35 mL, 2.5 mmol, 2.5 eq).
-
Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol, 1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) until the starting aryl iodide is fully consumed (typically 2-6 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a short pad of Celite to remove the catalyst residues and insoluble salts.[9]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove the amine base and copper salts, followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl 5-methyl-2-(phenylethynyl)benzoate.
IV. Data Presentation: Conditions & Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. Yields are based on literature precedents for structurally similar substrates and serve as a guideline. Optimization may be required for specific cases.
| Entry | Terminal Alkyne (R-C≡CH) | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT | 2-6 | >90% |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine / Toluene | RT | 4-8 | ~85-95% |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ / Dioxane | 50 | 6-12 | ~80-90% |
| 4 | 3-Ethynylpyridine | Pd₂(dba)₃ / P(t-Bu)₃ | DIPEA / DMF | RT | 3-6 | >90% |
| 5 | Propargyl Alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT | 2-4 | >95% |
Note: RT = Room Temperature. Yields are for isolated, purified products. Conditions are generalized and may require optimization.[9]
V. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently pure or wet reagents/solvent.3. Base is not strong enough (especially in copper-free systems). | 1. Ensure a strictly inert atmosphere; use freshly opened or purified catalyst.2. Use anhydrous, degassed solvents and high-purity reagents.3. Switch to a stronger base (e.g., DBU, Cs₂CO₃) or a different amine (e.g., piperidine). |
| Formation of Alkyne Homocoupling Product (Diyne) | 1. Presence of oxygen in the reaction.2. High concentration of copper catalyst.3. Reaction run for an extended period after completion. | 1. Thoroughly degas the solvent and maintain a positive N₂/Ar pressure.2. Reduce the loading of CuI or switch to a copper-free protocol.[11]3. Monitor the reaction closely and work up promptly upon completion. |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities.2. Certain ligand/base combinations can promote this side reaction. | 1. Ensure all reagents and solvents are rigorously dried.2. Screen different phosphine ligands or N-heterocyclic carbenes (NHCs). |
| Complex Mixture of Products | 1. Reaction temperature is too high, causing decomposition.2. Unstable substrate or product under basic conditions. | 1. Run the reaction at room temperature or even 0 °C, as aryl iodides are very reactive.2. Use a milder base (e.g., K₂CO₃) if functional groups are base-sensitive. |
VI. Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly reliable and efficient transformation for the synthesis of a diverse library of substituted arylalkynes. By understanding the dual catalytic mechanism, researchers can rationally select catalysts, bases, and solvents to optimize reaction outcomes. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to leverage this powerful reaction, facilitating the construction of complex molecular architectures that are central to advancing modern medicinal chemistry and materials science.
VII. References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
ACS Publications | Organometallics. (n.d.). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
National Institutes of Health (NIH). (n.d.). SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE. [Link]
-
RSC Publishing | Organic & Biomolecular Chemistry. (n.d.). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ACS Publications | Organometallics. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
Royal Society of Chemistry. (2016, August 1). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted 1,3-enyne synthesis by C-C coupling. [Link]
-
ResearchGate. (n.d.). (PDF) A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. [Link]
-
ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. [Link]
-
ACS Publications | Organometallics. (2025, July 5). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling in natural product synthesis. [Link]
-
ElectronicsAndBooks. (2008, October 30). CuI/PPh3-catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
RSC Publishing. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
National Institutes of Health (NIH). (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
National Institutes of Health (NIH). (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
National Institutes of Health (NIH). (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
Sources
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- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 5. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for Methyl 2-iodo-5-methylbenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-iodo-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and achieve high yields and purity.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and complex organic molecules. Its synthesis can be approached through several pathways, each with its own set of advantages and potential challenges. This guide will focus on the most common and practical synthetic strategies, providing detailed protocols and troubleshooting advice to ensure the success of your experiments.
Synthetic Strategies
There are two primary and reliable routes for the synthesis of this compound:
-
Two-Step Synthesis via 2-iodo-5-methylbenzoic acid: This is often the most robust and high-yielding method. It involves the synthesis of the carboxylic acid intermediate, 2-iodo-5-methylbenzoic acid, followed by its esterification.
-
Direct Iodination of Methyl 5-methylbenzoate: This is a more direct, one-step approach, but can present challenges in controlling regioselectivity and may require more rigorous optimization.
Below is a workflow diagram illustrating these two synthetic pathways.
Caption: Synthetic workflow for this compound.
Part 1: Detailed Experimental Protocols
This section provides step-by-step methodologies for the recommended two-step synthesis of this compound.
Protocol 1: Synthesis of 2-Iodo-5-methylbenzoic Acid via Sandmeyer Reaction
The Sandmeyer reaction is a reliable method for converting an aryl amine to an aryl iodide.[1][2] This protocol is adapted from established procedures for the synthesis of iodoarenes from their corresponding anilines.[3][4]
Materials and Reagents:
-
2-Amino-5-methylbenzoic acid
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Acetone
-
Deionized water
-
Ice
Step-by-Step Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, suspend 2-amino-5-methylbenzoic acid (1.0 eq) in a mixture of deionized water and concentrated HCl at 0 °C (using an ice bath).
-
Slowly add a solution of sodium nitrite (1.1 eq) in deionized water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (1.5 eq) in deionized water.
-
Slowly add the potassium iodide solution to the diazonium salt solution, still maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. You should observe the evolution of nitrogen gas.
-
Gently heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium thiosulfate to quench any excess iodine (the dark color should fade to a pale yellow).
-
The solid product, 2-iodo-5-methylbenzoic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid/water.[4][5]
-
Protocol 2: Fischer Esterification of 2-Iodo-5-methylbenzoic Acid
Fischer esterification is a classic and effective method for converting a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst.[6][7]
Materials and Reagents:
-
2-Iodo-5-methylbenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-iodo-5-methylbenzoic acid (1.0 eq) in an excess of methanol (can be used as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Attach a reflux condenser and heat the mixture to reflux.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Reflux for 4-6 hours, or until the reaction is complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
-
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Caption: Troubleshooting workflow for the synthesis.
Q1: I am getting a very low yield in the Sandmeyer reaction. What could be the issue?
A1: Low yields in the Sandmeyer iodination can often be attributed to several factors:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step. Ensure that the temperature is strictly maintained below 5 °C during the addition of sodium nitrite. Using a freshly prepared solution of sodium nitrite is also recommended.
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are unstable at higher temperatures. If the temperature rises significantly during the reaction or work-up, the diazonium salt can decompose to form undesired phenols.
-
Insufficient Iodide: Ensure that a sufficient excess of potassium iodide is used to drive the reaction to completion.
-
Incomplete Reaction: After the addition of potassium iodide, make sure to allow the reaction to proceed to completion, which may require gentle warming to facilitate the expulsion of nitrogen gas.
Q2: My Fischer esterification is not going to completion, and I have a significant amount of unreacted carboxylic acid. How can I improve the conversion?
A2: The Fischer esterification is an equilibrium-controlled reaction.[8] To drive the equilibrium towards the product, you can:
-
Use a Large Excess of Alcohol: Using methanol as the solvent ensures a large molar excess, which will shift the equilibrium to favor the formation of the ester.[9]
-
Remove Water: Water is a byproduct of the reaction. Removing it as it forms will drive the reaction forward. This can be achieved by using a Dean-Stark apparatus, especially if the reaction is performed in a solvent like toluene.[7]
-
Increase Catalyst Concentration or Reaction Time: Ensure an adequate amount of acid catalyst is used. If the reaction is sluggish, increasing the reflux time may improve the conversion.
Q3: I am observing the formation of a dark-colored impurity during the Sandmeyer reaction. What is it and how can I remove it?
A3: The dark color is likely due to the formation of iodine (I₂) from the oxidation of iodide ions. This is a common occurrence in Sandmeyer iodinations. You can remove the excess iodine during the work-up by washing the reaction mixture with a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.
Q4: During the direct iodination of methyl 5-methylbenzoate, I am getting a mixture of isomers. How can I improve the regioselectivity?
A4: Achieving high regioselectivity in the direct iodination of substituted aromatic rings can be challenging. The directing effects of the methyl and ester groups can lead to a mixture of products. To improve the selectivity for the desired 2-iodo isomer:
-
Choice of Iodinating Agent: Different iodinating agents can exhibit different selectivities. Consider using milder and more selective reagents. N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid has been shown to be effective for the regioselective iodination of some aromatic compounds.[10]
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity.
-
Catalyst: The use of certain catalysts, such as silver salts (e.g., silver triflate), can influence the regioselectivity of the iodination.[11]
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the two-step synthesis of this compound?
A1: For the Sandmeyer reaction to produce 2-iodo-5-methylbenzoic acid, yields are typically in the range of 70-85%.[12] The subsequent Fischer esterification can also be high-yielding, often exceeding 90%.[9] Therefore, an overall yield of 60-75% can be reasonably expected for the two-step process.
Q2: Are there any alternative methods for the esterification of 2-iodo-5-methylbenzoic acid?
A2: Yes, besides Fischer esterification, other methods can be employed, especially if your substrate is sensitive to strong acidic conditions. The Steglich esterification is a mild and effective alternative that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][13] This method is particularly useful for sterically hindered substrates.[1]
Q3: What are the main safety precautions to consider during this synthesis?
A3:
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Concentrated Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic Solvents: The organic solvents used in this synthesis are flammable. Avoid open flames and work in a well-ventilated area.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product.
Quantitative Data Summary
| Reaction Step | Starting Material | Key Reagents | Typical Yield | Purity |
| Sandmeyer Iodination | 2-Amino-5-methylbenzoic acid | NaNO₂, HCl, KI | 70-85%[12] | >95% after recrystallization |
| Fischer Esterification | 2-Iodo-5-methylbenzoic acid | Methanol, H₂SO₄ | >90%[9] | >98% after purification |
References
-
Fiveable. Steglich Esterification Definition. [Link]
-
NROChemistry. Fischer Esterification: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
- Google Patents. CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid.
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OperaChem. Acid to Ester - Common Conditions. [Link]
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European Patent Office. METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220. [Link]
-
Google Patents. PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - European Patent Office - EP 1642881 B1. [Link]
-
Reddit. Sandmeyer type reaction troubleshoot. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Organic Chemistry Portal. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. [Link]
-
Chegg. The sandmeyer reaction - iodination of 2-aminobenzoic acid mechanism. [Link]
- Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
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Organic Chemistry Portal. Fischer Esterification. [Link]
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Chemistry Steps. Fischer Esterification. [Link]
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OperaChem. Fischer Esterification-Typical Procedures. [Link]
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Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]
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Sciencemadness. Direct Aromatic Periodination. [Link]
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DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. [Link]
-
Spark GHC Limited. QM analyses of Electrophilic Aromatic Iodination. [Link]
-
YouTube. Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
- Google Patents. JP2003012597A - Method for producing monoiodine of methylbenzoic acid.
-
ACS Publications. Selective C–H Iodination of (Hetero)arenes. [Link]
-
Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
-
ResearchGate. (PDF) Ortho-iodination of aromatic carboxylic acids in aqueous media. [Link]
-
YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]
-
University of Massachusetts Amherst. esterification of benzoic acid to methyl benzoate. [Link]
-
YouTube. Synthesis of p-iodobenzoic acid (Sandmeyer). [Link]
-
ACS Publications. Selective C–H Iodination of (Hetero)arenes. [Link]
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Technical Support Center: Purification of Crude Methyl 2-iodo-5-methylbenzoate
This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting and practical guidance for the purification of Methyl 2-iodo-5-methylbenzoate. As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the integrity of final products.
Overview of Purification Challenges
The primary challenge in purifying this compound stems from impurities generated during its synthesis, which typically involves the iodination of a toluene derivative followed by esterification. The nature of electrophilic aromatic substitution can lead to a mixture of closely related products.
Common Impurities Include:
-
Starting Materials: Unreacted Methyl 5-methylbenzoate or its precursor, m-toluic acid.
-
Regioisomers: Primarily Methyl 3-iodo-2-methylbenzoate, which often possesses very similar polarity to the desired product, making separation difficult.[1][2][3]
-
Di-iodinated Byproducts: Compounds such as Methyl 3,5-diiodo-2-methylbenzoate can form if the reaction conditions are too harsh.[1][2]
-
Acidic Impurities: Residual unesterified 2-iodo-5-methylbenzoic acid.
-
Reaction Reagents: Contaminants from the iodinating agents or workup procedures.
The selection of an appropriate purification strategy is therefore critical and depends on the specific impurity profile of the crude material.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting a large-scale purification? A1: Always perform an initial analysis of the crude product. A simple Thin Layer Chromatography (TLC) analysis is invaluable for visualizing the number of components and estimating their relative polarities. For a more quantitative assessment, 1H NMR or HPLC-MS analysis is recommended to identify the major impurities, which will directly inform your purification strategy.[4]
Q2: My crude product is a dark-colored oil. Is this normal and how should I proceed? A2: Dark coloration, often from residual iodine or polymeric byproducts, is common. Before proceeding with chromatography or crystallization, it is advisable to perform an aqueous workup. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench iodine), followed by saturated aqueous sodium bicarbonate (to remove acidic impurities), and finally brine.[5][6] Drying the organic layer over anhydrous sodium sulfate and concentrating it under reduced pressure should yield a cleaner, albeit still impure, material.
Q3: Can I purify this compound by distillation? A3: While distillation is a viable purification technique for some small molecules, it may not be ideal for this compound on a lab scale.[7][8] The boiling point is relatively high (321.4 °C at atmospheric pressure), and prolonged exposure to high temperatures could risk decomposition.[9] For heat-sensitive compounds or mixtures with close boiling points, chromatography or recrystallization are generally more effective and reliable methods.
Q4: How do I choose between recrystallization and column chromatography? A4: The choice depends on the impurity profile and the desired scale.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles. It is often more scalable and economical than chromatography. If your crude product is a solid and >90% pure, recrystallization is an excellent choice.[1][3]
-
Column Chromatography is the preferred method for separating complex mixtures, especially those containing regioisomers with similar polarities or for purifying oils that won't crystallize. It offers high resolution but can be more time-consuming and solvent-intensive.[5][10]
Troubleshooting Purification Issues
This section addresses specific problems that may be encountered during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Recrystallization yields an oil ("oiling out") instead of crystals. | 1. The solvent is too good for the compound, or too poor for the impurities. 2. The cooling process is too rapid. 3. Significant levels of impurities are depressing the melting point. | 1. Modify the solvent system. Try a binary mixture (e.g., hexane/ethyl acetate or hexane/chloroform) to fine-tune solubility.[5][10] 2. Allow the solution to cool slowly to room temperature before transferring to an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Pre-purify the material with a quick silica gel plug or an aqueous wash to remove the bulk of impurities. |
| Poor separation of spots on TLC/Column Chromatography. | 1. The eluent system is either too polar or not polar enough. 2. Regioisomers are co-eluting.[11] 3. The column is overloaded with crude material. | 1. Systematically vary the eluent polarity. A common starting point is a hexane/ethyl acetate mixture.[10] Test different ratios via TLC to find an optimal Rf value (0.2-0.4) for the desired product. 2. Try a different solvent system that offers alternative selectivity (e.g., substituting hexane with toluene). In difficult cases, a different stationary phase (e.g., alumina) may be required. 3. Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). |
| Product appears pure by TLC but 1H NMR shows impurities. | 1. The impurity co-elutes perfectly with the product under the TLC conditions. 2. The impurity does not have a UV chromophore and is not visible on the TLC plate. | 1. Re-run the TLC using a different eluent system to try and resolve the spots. 2. Stain the TLC plate with a universal stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize non-UV active compounds. Re-purify using column chromatography with the new visualization method. |
| Low recovery of material after column chromatography. | 1. The compound is irreversibly adsorbed onto the silica gel. 2. The product is highly volatile and was lost during solvent removal. 3. The fractions containing the product were not correctly identified. | 1. For acidic compounds, this can be an issue. While the ester is less acidic, adding a very small amount of a modifying agent like triethylamine (~0.1%) to the eluent can sometimes improve recovery. 2. Use a rotary evaporator with controlled temperature and pressure. Avoid leaving the product under high vacuum for extended periods. 3. Analyze all fractions carefully by TLC before combining them. |
Experimental Workflows & Protocols
Workflow for Purification Strategy Selection
Caption: Decision workflow for purifying the crude product.
Protocol 1: Purification by Recrystallization
This protocol is ideal for crude material that is already substantially pure and solid.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent system (e.g., a mixture of hexane and chloroform or hexane and ethyl acetate).[5][10] A good solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., in a water bath) until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the final product to confirm purity.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the most versatile method for separating complex mixtures.
-
TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from all impurities.[10]
-
Column Packing: Prepare a chromatography column with silica gel (230-400 mesh is standard). The silica should be packed as a slurry in the chosen eluent system to ensure a homogenous stationary phase without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible, volatile solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution. Load the sample carefully onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions continuously and monitor the separation by TLC.
-
Fraction Pooling and Concentration: Once the separation is complete, analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. Dry the resulting pure compound under high vacuum.
References
-
European Patent Office. (2018). Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Patent 3059220. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid.
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
- Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
-
National Center for Biotechnology Information. (n.d.). Methyl 5-iodo-2-methoxybenzoate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Iodo-5-methylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - European Patent Office - EP 1642881 B1. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). JP2003012597A - Method for producing monoiodine of methylbenzoic acid.
- Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
-
ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters. Retrieved from [Link]
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- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions in Methyl 2-iodo-5-methylbenzoate Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving Methyl 2-iodo-5-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.
Introduction: The Nature of the Challenge
This compound is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations to construct complex molecular architectures. The carbon-iodine bond is highly reactive towards oxidative addition to a Pd(0) center, which is a key step in these catalytic cycles.[1][2] This high reactivity, while advantageous for achieving coupling under mild conditions, can also lead to a variety of undesired side reactions.[1][2] Understanding and mitigating these pathways is crucial for maximizing yield, simplifying purification, and ensuring the robustness of your synthetic route.
This guide will dissect the most common side reactions encountered, providing both mechanistic insights and actionable, field-proven protocols to steer your reactions toward the desired product.
Section 1: Hydrodehalogenation - The "Missing Halogen" Problem
One of the most frequent and frustrating side reactions is hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom, yielding methyl 5-methylbenzoate. This byproduct can be difficult to separate from the starting material and desired product, complicating downstream processing.
FAQ 1: I'm observing a significant amount of methyl 5-methylbenzoate in my reaction mixture. What is causing this hydrodehalogenation?
Answer: Hydrodehalogenation is a common competing pathway in palladium-catalyzed cross-coupling reactions.[3] It typically arises from the reaction of the organopalladium(II) intermediate with a hydride source. The exact mechanism can be complex and dependent on the specific reaction conditions, but common hydride sources include:
-
Solvents: Alcohols (like methanol or ethanol) and even trace amounts of water can act as hydride donors.[3][4]
-
Bases: Certain bases, particularly those with available β-hydrogens, can undergo elimination to generate palladium hydride species.
-
Reagents: Impurities in your reagents or the coupling partner itself can sometimes be a source of hydrides.
The general mechanistic pathway involves the oxidative addition of your aryl iodide to the Pd(0) catalyst, followed by a reaction that introduces a hydride ligand to the palladium center. Reductive elimination then releases the hydrodehalogenated product.[3]
Troubleshooting Guide: Minimizing Hydrodehalogenation
Core Principle: The key to suppressing hydrodehalogenation is to minimize the availability of hydride sources and to promote the desired cross-coupling pathway to outcompete the undesired reductive elimination of the Ar-H product.
Step-by-Step Protocol:
-
Rigorous Control of Reaction Atmosphere:
-
Action: Ensure your reaction is performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).
-
Rationale: Oxygen can lead to catalyst decomposition and side reactions that may indirectly promote hydrodehalogenation.[5] Meticulous degassing of solvents is critical.
-
-
Solvent and Reagent Purity:
-
Choice of Base:
-
Action: If hydrodehalogenation is persistent, consider switching to a non-coordinating, aprotic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Rationale: These bases are less likely to act as hydride donors compared to alkoxides or amines with β-hydrogens.
-
-
Ligand Selection:
-
Action: Employ bulky, electron-rich phosphine ligands.
-
Rationale: These ligands can accelerate the rate of reductive elimination of the desired C-C or C-N bond, making the cross-coupling pathway kinetically more favorable than hydrodehalogenation.[6] They also help to stabilize the Pd(0) catalyst.[7]
-
Section 2: Homocoupling - The Dimer Dilemma
Homocoupling results in the formation of a symmetrical biaryl product, in this case, the dimer of this compound or the coupling partner. This side reaction consumes valuable starting materials and can lead to complex purification challenges.
FAQ 2: My main byproduct is a dimer of my starting material or my coupling partner. Why is this happening?
Answer: Homocoupling can occur through several mechanisms, often influenced by the specific type of coupling reaction you are performing:
-
Aryl Halide Homocoupling (Ullmann-type): This can be particularly prevalent in Suzuki-Miyaura reactions and is often promoted by the presence of oxygen.[8][9] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a stoichiometric reaction with the organoboronic acid, leading to homocoupling.[8][9]
-
Coupling Partner Homocoupling (e.g., Glaser Coupling): In Sonogashira couplings, the terminal alkyne can undergo oxidative homocoupling, especially in the presence of a copper(I) co-catalyst and oxygen.[5]
-
Reductive Homocoupling: In some cases, two molecules of the aryl halide can couple on the palladium center.
Troubleshooting Guide: Suppressing Homocoupling
Core Principle: Preventing homocoupling hinges on maintaining the integrity of the catalytic cycle and excluding atmospheric oxygen, which can trigger off-cycle, unproductive pathways.
Step-by-Step Protocol:
-
Deoxygenation is Non-Negotiable:
-
Action: Rigorously degas all solvents and reagents. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes. The "freeze-pump-thaw" method is even more effective.
-
Rationale: Oxygen is a known culprit in promoting the homocoupling of boronic acids in Suzuki reactions and alkynes in Sonogashira couplings.[5][8][9]
-
-
Optimize Catalyst and Ligand Loading:
-
Action: Use the lowest effective catalyst and ligand loading.
-
Rationale: Excess catalyst or ligand can sometimes lead to side reactions. It's about finding the "sweet spot" for your specific transformation.
-
-
For Sonogashira Couplings - Consider Copper-Free Conditions:
-
Order of Reagent Addition:
-
Action: Add the coupling partners to the reaction mixture before adding the palladium catalyst.
-
Rationale: This ensures that the catalyst enters a system where both coupling partners are present, favoring the cross-coupling pathway over homocoupling.
-
Section 3: Reactions Involving the Methyl Ester
The methyl ester group on "this compound" is generally robust but can participate in side reactions under certain conditions, particularly with strong bases or nucleophiles.
FAQ 3: I am seeing byproducts that suggest my methyl ester is being hydrolyzed or transesterified. How can I prevent this?
Answer: Hydrolysis or transesterification of the methyl ester can occur if your reaction conditions are too harsh, especially concerning the base and solvent choice.
-
Hydrolysis: Strong aqueous bases (like NaOH or KOH) at elevated temperatures can lead to the saponification of the ester to the corresponding carboxylic acid.
-
Transesterification: If you are using an alcohol as a solvent (e.g., ethanol, isopropanol) with a base, transesterification can occur, replacing the methyl group with the alkyl group from the solvent.
Troubleshooting Guide: Protecting the Ester Group
Core Principle: The selection of a compatible base and solvent system is paramount to preserving the integrity of the methyl ester.
Step-by-Step Protocol:
-
Base Selection:
-
Action: Opt for milder, non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Rationale: These bases are generally not strong enough to promote significant ester hydrolysis under typical cross-coupling conditions.
-
-
Solvent Choice:
-
Action: Use aprotic solvents such as toluene, dioxane, THF, or DMF.
-
Rationale: These solvents do not participate in transesterification reactions. If a protic solvent is necessary, minimize the reaction time and temperature.
-
-
Temperature Control:
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Rationale: Ester hydrolysis and transesterification are temperature-dependent. Lowering the temperature can significantly reduce the rate of these side reactions.
-
Data Summary and Visualization
To aid in your experimental design, the following table summarizes the key side reactions and the recommended troubleshooting strategies.
| Side Reaction | Common Causes | Recommended Solutions |
| Hydrodehalogenation | - Protic solvents (alcohols, water)[3][4]- Certain bases (alkoxides) | - Use anhydrous, aprotic solvents.- Employ non-coordinating bases (K₂CO₃, Cs₂CO₃).- Use bulky, electron-rich phosphine ligands.[6] |
| Homocoupling | - Presence of oxygen[5][8][9]- Copper co-catalyst (in Sonogashira)[5] | - Rigorous deoxygenation of all reagents and solvents.- Consider copper-free Sonogashira protocols.[5][10] |
| Ester Hydrolysis/ Transesterification | - Strong, nucleophilic bases (e.g., NaOH)- Alcohol solvents at high temperatures | - Use milder, non-nucleophilic bases (K₂CO₃, Cs₂CO₃).- Employ aprotic solvents (toluene, dioxane). |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common side reactions in the coupling of this compound.
Caption: Troubleshooting workflow for side reactions.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Retrieved from [Link]
-
ACS Publications. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics. Retrieved from [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Retrieved from [Link]
-
National Institutes of Health. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ACS Publications. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrodehalogenation of aryl iodides and bromides.[a]. Retrieved from [Link]
-
ResearchGate. (n.d.). Cu-free Sonogashira cross-coupling reactions of aryl-iodides over the Pd-LHMS-3 catalyst in water a. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
YouTube. (2020). Suzuki Coupling. Retrieved from [Link]
-
RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as prominent C3/C4 building blocks. Retrieved from [Link]
-
PubMed. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Retrieved from [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
RSC Publishing. (2021). Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Retrieved from [Link]
-
ScienceDirect. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Improving catalyst efficiency for "Methyl 2-iodo-5-methylbenzoate" reactions
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to enhance catalyst efficiency for reactions involving Methyl 2-iodo-5-methylbenzoate. As Senior Application Scientists, we synthesize our field-proven expertise to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during palladium-catalyzed cross-coupling reactions with this compound.
Issue 1: Low to No Product Yield
Question: My cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound is resulting in very low or no yield. What are the potential causes and how can I rectify this?
Answer: Low or non-existent yield is a frequent challenge that can typically be traced back to one of several key areas. A systematic approach is the most effective way to diagnose and solve the problem.
-
Catalyst Integrity and Activity: The palladium catalyst is the heart of the reaction, and its state is paramount.
-
Cause: The active Pd(0) species is highly sensitive to oxygen and can be easily oxidized to an inactive state.[1] Pd(II) precatalysts, such as Pd(OAc)₂, require efficient in situ reduction to Pd(0) to enter the catalytic cycle.[2][3] If this reduction is incomplete or the Pd(0) is re-oxidized, the reaction will stall.
-
Solution:
-
Use a fresh, high-quality palladium source. If using a Pd(II) precatalyst, ensure your conditions are conducive to its reduction.[2]
-
Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that activates readily.
-
Ensure all solvents and reagents are rigorously degassed, and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[4]
-
-
-
Inefficient Oxidative Addition: This is often the rate-determining step and can be sluggish for this substrate.
-
Cause: The steric hindrance created by the ortho-iodo and meta-methyl groups on the benzene ring can impede the approach of the palladium catalyst. Furthermore, the electron-withdrawing nature of the methyl ester can disfavor this step.[5]
-
Solution:
-
Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). These ligands stabilize the palladium center and accelerate the oxidative addition step.[2][5][6]
-
Increase the reaction temperature. This provides the necessary energy to overcome the activation barrier for this challenging step.[2]
-
-
-
Catalyst Poisoning by the Substrate: The substrate itself can be a source of catalyst deactivation.
-
Cause: The carboxylic acid functionality (if the ester is hydrolyzed in situ) or the resulting carboxylate under basic conditions can coordinate strongly to the palladium center.[2][5] This can form stable, inactive palladium complexes, effectively sequestering the catalyst from the reaction cycle.
-
Solution:
-
Ensure the reaction is anhydrous to prevent ester hydrolysis.
-
If catalyst poisoning is suspected, consider protecting the carboxylic acid as a more robust ester (e.g., tert-butyl ester) which can be cleaved post-coupling.[2]
-
-
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but I'm observing significant byproducts like 5-methylsalicylic acid (from deiodination) or homocoupling of my coupling partner. How can I improve selectivity?
Answer: The formation of side products competes with your desired transformation and points to specific, addressable mechanistic pathways.
-
Deiodination (Hydrodehalogenation): This results in the replacement of the iodine atom with hydrogen.
-
Cause: This side reaction is typically mediated by a palladium-hydride (Pd-H) species. The formation of Pd-H can be promoted by certain bases, impurities, or the presence of protic solvents.[5]
-
Solution:
-
Optimize the Base: The choice of base is critical. Screen milder inorganic bases such as K₃PO₄ or Cs₂CO₃, which are less likely to promote the formation of Pd-H species compared to stronger bases.[2][5]
-
Ligand Selection: Use bulky, electron-rich ligands. These ligands accelerate the C-C or C-N bond-forming reductive elimination step, allowing it to outcompete the deiodination pathway.[5]
-
Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of deiodination relative to the desired coupling.[5]
-
-
-
Homocoupling (e.g., Glaser or Biaryl Formation): This involves the coupling of two molecules of the alkyne (in Sonogashira reactions) or boronic acid (in Suzuki reactions).
-
Cause: In Sonogashira reactions, homocoupling (Glaser coupling) is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[1][4] In Suzuki reactions, boronic acid homocoupling can also be facilitated by oxygen.[2]
-
Solution:
-
Strictly Anaerobic Conditions: This is the most critical factor. Rigorous degassing of all components and maintaining a positive pressure of an inert gas will minimize oxygen-driven homocoupling.[1]
-
Switch to a Copper-Free Protocol: For Sonogashira couplings, using a copper-free method is the most effective way to eliminate Glaser coupling. These protocols often rely on more sophisticated palladium/ligand systems.[1][4]
-
Slow Addition: For Sonogashira reactions, adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[1]
-
-
Issue 3: Catalyst Deactivation (Reaction Mixture Turns Black)
Question: My reaction mixture turns black shortly after starting, and the reaction stalls. What does this mean and what should I do?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition and deactivation.[1] The Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive.
-
Cause:
-
Presence of Oxygen: As mentioned, oxygen is a primary culprit in deactivating the Pd(0) catalyst.[4]
-
High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.
-
Inappropriate Solvent: Certain solvents can promote the formation of palladium black. For instance, some anecdotal evidence suggests THF may be more prone to this issue in Sonogashira couplings.[7]
-
Ligand Degradation: The phosphine ligands themselves can degrade under harsh conditions, leaving the palladium center unprotected and prone to aggregation.[8]
-
-
Solution:
-
Improve Inert Atmosphere Technique: This is the first and most important step. Use Schlenk techniques or a glovebox for the highest level of oxygen exclusion. Ensure solvents are freshly degassed via methods like freeze-pump-thaw or by sparging with argon for an extended period.[1]
-
Optimize Temperature: Determine the minimum temperature required for the reaction to proceed efficiently. Avoid unnecessarily high temperatures.
-
Ligand Choice and Ratio: Ensure an adequate ligand-to-palladium ratio. The ligand stabilizes the active catalyst. Using more robust, sterically hindered biarylphosphine ligands can improve catalyst longevity.[8]
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents to avoid impurities that could poison the catalyst.[1]
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: How do I select the optimal catalyst system (ligand and palladium source) for my specific reaction?
The choice of catalyst is substrate-dependent. For a sterically hindered substrate like this compound, the ligand plays a crucial role.
-
Palladium Source: The palladium source often has a minimal impact on the final outcome, provided the active Pd(0) species is generated effectively.[9] Common choices include Pd(OAc)₂ and Pd₂(dba)₃ (which require an in situ reduction step) or Pd(PPh₃)₄ (a direct Pd(0) source).
-
Ligand Selection: This is the most critical parameter to optimize.
-
For Suzuki-Miyaura & Buchwald-Hartwig Amination: Bulky, electron-rich biarylphosphine ligands are the standard of choice. Ligands like SPhos, XPhos, and RuPhos are designed to accelerate both the oxidative addition and reductive elimination steps, which is essential for hindered substrates.[2][5][10]
-
For Sonogashira Coupling: While traditional systems use Pd(PPh₃)₄/CuI, modern copper-free methods often employ more specialized ligands to facilitate the catalytic cycle without the copper co-catalyst.
-
A general screening of ligands is often the most practical approach to finding the optimal system for a new transformation.
FAQ 2: What is the role of the base and solvent, and how should I choose them?
The base and solvent are not passive components; they actively influence the reaction mechanism and outcome.
-
Base:
-
Role: The base is required to activate one of the coupling partners (e.g., deprotonate the amine in Buchwald-Hartwig, or form a reactive boronate species in Suzuki coupling) and to neutralize the hydrogen halide (HI) produced during the catalytic cycle.[2][11]
-
Selection: The choice of base can dramatically affect the reaction rate.[11] For Suzuki couplings with this substrate, stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.
-
-
Solvent:
-
Role: The solvent must dissolve the reactants and catalyst system. In some cases (like Suzuki), a biphasic system (e.g., toluene/water) is used to facilitate the reaction.[2]
-
Selection: Aprotic solvents like toluene, dioxane, and THF are common. The key is to use an anhydrous, high-purity, and thoroughly degassed solvent to prevent side reactions and catalyst deactivation.[2][9]
-
FAQ 3: What are the best practices for setting up an inert reaction atmosphere?
Maintaining an oxygen-free environment is arguably the most critical factor for success and reproducibility in these reactions.[1][4]
-
Glassware: Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed water.
-
Solvent Degassing: Degas your solvent immediately before use. Common methods include:
-
Sparging: Bubble a fine stream of an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle at least three times.
-
-
Reaction Setup: Assemble your reaction vessel (e.g., a Schlenk flask) while hot and allow it to cool under a positive pressure of inert gas. Perform at least three vacuum/backfill cycles with your inert gas to purge the vessel of air before adding reagents.[2]
-
Reagent Addition: Add solid reagents under a positive flow of inert gas. Add liquid reagents via gas-tight syringes.
Part 3: Data & Visualization
Data Presentation
Table 1: General Catalyst/Ligand Selection Guide
| Reaction Type | Recommended Pd Source | Recommended Ligand Class | Typical Base | Key Consideration |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Biarylphosphines (SPhos, XPhos)[2] | K₃PO₄, Cs₂CO₃[2] | Overcoming steric hindrance; facilitating transmetalation. |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Triphenylphosphine (with CuI) or specialized ligands for copper-free systems. | Et₃N, DIPEA[4] | Avoiding Glaser homocoupling; C-H activation of alkyne. |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Biarylphosphines (XPhos, RuPhos)[10][12] | NaOtBu, LiHMDS | C-N reductive elimination; preventing β-hydride elimination. |
| Heck | Pd(OAc)₂ | Phosphine or NHC ligands[13][14] | K₂CO₃, Et₃N[13] | Regioselectivity of olefin insertion; β-hydride elimination.[14][15] |
Table 2: Base and Solvent Screening Guide
| Parameter | Options | Rationale / Notes |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu | The strength and nature of the base can control the rate-limiting step.[11] Weaker carbonate bases may require higher temperatures. Stronger alkoxides are needed for aminations. |
| Solvent | Toluene, 1,4-Dioxane, THF, DME | Solvent polarity and coordinating ability can affect catalyst stability and solubility of reagents. Toluene and dioxane are generally robust choices.[2][9] |
| Additives | Water (for Suzuki) | A small amount of water can sometimes facilitate the formation of the active boronate species in Suzuki couplings, but must be carefully controlled.[2] |
Mandatory Visualization
Caption: A logical workflow for troubleshooting low-yielding reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback [dspace.mit.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scienceinfo.com [scienceinfo.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction Condition Screening for Methyl 2-iodo-5-methylbenzoate
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working on or planning to synthesize Methyl 2-iodo-5-methylbenzoate. This valuable building block, notably a precursor in the synthesis of the insomnia therapeutic Suvorexant, requires precise reaction control for optimal yield and purity.[1] This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high regioselectivity?
A1: For introducing an iodine atom at the C2 position of the methyl 5-methylbenzoate scaffold, the Diazotization-Iodination (Sandmeyer) reaction is the most reliable and industrially preferred method.[2] The synthesis begins with Methyl 2-amino-5-methylbenzoate.
There are two primary strategies one might consider:
-
Direct Electrophilic Iodination: This involves treating Methyl 5-methylbenzoate with an iodinating agent. However, this approach presents significant regioselectivity challenges. The methyl group is an ortho-, para-director, while the methyl ester is a meta-director. This competition makes selectively iodinating the C2 position difficult, often resulting in a mixture of isomers that are challenging to separate.[3] Direct iodination of aromatic rings also requires an oxidizing agent (like nitric or periodic acid) to generate a sufficiently powerful iodine electrophile (I+), which can add complexity and introduce potential side reactions.[4]
-
Sandmeyer Reaction: This classic transformation converts a primary aromatic amine into a diazonium salt, which is subsequently displaced by an iodide nucleophile.[5][6] This multi-step process offers unparalleled regiochemical control, as the position of the iodine is dictated by the initial position of the amine group. Starting with Methyl 2-amino-5-methylbenzoate ensures the iodine is introduced exclusively at the desired C2 position. While the reaction requires careful temperature control, its reliability and selectivity make it the superior choice.[7]
Troubleshooting Guide for the Sandmeyer Synthesis of this compound
The Sandmeyer reaction is a powerful tool, but its success hinges on careful management of reactive intermediates. The following section addresses common issues encountered during this synthesis.
Workflow Overview: Sandmeyer Synthesis
The overall process can be visualized as a four-stage workflow.
Caption: General workflow for the synthesis and purification.
Q2: My reaction yield is very low. What could be the cause during the diazotization step?
A2: A low yield often originates from incomplete formation or premature decomposition of the aryl diazonium salt intermediate. This is the most critical step of the reaction.
Probable Causes & Solutions:
-
Incorrect Temperature: Aryl diazonium salts are thermally unstable and decompose rapidly at temperatures above 5-10 °C.[7] This decomposition primarily leads to the formation of a phenol byproduct, consuming your intermediate.
-
Solution: Maintain the reaction temperature strictly between 0 and 5 °C during the addition of sodium nitrite. Use an ice-salt bath for efficient cooling and monitor the internal temperature with a thermometer.
-
-
Improper Stoichiometry or Addition Rate of Nitrite: An insufficient amount of sodium nitrite (NaNO₂) will lead to incomplete conversion of the starting amine. Adding the nitrite solution too quickly can cause localized temperature spikes and lead to decomposition and the formation of unwanted nitrogen oxides.[8]
-
Solution: Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. Prepare a solution of the NaNO₂ in water and add it dropwise to the cooled amine-acid suspension with vigorous stirring to ensure proper mixing and heat dissipation.
-
-
Insufficient Acid: The reaction requires a strong mineral acid (typically HCl or H₂SO₄) to generate nitrous acid (HNO₂) in situ from NaNO₂ and to keep the reaction medium sufficiently acidic to prevent the newly formed diazonium salt from coupling with unreacted starting amine (forming an azo dye byproduct).
-
Solution: Use at least 2.5-3 equivalents of acid. One equivalent protonates the starting amine, one reacts with NaNO₂ to form HNO₂, and the excess maintains a low pH.
-
Q3: I observe significant formation of a dark, insoluble byproduct. What is it and how can I prevent it?
A3: This is likely an azo compound , formed when the electrophilic diazonium salt couples with an electron-rich aromatic ring.[7] The most common culprit is unreacted Methyl 2-amino-5-methylbenzoate.
Caption: Azo byproduct formation pathway.
Prevention Strategies:
-
Maintain Low Temperature: As with preventing decomposition, keeping the temperature at 0-5 °C minimizes the rate of this side reaction.
-
Ensure Complete Diazotization: The most effective strategy is to ensure all the starting amine is converted to the diazonium salt before it has a chance to act as a coupling partner. This is achieved by the slow, dropwise addition of sodium nitrite to the amine solution, rather than the other way around. This keeps the concentration of the amine low in the presence of the diazonium salt.
-
Sufficient Acidity: A highly acidic environment protonates the lone pair on the nitrogen of the starting amine, deactivating it towards electrophilic attack by the diazonium salt.
Q4: The final iodination step seems inefficient. How can I optimize the conversion of the diazonium salt to the iodo-compound?
A4: The displacement of the diazonium group with iodide is typically efficient but can be hampered by suboptimal conditions.
Optimization Parameters:
-
Iodide Source and Stoichiometry: A solution of potassium iodide (KI) is the standard reagent.[9] Use a slight excess (1.1-1.5 equivalents) to ensure complete reaction.
-
Temperature of Addition: Add the KI solution slowly to the cold diazonium salt solution. After the addition is complete, the reaction often requires gentle warming to drive the decomposition of the intermediate and the evolution of nitrogen gas (N₂).
-
Catalysis: Unlike Sandmeyer reactions for chlorination or bromination, which require a copper(I) salt catalyst, iodination generally proceeds well without a catalyst.[5][11] The iodide ion itself is a sufficiently strong nucleophile to facilitate the reaction.
Q5: My final product is contaminated with a purple or brown color. How do I purify it effectively?
A5: The color is due to the presence of elemental iodine (I₂), which is formed by the oxidation of excess iodide ions. The workup and purification procedure is critical for obtaining a pure final product.
Purification Protocol:
-
Quenching: After the reaction is complete, cool the mixture and add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) portion-wise until the dark color of I₂ disappears.[10] These reagents reduce I₂ to colorless I⁻.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Perform the extraction 2-3 times to ensure complete recovery.
-
Washing: Combine the organic layers.
-
Wash with water to remove inorganic salts.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual mineral acid or acidic byproducts.
-
Wash with brine (saturated NaCl solution) to facilitate the separation of the aqueous and organic layers and begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude oil or solid can be purified by:
-
Silica Gel Column Chromatography: Elute with a non-polar solvent system (e.g., a hexane/ethyl acetate gradient) to separate the non-polar product from more polar impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) can yield a highly pure product.[1]
-
Model Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Researchers should optimize based on their specific lab conditions and scale.
Table 1: Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |
| Methyl 2-amino-5-methylbenzoate | 165.19 | 10.0 | 1.0 | 1.65 g |
| Concentrated HCl (37%) | 36.46 | ~30.0 | ~3.0 | ~2.5 mL |
| Deionized Water | 18.02 | - | - | 15 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 1.05 | 0.72 g in 5 mL H₂O |
| Potassium Iodide (KI) | 166.00 | 12.0 | 1.2 | 1.99 g in 5 mL H₂O |
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Methyl 2-amino-5-methylbenzoate (1.65 g, 10.0 mmol) in a mixture of deionized water (15 mL) and concentrated HCl (~2.5 mL, ~30 mmol).
-
Diazotization: Cool the flask in an ice-salt bath to 0 °C. While maintaining the internal temperature between 0-5 °C, add a solution of sodium nitrite (0.72 g, 10.5 mmol) in 5 mL of water dropwise over 15-20 minutes with vigorous stirring. Stir the resulting solution for an additional 20 minutes at 0-5 °C.
-
Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (1.99 g, 12.0 mmol) in 5 mL of water dropwise. Effervescence (N₂ gas) should be observed.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for 20 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature and stir for 1 hour. Gently heat the mixture to 40-50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the reaction to room temperature. Quench by adding saturated sodium thiosulfate solution until the dark iodine color vanishes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Step: Purify the crude material by silica gel chromatography (eluting with 5-10% ethyl acetate in hexanes) to obtain this compound as a pure solid or oil.
References
- BenchChem. (n.d.). Managing Reaction Conditions for Selective Iodination.
- PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid.
- Grokipedia. (n.d.). Sandmeyer reaction.
- ChemicalBook. (n.d.). 2-IODO-5-METHYLBENZOIC ACID synthesis.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Docslib. (n.d.). Ch17 Reactions of Aromatic Compounds.
- Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts.
- Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
- NIH National Library of Medicine. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions.
- JoVE. (2023). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.
- BenchChem. (n.d.). Application Notes and Protocols: 2-Iodo-5-methylbenzoic Acid as a Precursor in the Synthesis of Suvorexant.
- Biosynth. (n.d.). 2-Iodo-5-methylbenzoic acid.
- BenchChem. (n.d.). Common side reactions in Sandmeyer and azo coupling reactions.
- Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ResearchGate. (n.d.). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature.
- YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of Methyl 2-iodo-5-methylbenzoate
Welcome to the technical support guide for the synthesis of Methyl 2-iodo-5-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this synthesis and may encounter challenges. The following information is structured in a question-and-answer format to directly address common issues, providing not just solutions but also the underlying chemical principles to empower your experimental success.
The predominant synthetic route to this compound is via a Sandmeyer-type reaction, starting from Methyl 2-amino-5-methylbenzoate. This process involves two critical stages: the diazotization of the aromatic amine, followed by the substitution of the diazonium group with iodide. While robust, this reaction sequence is sensitive to several parameters that can lead to failed experiments or low yields. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a very low yield, or I've isolated no product at all. What are the most likely causes?
This is the most common issue and can usually be traced back to one of the two main stages of the reaction: diazotization or iodide substitution.
A1.1: Problems in the Diazotization Stage
The formation of the aryl diazonium salt is highly temperature-sensitive. Aryl diazonium salts are thermally unstable and can decompose rapidly at elevated temperatures, leading to the evolution of nitrogen gas and the formation of undesired byproducts.[1][2]
-
Inadequate Temperature Control: The diazotization must be performed at 0-5 °C.[1][3] Temperatures above this range cause the diazonium salt to decompose, often into the corresponding phenol, which will become a major impurity and drastically lower the yield of your desired product.[4]
-
Solution: Use an ice-salt bath to achieve and maintain a temperature below 5 °C. Monitor the internal reaction temperature with a thermometer; do not just rely on the bath temperature. Add your solution of sodium nitrite (NaNO₂) dropwise and slowly to prevent exothermic spikes.[1]
-
-
Incorrect Stoichiometry or Reagent Quality:
-
Insufficient Acid: A sufficient excess of a strong mineral acid (like HCl or H₂SO₄) is critical. The acid serves two purposes: it converts sodium nitrite into the reactive nitrous acid (HNO₂) in situ and it protonates the starting amine, preventing it from coupling with the newly formed diazonium salt (an unwanted side reaction that forms an azo compound).[1]
-
Degraded Sodium Nitrite: Sodium nitrite can degrade over time. Using old or improperly stored NaNO₂ will result in incomplete diazotization.
-
Solution: Use at least 2.5-3 equivalents of acid. Always use a freshly prepared aqueous solution of high-purity sodium nitrite.[1]
-
A1.2: Problems in the Iodide Substitution Stage
-
Inefficient Iodide Source: Potassium iodide (KI) is the most common and effective iodide source for this reaction. Unlike chlorination or bromination Sandmeyer reactions, the iodination step does not typically require a copper(I) catalyst.[5][6] The iodide anion itself is a sufficiently strong nucleophile to react with the diazonium salt.
-
Solution: Ensure you are using a sufficient excess of potassium iodide. The reaction involves the formation of an aryl radical, and having a high concentration of iodide is crucial for trapping this intermediate effectively.[7]
-
-
Order of Addition: Adding the diazonium salt solution to the iodide solution is often preferable to the reverse. This maintains a high concentration of the iodide nucleophile relative to the diazonium salt, minimizing side reactions.[8]
Q2: My TLC plate shows multiple spots, and the final product is impure. What are these byproducts and how can I remove them?
Impurity profiles often point directly to the specific step that went wrong.
A2.1: Common Impurities and Their Origin
| Impurity | Origin | Identification (vs. Product on TLC) |
| Starting Amine | Incomplete diazotization. | Usually more polar than the iodo-product. |
| Methyl 5-methyl-2-hydroxybenzoate (Phenol) | Decomposition of the diazonium salt by reaction with water, especially if the temperature was too high.[4] | Often very polar, may streak on silica gel. |
| Azo Compound | Coupling of the diazonium salt with unreacted starting amine. Occurs if the reaction is not sufficiently acidic.[1] | Typically highly colored (yellow/orange) and less polar than the starting amine. |
| Deaminated Product (Methyl 4-methylbenzoate) | Premature reduction of the diazonium group. | Non-polar, will have a high Rf value. |
A2.2: Purification Strategies
-
Aqueous Workup: After the reaction, a wash with a reducing agent solution like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite is essential.[9] This step quenches any unreacted iodine (I₂) that may have formed from the oxidation of iodide, which would otherwise contaminate your product as a colored impurity.
-
Extraction: A standard liquid-liquid extraction can remove many impurities. Washing the organic layer with a dilute base (like NaHCO₃) can remove the phenolic byproduct. A subsequent wash with dilute acid (like HCl) can remove any unreacted starting amine.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A non-polar eluent system (e.g., Hexane/Ethyl Acetate) is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can be a highly effective final purification step.[10][11]
Q3: The reaction mixture turned dark brown or black immediately after adding the sodium nitrite. What happened?
A dark, tarry appearance is a classic sign of diazonium salt decomposition and unwanted side reactions.[1]
-
Primary Cause: The most common culprit is a loss of temperature control. Even a brief spike above 10 °C can initiate rapid decomposition.
-
Secondary Cause: Insufficient acidity can lead to the formation of colored azo-coupling products.[1]
-
Preventative Action: As detailed in Q1, rigorous temperature control is paramount. Ensure the amine is fully dissolved and protonated in the excess acid before beginning the slow, dropwise addition of the cold sodium nitrite solution.
Q4: How can I be sure that the diazotization was successful before I proceed with the iodide addition?
There is a simple and effective qualitative test to confirm the presence of the aryl diazonium salt.
A4.1: The 2-Naphthol Test
Aryl diazonium salts are electrophiles that will readily react with activated aromatic systems, like 2-naphthol (or β-naphthol), in a process called azo coupling to produce intensely colored azo dyes.[1]
Protocol for 2-Naphthol Test:
-
Prepare a test solution by dissolving a small amount (a few crystals) of 2-naphthol in a dilute aqueous sodium hydroxide solution in a test tube. The solution should be basic.
-
Once your diazotization reaction has stirred for the appropriate time (typically 15-30 minutes) at 0-5 °C, take a drop of the reaction mixture on the end of a glass stirring rod.
-
Dip the stirring rod into the 2-naphthol solution.
-
Positive Result: The immediate formation of a bright orange or deep red precipitate is a positive indication of the successful formation of the aryl diazonium salt.
-
Negative Result: If there is no color change, your diazotization has failed. Re-evaluate your procedure, reagents, and temperature control.
Visualizing the Process
Workflow Diagram
The following diagram outlines the critical steps and decision points in the synthesis.
Caption: A workflow diagram for the synthesis of this compound.
Troubleshooting Logic
This diagram helps diagnose issues based on experimental observations.
Caption: A troubleshooting decision tree for common synthesis issues.
Reference Protocol
This protocol is a generalized procedure and may require optimization based on your specific lab conditions and scale.
Synthesis of this compound
-
Amine Solution Preparation: In a flask equipped with a magnetic stirrer and thermometer, suspend Methyl 2-amino-5-methylbenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).[12] Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring until a fine, uniform slurry is obtained.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the stirred amine slurry, ensuring the internal temperature does not rise above 5 °C.[1] The addition should take approximately 15-20 minutes. After the addition is complete, stir the reaction mixture for an additional 20 minutes at 0-5 °C.
-
Iodide Substitution: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Cool this solution in an ice bath. Slowly, and in portions, add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.[12]
-
Workup: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate until the dark iodine color disappears and the solution becomes pale yellow.[9]
-
Extraction: Extract the mixture with an organic solvent like ethyl acetate or dichloromethane (2 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography or recrystallization to obtain the final product.
References
- Spencer, J., & Bodman, E. (2021). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development.
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
- Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(10), 2518–2521.
- Farooq, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability? Retrieved from [Link]
- Donnelly, K. F., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7353–7357.
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]
-
Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Han, B., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 10178–10184.
-
Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Chem Help ASAP. (2020). Sample diazonium ion problems [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
- Google Patents. (n.d.). CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid.
-
European Patent Office. (2018). METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]
-
PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Aluminum Chemist. (2024). Lec4 - Diazotization Reactions [Video]. YouTube. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pharmdguru.com [pharmdguru.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
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- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 12. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
"Methyl 2-iodo-5-methylbenzoate" stability and degradation issues
Welcome to the technical support center for Methyl 2-iodo-5-methylbenzoate (CAS 103440-52-4). This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered during experimentation. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the integrity of your material and the success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the primary factors that cause this compound to degrade?
A1: The primary point of instability in this compound is the carbon-iodine (C-I) bond. This bond is susceptible to cleavage under several conditions:
-
Light Exposure (Photolysis): The C-I bond can absorb UV light, leading to homolytic cleavage and the formation of aryl and iodine radicals. This is often observed as a gradual darkening of the material to a pink or brown hue, indicating the formation of elemental iodine (I₂).
-
Elevated Temperatures: While the compound has a high boiling point, prolonged exposure to heat can accelerate degradation, particularly in the presence of trace impurities.[1]
-
Presence of Reducing Agents or Metals: Trace metals or reducing agents in a reaction mixture can facilitate reductive de-iodination, replacing the iodine atom with a hydrogen atom.
-
Strongly Basic or Acidic Conditions: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid (2-iodo-5-methylbenzoic acid) under harsh pH conditions, especially when heated.[2][3]
Q2: How should I properly store this compound to ensure long-term stability?
A2: Proper storage is critical to maintaining the purity and reactivity of the compound. Based on supplier recommendations and the inherent chemical properties of aryl iodides, the following conditions are advised:[4]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[4] | Slows down potential thermal degradation pathways. |
| Light | Store in an amber, tightly sealed vial or bottle. | Prevents photolytic cleavage of the C-I bond. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen and moisture, which can participate in radical side reactions. |
| Container | Use glass or other inert containers.[5][6] | Prevents reaction with container materials. For bulk storage, copper or silver stabilizers can be considered to scavenge any formed iodine.[5][6] |
Q3: My bottle of this compound has turned slightly brown. Is it still usable?
A3: A slight discoloration often indicates the formation of a small amount of elemental iodine due to light or heat exposure. While the bulk material may still be largely intact, the presence of iodine can interfere with sensitive downstream applications, particularly palladium-catalyzed cross-coupling reactions.
Recommendation:
-
Assess Purity: Before use, analyze a small sample by ¹H NMR or GC-MS to quantify the level of impurity. Look for the appearance of the de-iodinated product, methyl 5-methylbenzoate.
-
Purification: If significant degradation has occurred, the material can be purified. A common method is to dissolve the compound in a suitable solvent (e.g., diethyl ether or ethyl acetate), wash with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the iodine, followed by a brine wash, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems you might encounter during reactions involving this compound.
Scenario 1: Low Yield in a Suzuki-Miyaura Cross-Coupling Reaction
Problem: You are performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but you are observing low conversion to the desired product and recovering starting material.
Potential Causes & Solutions:
-
Cause: De-iodination of Starting Material. The most common side reaction is the reductive de-iodination of your starting material to form methyl 5-methylbenzoate.[7] This can be caused by impurities in the starting material, solvent, or base, or by non-optimal reaction conditions.
-
Troubleshooting Protocol:
-
Verify Starting Material Purity: Run a ¹H NMR of your this compound before starting the reaction to ensure it is free from the de-iodinated impurity.
-
Degas Rigorously: Ensure your reaction mixture is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Oxygen can lead to the degradation of phosphine ligands and the formation of palladium black, which can promote side reactions.[7]
-
Use High-Purity Reagents: Use anhydrous solvents and high-purity bases. Water and other protic sources can facilitate protodeboronation of the boronic acid and can also lead to dehalogenation pathways.[8]
-
-
-
Cause: Catalyst Inhibition or Degradation. Aryl iodides are highly reactive in oxidative addition; however, the iodide ligand can also strongly bind to the palladium center, potentially slowing down the catalytic cycle.[7]
-
Troubleshooting Protocol:
-
Ligand Choice: For sterically hindered or electron-rich substrates, a more electron-rich and bulky phosphine ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) may be required to accelerate reductive elimination.[8]
-
Temperature Control: While aryl iodides are reactive, some Pd/phosphine systems show poor turnover at lower temperatures.[9] If you are running the reaction below 50°C, a modest increase in temperature might improve the rate, but be mindful of potential starting material degradation.
-
-
Visualization: Troubleshooting Workflow for a Suzuki Coupling
Below is a logical workflow to diagnose a failing Suzuki coupling reaction.
Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
Scenario 2: Formation of 2-Iodo-5-methylbenzoic Acid as a Byproduct
Problem: During your reaction or workup, you observe the formation of a significant amount of the carboxylic acid byproduct.
Potential Cause & Solution:
-
Cause: Ester Hydrolysis. The methyl ester is susceptible to hydrolysis under strongly basic (saponification) or acidic conditions, particularly if water is present and the reaction is heated.[2]
-
Troubleshooting Protocol:
-
Choice of Base: If using a strong base like NaOH or KOH, consider switching to a milder inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄, which are less likely to cause hydrolysis.[8]
-
Anhydrous Conditions: Ensure your reaction solvent and reagents are scrupulously dry to minimize the presence of water.
-
Workup pH: During aqueous workup, avoid extreme pH values. If an acidic wash is necessary, use a dilute acid (e.g., 1M HCl) and perform the extraction quickly at room temperature or below.
-
-
Visualization: Potential Degradation Pathways
This diagram illustrates the primary degradation pathways for this compound.
References
- 1. This compound | 103440-52-4 [chemicalbook.com]
- 2. homework.study.com [homework.study.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. メチル 2-ヨード-5-メチルベンゾアート 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 6. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 2-iodo-5-methylbenzoate
Welcome to the technical support center for Methyl 2-iodo-5-methylbenzoate. This guide is designed for researchers, synthetic chemists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities typically arise from two main sources: the initial iodination reaction to form the precursor acid and the subsequent esterification.
The synthesis of the key intermediate, 2-iodo-5-methylbenzoic acid, often proceeds by direct iodination of o-toluic acid. This electrophilic substitution can result in a mixture of products. During the final esterification step, incomplete reaction or side reactions can introduce further impurities.
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Name | Likely Origin |
|---|---|---|
| Starting Material (Acid) | 2-Iodo-5-methylbenzoic acid | Incomplete esterification reaction. |
| Starting Material (Precursor) | o-Toluic acid (2-methylbenzoic acid) | Incomplete iodination during precursor synthesis.[1][2] |
| Regioisomeric Impurity | Methyl 2-iodo-3-methylbenzoate | Non-selective iodination of the o-toluic acid precursor.[1][3] |
| Di-iodinated Impurity | Methyl 3,5-diiodo-2-methylbenzoate | Over-iodination of the o-toluic acid precursor.[1][2] |
| Hydrolysis Product | 2-Iodo-5-methylbenzoic acid | Degradation of the final ester product due to moisture.[4] |
Q2: I have a crude mixture. Which purification method should I try first?
A2: The choice of method depends on the nature and quantity of the impurities. A simple acid-base wash is highly effective and recommended as the first step if you suspect the presence of the unreacted starting material, 2-iodo-5-methylbenzoic acid. For mixtures containing isomeric impurities or other neutral compounds, column chromatography or recrystallization will be necessary.
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: My TLC plate shows a spot that stays at the baseline, and my crude ¹H NMR has a broad singlet around 10-12 ppm.
-
Diagnosis: This is a classic sign of a carboxylic acid impurity, almost certainly the unreacted starting material, 2-iodo-5-methylbenzoic acid . The carboxylic acid is highly polar, causing it to adhere strongly to the silica gel on the TLC plate (hence the baseline spot). Its acidic proton is responsible for the characteristic broad peak in the NMR spectrum.
-
Solution: An acid-base liquid-liquid extraction is the most efficient method to remove this impurity.
-
Principle of Causality: The ester (your product) is a neutral organic molecule. The carboxylic acid impurity, however, can be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. This difference in reactivity and solubility allows for a clean separation.
Caption: Workflow for Acid-Base Extraction.
Protocol: Acid-Base Wash
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel (e.g., 50 mL of solvent per 1 g of crude material).
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified ester.
-
Validation: Confirm the absence of the acid by TLC and ¹H NMR.
-
Problem 2: My product appears oily or has a low/broad melting point. NMR shows multiple singlets in the methyl ester region (~3.9 ppm) and complex aromatic signals.
-
Diagnosis: This profile suggests the presence of neutral, organic-soluble impurities, such as the regioisomeric (Methyl 2-iodo-3-methylbenzoate) or di-iodinated byproducts. These compounds have similar polarities to the desired product, making simple extraction ineffective.
-
Solution 1: Flash column chromatography is the preferred method for separating compounds with different polarities.
-
Principle of Causality: Column chromatography separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (an organic solvent system).[5] Less polar compounds travel faster down the column, while more polar compounds are retained longer.[6] Your product and its neutral impurities will elute at different rates, allowing for their isolation.
Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between your product spot and the impurity spots, with the product having an Rf value of ~0.3-0.4. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase (or a less polar version of it, e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by passing the mobile phase through the silica gel under positive pressure. Start with a low polarity solvent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) if necessary to elute all compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).
-
Purity Check: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
-
Solution 2: Recrystallization can be effective if the impurities are present in smaller amounts and have different solubilities than the product in a given solvent system.
-
Principle of Causality: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to slowly cool. The desired compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while the impurities, being present in lower concentrations, remain dissolved in the mother liquor.[1][2]
Table 2: Potential Recrystallization Solvents
Solvent / System Boiling Point (°C) Comments Methanol 65 Often a good starting point for aryl halides.[7] Ethanol / Water 78 (Ethanol) A common mixed-solvent system; adjust the ratio to optimize solubility.[8] Hexane / Chloroform 69 (Hexane) Mentioned for similar benzamide structures; good for less polar compounds. | Acetic Acid / Water | 118 (Acetic Acid) | Effective for the precursor acid; may be too harsh for the ester.[2][3] |
Protocol: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
-
Validation: Check the purity by measuring the melting point (it should be sharp and match the literature value) and by TLC/NMR.
-
References
-
European Patent Office. (2018). METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220. Retrieved from [Link]
- Google Patents. (n.d.). CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid.
-
ResearchGate. (n.d.). (a) Previous methods of preparing aryl iodides from aryl bromides. (b).... Retrieved from [Link]
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
- Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
-
PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103172480A - Method for preparing iodo aromatic hydrocarbon.
-
European Patent Office. (n.d.). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1. Retrieved from [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Sorbead India. (2024, August 12). Isolation and Purification of Natural Compounds - Column Chromatography. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
Sources
- 1. METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220 [data.epo.org]
- 2. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 3. CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Scale-Up of Methyl 2-iodo-5-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2-iodo-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chemical intermediate. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and safe execution of your chemical reactions.
Section 1: Synthesis of the Precursor: 2-Iodo-5-methylbenzoic Acid
The synthesis of the carboxylic acid precursor, 2-iodo-5-methylbenzoic acid, is a critical first stage. Two primary routes are commonly employed: the Sandmeyer reaction starting from 2-amino-5-methylbenzoic acid, and the direct iodination of 2-methylbenzoic acid. Each presents a unique set of challenges, particularly when transitioning from laboratory to pilot or production scale.
Route 1: The Sandmeyer Reaction
This classic transformation involves the diazotization of an aromatic amine followed by displacement with an iodide salt.[1] While effective, it requires careful handling of potentially hazardous intermediates.[2]
Caption: Workflow for the Sandmeyer synthesis of 2-iodo-5-methylbenzoic acid.
Q1: My diazotization reaction is turning brown/black prematurely and I'm observing significant gas evolution even at low temperatures. What's happening?
A1: Premature decomposition of the diazonium salt is the likely culprit. This is a common issue and a significant safety concern, as the decomposition can become uncontrolled.[3] The stability of diazonium salts is highly dependent on temperature.[4]
-
Troubleshooting:
-
Temperature Control: Ensure your cooling bath is maintaining a steady 0-5 °C. Use a calibrated thermometer immersed in the reaction mixture. On a larger scale, this becomes even more critical due to the challenges of dissipating heat from a larger volume.
-
Rate of Addition: The dropwise addition of the sodium nitrite solution must be slow and controlled to prevent localized heating.
-
Acid Concentration: Insufficient acid can lead to the formation of diazoamino compounds, which are less stable. Ensure the starting amine is fully protonated.
-
Q2: Upon adding the potassium iodide solution, I get a tarry, intractable mess instead of a filterable solid. How can I improve the product's physical form?
A2: The reaction of the diazonium salt with iodide is often vigorous. If the addition is too fast or the temperature rises, side reactions and polymerization can occur, leading to the formation of tars.
-
Troubleshooting:
-
Controlled KI Addition: Add the potassium iodide solution slowly, while maintaining the low temperature of the reaction mixture.
-
Stirring: Ensure efficient stirring to quickly disperse the potassium iodide and prevent localized high concentrations.
-
Solvent: In some cases, the presence of a co-solvent like acetone can help to keep intermediates and the product in solution, preventing the formation of tars.[5]
-
Q3: My yield is consistently low, even though the reaction appears to go to completion. Where am I losing my product?
A3: Low yields can stem from several factors in a Sandmeyer reaction.
-
Troubleshooting:
-
Diazonium Salt Decomposition: As mentioned in Q1, any decomposition of the diazonium salt before the addition of iodide will result in a lower yield.
-
Side Reactions: The diazonium group can be replaced by other nucleophiles present in the reaction mixture, such as water (forming a phenol) or chloride.[3][6] Keeping the temperature low minimizes these side reactions.
-
Work-up Losses: The product, 2-iodo-5-methylbenzoic acid, has some solubility in water. Ensure the product is fully precipitated before filtration, for example by adjusting the pH. Washing the filter cake with ice-cold water will minimize losses.
-
Q4: We are planning to scale up this reaction. What are the primary safety concerns?
A4: The primary safety concern with scaling up the Sandmeyer reaction is the thermal instability of the diazonium salt.[7][8] Solid diazonium salts can be explosive and are sensitive to shock, friction, and heat.[2][4]
-
Key Scale-Up Considerations:
-
Never Isolate the Diazonium Salt: The diazonium salt should always be generated and used in situ as a solution or slurry.[9]
-
Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the decomposition temperature and energy release of the specific diazonium salt in your reaction mixture.[7]
-
Efficient Cooling: The reactor must have adequate cooling capacity to handle the exothermic nature of both the diazotization and the subsequent iodination reaction, and to manage any potential temperature excursions.
-
Flow Chemistry: For larger scale production, consider moving to a continuous flow reactor. This minimizes the amount of hazardous diazonium intermediate present at any given time, significantly improving the safety profile of the process.[9]
-
Route 2: Direct Iodination of 2-Methylbenzoic Acid
This route avoids the use of diazonium salts but presents its own challenges, primarily related to regioselectivity.
Q1: My final product is contaminated with a significant amount of an isomeric impurity that is difficult to remove. How can I improve the regioselectivity of the iodination?
A1: The direct iodination of 2-methylbenzoic acid can lead to the formation of the undesired 3-iodo-2-methylbenzoic acid isomer.[10][11] The ratio of isomers is highly dependent on the reaction conditions.
-
Troubleshooting:
-
Iodinating System: The choice of iodinating agent and catalyst is crucial. Systems like iodine with an oxidizing agent (e.g., periodic acid, potassium persulfate) in the presence of an acid catalyst are often used.[10][12] Experiment with different systems to find the optimal conditions for your substrate.
-
Reaction Temperature and Time: These parameters can influence the isomer ratio. A systematic study to optimize these variables is recommended.
-
Q2: The purification of 2-iodo-5-methylbenzoic acid from the isomeric byproduct by recrystallization is inefficient on a larger scale. Are there other purification strategies?
A2: When dealing with isomers that have similar physical properties, simple recrystallization can be challenging and lead to significant yield loss.
-
Troubleshooting:
-
Solvent Screening for Recrystallization: A thorough screening of different solvent systems (including mixed solvents) might reveal conditions that provide better separation of the isomers. For instance, recrystallization from aqueous acetic acid has been reported.[13][14]
-
Derivative Formation: In some cases, it may be possible to derivatize the mixture (e.g., form the methyl ester), separate the isomeric esters by chromatography or distillation, and then hydrolyze the desired ester back to the carboxylic acid. This is a longer route but can be effective for achieving high purity.
-
Section 2: Esterification to this compound
The final step is the conversion of 2-iodo-5-methylbenzoic acid to its methyl ester, commonly achieved through Fischer-Speier esterification.[15] This is an equilibrium-controlled reaction, and the main challenge on a larger scale is driving the reaction to completion.[16]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier esterification.
Q1: My esterification reaction is not going to completion, and I have a significant amount of starting material left even after prolonged heating. What can I do?
A1: Fischer esterification is a reversible reaction.[16] To drive the equilibrium towards the product side, you need to address the presence of water, a byproduct of the reaction.
-
Troubleshooting:
-
Excess Alcohol: Use a large excess of methanol. Since methanol is one of the reactants, increasing its concentration will shift the equilibrium towards the ester. Often, methanol is used as the solvent for the reaction.[10]
-
Water Removal: On a laboratory scale, a Dean-Stark apparatus can be used with an azeotroping solvent like toluene to physically remove water as it is formed.[16] On a larger scale, other techniques like pervaporation through a membrane can be employed to selectively remove water from the reaction mixture.[3]
-
Drying Agents: The inclusion of a drying agent like molecular sieves can also be effective, although this is more common on a smaller scale.
-
Q2: During workup, I'm having trouble with emulsions when neutralizing the acid catalyst. How can I improve the phase separation?
A2: Emulsions are common during the workup of esterification reactions, especially when using a bicarbonate solution for neutralization, which generates CO2 gas.
-
Troubleshooting:
-
Slow Addition: Add the neutralizing solution slowly and with good stirring to control the rate of gas evolution.
-
Brine Wash: After neutralization, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: Ensure you are using a suitable extraction solvent that has good density differences with the aqueous phase.
-
Q3: Are there any potential side reactions I should be aware of during the esterification scale-up?
A3: While Fischer esterification is generally a clean reaction, prolonged heating in the presence of a strong acid could potentially lead to side reactions, although these are less common with robust substrates like 2-iodo-5-methylbenzoic acid.
-
Potential Issues:
-
Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of the alcohol to form a dialkyl ether (in this case, dimethyl ether). Using the minimum effective temperature for the reaction can mitigate this.
-
Substrate Stability: While the iodo-substituent is generally stable under these conditions, it's good practice to monitor for any potential de-iodination or other degradation, especially if very high temperatures or very long reaction times are employed.
-
Quantitative Data Summary
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Direct Iodination | Step 3: Esterification |
| Starting Material | 2-Amino-5-methylbenzoic acid | 2-Methylbenzoic acid | 2-Iodo-5-methylbenzoic acid |
| Key Reagents | NaNO₂, HCl, KI | I₂, Oxidizing Agent (e.g., K₂S₂O₈) | Methanol, H₂SO₄ |
| Typical Yield | 70-85%[5] | 40-60% (of desired isomer)[5] | >95% (with equilibrium shift)[16] |
| Key Challenge | Diazonium salt stability and safety[7][8] | Isomer separation[10][11] | Driving equilibrium to completion[16] |
| Scale-Up Concern | Thermal runaway, explosive hazard[2][9] | Purification efficiency | Water removal, reaction time |
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. US5976324A - Removal of water from reaction mixtures - Google Patents [patents.google.com]
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- 4. macbeth-project.eu [macbeth-project.eu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
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- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
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- 15. scienceinfo.com [scienceinfo.com]
- 16. Removal of water produced from lipase-catalyzed esterification in organic solvent by pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Impact on Methyl 2-iodo-5-methylbenzoate Reactivity
Welcome to the technical support center for Methyl 2-iodo-5-methylbenzoate (CAS No. 103440-52-4). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile aryl iodide intermediate. Here, we provide in-depth, field-proven insights into one of the most critical, yet often overlooked, parameters in your reaction setup: the solvent.
This document moves beyond generic protocols to explore the causal relationships between solvent choice and reaction outcomes. We will dissect common challenges and provide structured troubleshooting guides to empower you to optimize your synthetic routes, improve yields, and ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: I am starting a new project with this compound. What are the most critical solvent properties to consider for palladium-catalyzed cross-coupling reactions?
A1: The role of the solvent in palladium-catalyzed cross-coupling is multifaceted and crucial for success.[1] It goes far beyond simply dissolving reagents. Key functions include:
-
Catalyst Stability and Speciation: Solvents can coordinate with the palladium center, influencing the stability and reactivity of the active catalytic species.[1] For instance, polar aprotic solvents like DMF can be oxidized by Pd(II) species to generate the active Pd(0) catalyst, but may also displace essential ligands in some systems.[1][2]
-
Reaction Rate and Selectivity: The polarity of the solvent can dramatically affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3] In some cases, switching from a nonpolar to a polar solvent can even invert the chemoselectivity of a reaction.[3][4]
-
Reagent and Base Solubility: Ensuring all components, particularly the base (e.g., K₂CO₃, Cs₂CO₃) and organometallic reagents (e.g., boronic acids), have adequate solubility is essential for efficient reaction kinetics. Poor solubility often leads to stalled or incomplete reactions.
The following table provides a starting point for solvent selection based on the reaction type.
| Solvent | Dielectric Constant (ε) | Type | Boiling Point (°C) | Common Applications & Rationale |
| Toluene | 2.4 | Nonpolar | 111 | Suzuki, Buchwald-Hartwig: Good for Pd(PPh₃)₄-based systems.[1] Its non-coordinating nature avoids displacement of crucial ligands. Can be slow for some substrates. |
| 1,4-Dioxane | 2.2 | Nonpolar Ether | 101 | Suzuki, Buchwald-Hartwig: A common choice, often used with water as a co-solvent to aid solubility of inorganic bases and boronic acids.[1] |
| DMF | 36.7 | Polar Aprotic | 153 | Heck, Sonogashira, Suzuki: A classic "go-to" polar solvent.[1] Its high polarity can stabilize charged intermediates and accelerate reactions. However, it can promote side reactions and be difficult to remove. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 | Suzuki, Heck: Highly polar, can influence selectivity.[4] Its lower boiling point makes for easier workup but limits the reaction temperature. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic Ether | 66 | Suzuki, Buchwald-Hartwig: A versatile, less polar ether than dioxane. Often used for reactions at or below room temperature. Its low boiling point is a limitation for less reactive substrates. |
| 2-MeTHF | 6.2 | Polar Aprotic Ether | 80 | Buchwald-Hartwig: A greener, higher-boiling alternative to THF. It has been shown to be a superior solvent in some Buchwald-Hartwig aminations.[5] |
| Cyrene™ | N/A | Polar Aprotic | 227 | Heck: A bio-based, greener alternative to toxic solvents like DMF and NMP, showing excellent results in Mizoroki-Heck reactions of aryl iodides.[6] |
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most common application for this compound. The following sections address specific issues you may encounter.
3. Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination is giving a mixture of mono- and di-arylated amine products. How can the solvent affect this selectivity?
A4: Product distribution in Buchwald-Hartwig aminations is highly sensitive to the reaction environment, and the solvent plays a pivotal role. [7]The choice between a polar or nonpolar solvent can dictate the relative rates of the first and second amination events, thereby controlling selectivity.
Causality & Troubleshooting:
-
Polarity and Reaction Rates: In a study coupling p-bromotoluene with piperazine, it was found that nonpolar aprotic solvents like m-xylene favored the desired monosubstituted product. [7]In contrast, polar aprotic solvents tended to accelerate the second C-N coupling, leading to more of the undesired di-arylated product.
-
Catalyst Deactivation Pathways: The solvent can influence the stability of the palladium catalyst. In some systems, a less-coordinating solvent like toluene or MTBE can prevent catalyst inhibition or deactivation pathways that might be more prevalent in highly coordinating solvents like DMF or DMSO.
-
Green Solvent Alternatives: Recent studies have shown that greener solvents can be highly effective. Food-grade vegetable oils and natural waxes have served as excellent media for Buchwald-Hartwig aminations. [8]Furthermore, 2-MeTHF has been identified as a superior alternative to traditional ether solvents, providing improved kinetic profiles. [5] Troubleshooting Protocol: Optimizing for Mono-Arylation
-
Switch to Nonpolar Solvents: If you are using a polar solvent (DMF, DMSO, Dioxane) and observing over-arylation, switch to a nonpolar solvent like Toluene or m-Xylene .
-
Lower Temperature and Monitor: Run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and carefully monitor by LC-MS. Stop the reaction as soon as the starting aryl iodide is consumed to prevent the subsequent reaction.
-
Consider Greener Alternatives: Evaluate 2-MeTHF as a replacement for THF or Dioxane. Its performance is often superior, and it is a more environmentally benign option. [5]
References
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Retrieved from [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
RSC Publishing. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Retrieved from [Link]
-
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Retrieved from [Link]
-
Omkar Speciality Chemicals Ltd. (n.d.). MSDS for 5-IODO-2-METHYL BENZOIC ACID. Retrieved from [Link]
-
ACS Publications. (n.d.). Effects of Solvents and Additives in the Asymmetric Heck Reaction.... Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. Retrieved from [Link]
-
ChemistryViews. (2023). Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling of Aryl Grignard Reagents with Aryl Iodides and Bromides through SRN1 Pathway | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Retrieved from [Link]
-
Semantic Scholar. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Retrieved from [Link]
-
Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Kappe, C. O., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-iodo-2-methylbenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]
-
YouTube. (2012). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-iodo-5-methylbenzoate and Methyl 2-bromo-5-methylbenzoate
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic pathway. Aryl halides are foundational building blocks, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two closely related yet distinct reagents: Methyl 2-iodo-5-methylbenzoate and Methyl 2-bromo-5-methylbenzoate. We will explore the fundamental principles governing their reactivity, present comparative data in key transformations, and provide actionable experimental protocols to guide your synthetic strategy.
The Decisive Factor: The Carbon-Halogen Bond
The pronounced difference in reactivity between these two compounds is rooted in the fundamental properties of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond. The C-I bond is significantly longer and weaker than the C-Br bond, resulting in a lower bond dissociation energy (BDE).[1][2] This single factor is the primary driver of the observed reactivity differences, particularly in reactions where the cleavage of the carbon-halogen bond is a critical, often rate-determining, step.
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | Aryl C-Br Bond | Aryl C-I Bond | Implication for Reactivity |
| Bond Dissociation Energy (kJ/mol) | ~339[3] | ~276[3] | The C-I bond requires less energy to break, facilitating reactions initiated by C-X bond cleavage.[4][5] |
| Bond Length (nm) | ~0.185 | ~0.205 | The longer C-I bond is inherently weaker and more susceptible to chemical transformation.[2] |
| Polarizability | Lower | Higher | The larger, more diffuse electron cloud of iodine makes the C-I bond more polarizable and reactive. |
This difference in bond energy directly impacts the activation barrier for the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is the gateway to the catalytic cycle.[6]
Caption: The weaker C-I bond leads to a lower activation energy for oxidative addition.
Comparative Performance in Key Cross-Coupling Reactions
The enhanced reactivity of aryl iodides is not merely theoretical; it manifests in tangible benefits across a suite of indispensable synthetic transformations. The general order of reactivity for aryl halides in palladium-catalyzed reactions is consistently I > Br > Cl > F.[1][6]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C(sp²)–C(sp²) bonds, is a cornerstone of modern synthesis. The rate of this reaction is highly dependent on the oxidative addition of the aryl halide to the Pd(0) catalyst.[7] Consequently, this compound typically provides superior results under milder conditions compared to its bromo analog.
Table 2: Illustrative Comparison for Suzuki-Miyaura Coupling
| Parameter | Methyl 2-bromo-5-methylbenzoate (Typical) | This compound (Typical) | Advantage of Iodide |
| Reaction Temperature | 90-110 °C | 60-90 °C or even Room Temp. | Milder conditions preserve sensitive functional groups and reduce thermal decomposition of complex substrates. |
| Reaction Time | 6-24 hours | 1-8 hours | Increased throughput and operational efficiency. |
| Catalyst Loading | 2-5 mol% | 1-3 mol% | Lower catalyst loading reduces cost and simplifies purification by minimizing residual palladium. |
| Typical Yield | Good to Excellent | Excellent | Often achieves higher yields, especially with sterically hindered or electronically challenging boronic acids. For instance, studies on similar substrates show bromides can be less reactive than iodides.[8] |
B. Heck Reaction
In the Heck reaction, an aryl halide is coupled with an alkene.[9] The mechanism also commences with oxidative addition, making the choice of halide critical.[10] While both substrates are viable, the iodo-compound's higher reactivity allows for a broader substrate scope and more efficient catalysis, particularly with less activated alkenes.
Table 3: Illustrative Comparison for Heck Reaction
| Parameter | Methyl 2-bromo-5-methylbenzoate (Typical) | This compound (Typical) | Advantage of Iodide |
| Reaction Temperature | 100-140 °C | 80-120 °C | Reduced potential for side reactions like alkene isomerization or polymerization at lower temperatures. |
| Base Strength | Stronger base often required (e.g., K₂CO₃, Et₃N) | Weaker base can be sufficient (e.g., NaOAc) | Milder basic conditions enhance compatibility with base-sensitive functional groups. |
| Ligand Choice | Often requires bulky, electron-rich phosphines | Can be effective with simpler ligands (e.g., PPh₃) | Greater flexibility in catalyst system design. While modern ligands work well for bromides, iodides are inherently more reactive.[11] |
| Typical Yield | Moderate to Good | Good to Excellent | Consistently higher yields and fewer byproducts are generally observed with aryl iodides over bromides.[12] |
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[13] The catalytic cycle is initiated by the oxidative addition of the aryl halide.[14] The increased reactivity of this compound is particularly advantageous when coupling with less nucleophilic amines or when steric hindrance is a factor. This compound is a known reactant in Buchwald-Hartwig amination reactions.[15]
Table 4: Illustrative Comparison for Buchwald-Hartwig Amination
| Parameter | Methyl 2-bromo-5-methylbenzoate (Typical) | This compound (Typical) | Advantage of Iodide |
| Reaction Temperature | 80-110 °C | 50-100 °C | Lower temperatures are beneficial for thermally labile amines and products. |
| Amine Scope | Good for primary and secondary alkyl/arylamines | Excellent, including less reactive anilines and hindered amines | The faster oxidative addition with the iodo-compound can better compete with catalyst deactivation pathways, enabling the coupling of more challenging amine partners.[16] |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | Can proceed with milder bases (e.g., K₂CO₃, Cs₂CO₃) | Broader functional group tolerance. |
| Typical Yield | Good | Excellent | Higher yields are frequently achieved, especially in sterically demanding couplings where the slower reaction of the bromide can lead to incomplete conversion. Bidentate ligands have improved outcomes for aryl iodides.[13] |
Experimental Protocols: A Validated Approach
To translate these principles into practice, we provide detailed, self-validating protocols for a Suzuki-Miyaura coupling. The primary variable adjusted between the two protocols is the reaction temperature, reflecting the intrinsic reactivity difference.
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A Senior Application Scientist's Guide to Cross-Coupling: Comparing Methyl 2-iodo-5-methylbenzoate with Alternative Aryl Halides
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The judicious selection of the aryl halide coupling partner is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of Methyl 2-iodo-5-methylbenzoate, a highly reactive but specialized substrate, against the more common classes of aryl halides—bromides, chlorides, and triflates. Our analysis is grounded in mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their synthetic campaigns.
The Decisive Step: Understanding Oxidative Addition and Aryl Halide Reactivity
The efficacy of an aryl halide in cross-coupling is fundamentally dictated by its ability to undergo oxidative addition to a low-valent palladium(0) complex. This is typically the rate-determining step of the catalytic cycle. The reactivity trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.
General Reactivity Trend: Aryl Iodide > Aryl Bromide > Aryl Chloride.[1][2]
This established hierarchy stems from the C-X bond strengths: C-I (≈272 kJ/mol), C-Br (≈338 kJ/mol), and C-Cl (≈409 kJ/mol). The weaker C-I bond in substrates like this compound allows for the fastest oxidative addition, often under milder conditions.[1] However, as we will explore, this is not the only factor governing overall reaction success. The choice of ligand, base, and solvent system can dramatically influence, and sometimes even invert, this classical reactivity pattern.[3][4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
A Head-to-Head Comparison of Aryl Halides
The selection of an aryl halide is a strategic balance of reactivity, cost, availability, and potential side reactions.
Aryl Iodides: The High-Reactivity Standard
-
Substrate Focus: this compound
Advantages:
-
High Reactivity: Due to the labile C-I bond, oxidative addition is rapid, often enabling reactions at lower temperatures and with lower catalyst loadings.[1]
-
Milder Conditions: Often compatible with less sophisticated and more traditional catalyst systems, such as those employing triphenylphosphine ligands.[5]
Disadvantages & Specific Challenges:
-
Cost and Availability: Aryl iodides are typically the most expensive and least commercially diverse class of aryl halides.
-
Catalyst Inhibition: The iodide anion (I⁻) generated during the reaction can act as an inhibitor in some catalytic cycles, particularly in Buchwald-Hartwig aminations, by forming stable, off-cycle palladium-iodide complexes.[3][6]
-
Substrate-Specific Issues: this compound presents unique challenges. The ortho-iodo and meta-methyl groups introduce steric hindrance around the reaction site.[7] Furthermore, the ester moiety, especially if hydrolyzed to a carboxylate under basic conditions, can chelate to the palladium center, forming inactive palladacycles and poisoning the catalyst.[7][8]
Aryl Bromides: The Versatile Workhorse
Advantages:
-
Balanced Profile: Aryl bromides offer a pragmatic compromise between the high reactivity of iodides and the low cost of chlorides.[2]
-
Broad Utility: They are effective in a vast range of cross-coupling reactions and are often the starting point for methods development. In C-N couplings, they can outperform iodides by avoiding catalyst inhibition.[3]
Disadvantages:
-
Reduced Reactivity: Compared to iodides, they require more forcing conditions—higher temperatures or more activated catalyst systems—to efficiently undergo oxidative addition.
Aryl Chlorides: The Economical Choice
Advantages:
-
Cost-Effectiveness: Aryl chlorides are the most economical and widely available aryl halides, making them highly desirable for large-scale industrial synthesis.[9][10]
Disadvantages:
-
Low Reactivity: The formidable strength of the C-Cl bond makes oxidative addition extremely challenging and often the bottleneck of the entire process.[1][4]
-
Specialized Catalysts Required: Overcoming this high activation barrier necessitates the use of highly specialized, state-of-the-art catalyst systems. These typically involve very bulky and electron-rich ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are designed to maximize the electron density on the palladium center.[11][12][13]
Aryl Triflates: The Phenol-Derived Alternative
Advantages:
-
High Reactivity: Their reactivity is comparable to aryl bromides, and in some cases, approaches that of aryl iodides.
-
Accessibility: They are readily synthesized from widely available phenols, providing an alternative entry point when the corresponding halide is not accessible.
Disadvantages:
-
Mechanistic Divergence: The oxidative addition of aryl triflates can proceed through a more polar, S_NAr-like mechanism rather than the concerted pathway typical for halides.[14][15] This can sometimes lead to different reactivity profiles and side products.
-
Stability: Triflates can be sensitive to hydrolysis, particularly under basic reaction conditions.
Data Summary: A Comparative Overview
| Feature | Aryl Iodide (e.g., this compound) | Aryl Bromide | Aryl Chloride | Aryl Triflate |
| Relative Reactivity | Highest | High | Low | High |
| C-X Bond Energy | ~272 kJ/mol | ~338 kJ/mol | ~409 kJ/mol | N/A (C-O Bond) |
| Cost & Availability | Low Availability, High Cost | Widely Available, Moderate Cost | Abundant, Low Cost | Moderate (from Phenols) |
| Typical Ligands | PPh₃, Buchwald-type ligands | Buchwald-type, Josiphos, dppf | Bulky Dialkylbiarylphosphines (XPhos, SPhos), NHCs[11][13] | Buchwald-type, dppf |
| Key Advantages | High reactivity, mild conditions | Good balance of cost and reactivity | Very low cost, widely available[9] | Accessible from phenols |
| Key Disadvantages | High cost, potential catalyst inhibition[3][6], substrate-specific steric/chelation issues | Requires more forcing conditions than iodides | Very low reactivity, requires specialized catalysts[13][16] | Hydrolytic instability |
Mechanistic Deep Dive: The "Why" Behind Experimental Choices
A true mastery of cross-coupling requires understanding the causality behind protocol design. The choice of ligand is paramount as it directly modulates the properties of the palladium catalyst.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and the appropriate ligand (0.022-0.11 mmol).
-
For this compound: A standard system like Pd(PPh₃)₄ may suffice, but a more robust ligand like SPhos is recommended to overcome steric and potential chelation issues.
-
For an Aryl Bromide: A catalyst system like Pd(OAc)₂ with a ligand such as dppf or a Buchwald-type ligand is a good starting point.
-
For an Aryl Chloride: A highly active system is mandatory. Use a precatalyst like G3-XPhos or generate the catalyst in situ from Pd(OAc)₂ and a bulky, electron-rich ligand like XPhos or RuPhos (typically 2-5 mol% Pd loading). [11][16]4. Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 0.1 M) via syringe.
-
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Conclusion and Outlook
The choice of an aryl halide for cross-coupling is a multi-faceted decision that extends beyond the simple reactivity trend of I > Br > Cl.
-
This compound and other aryl iodides offer the highest intrinsic reactivity, allowing for milder conditions. However, their utility is tempered by higher costs and potential for catalyst inhibition, alongside substrate-specific challenges like steric hindrance and chelation.
-
Aryl bromides remain the dependable standard for many applications, providing a robust balance of reactivity and cost.
-
Aryl chlorides , while the most challenging substrates, are also the most economically attractive. The continued evolution of highly active catalyst systems, driven by rational ligand design, has made their use increasingly feasible and is a testament to the power of mechanistic understanding in synthetic chemistry.
For the practicing scientist, the optimal choice will always be project-dependent. For early-stage discovery where speed and substrate availability are paramount, an iodide or bromide may be preferred. For process development and large-scale synthesis, the economic imperative will drive intense effort toward developing a robust protocol for an aryl chloride. This guide serves as a foundational tool to navigate these critical decisions with confidence.
References
-
Biffis, A., et al. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry: A European Journal, 7(13), 2908-15. [Link]
- Che-Sheng, H., et al. (2025). A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. Journal of the American Chemical Society.
-
Powers, I. G., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
LibreTexts Chemistry. (2022). 4.9: Oxidative Addition of Polar Reagents. [Link]
- Ariafard, A., & Lin, Z. (2025). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
- Al-Amin, M., & El-Sayed, M. A. (2006). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ChemInform.
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Powers, I. G., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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Wang, D., et al. (2020). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Organometallics. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Itami, K., et al. (2024). Activation of aryl chlorides through π-coordination for radical coupling with arenes. Chemistry Letters. [Link]
- Wang, Z., et al. (2020). Comparison of reactivity of different aryl halides.
- Wu, X., & Hartwig, J. F. (2019). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
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-
Smith, R. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
- Kumar, A., & Singh, A. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles.
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A Senior Application Scientist's Guide to NMR Analysis for the Structural Confirmation of Methyl 2-iodo-5-methylbenzoate
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust research and development. For drug development professionals and synthetic chemists, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating molecular architecture. This guide provides an in-depth, practical comparison of expected versus experimental NMR data for the structural verification of "Methyl 2-iodo-5-methylbenzoate," a key building block in various synthetic pathways.
This document moves beyond a simple recitation of protocols. It is designed to provide the causality behind experimental choices, ensuring that the described methodologies are not just followed, but understood. This approach empowers researchers to adapt and troubleshoot, transforming a routine analysis into a self-validating system of inquiry.
Predicted Spectroscopic Data for this compound
A foundational step in NMR-based structural confirmation is the prediction of the ¹H and ¹³C NMR spectra. This allows for a direct comparison with experimentally acquired data. The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from established substituent effects and data from analogous structures.[1][2]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.8 - 8.0 | d | J ≈ 8.0 Hz | 1H |
| H-4 | ~7.2 - 7.4 | dd | J ≈ 8.0, 2.0 Hz | 1H |
| H-6 | ~7.6 - 7.8 | d | J ≈ 2.0 Hz | 1H |
| OCH₃ | ~3.9 | s | - | 3H |
| Ar-CH₃ | ~2.4 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~166 - 168 |
| C-1 | ~135 - 137 |
| C-2 (C-I) | ~92 - 95 |
| C-3 | ~130 - 132 |
| C-4 | ~139 - 141 |
| C-5 | ~138 - 140 |
| C-6 | ~128 - 130 |
| OCH₃ | ~52 - 53 |
| Ar-CH₃ | ~20 - 22 |
Experimental Workflow for NMR Analysis
The fidelity of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following workflow is designed to yield high-quality, reproducible spectra.
Caption: Key ¹H and ¹³C NMR structural correlations for this compound.
Analysis of the ¹H NMR Spectrum
-
Aromatic Region (δ 7.0 - 8.5 ppm): The presence of three distinct signals in this region, integrating to one proton each, is consistent with a trisubstituted benzene ring.
-
The downfield doublet (H-3) is deshielded by the adjacent electron-withdrawing ester group. It appears as a doublet due to coupling with H-4 (ortho coupling, J ≈ 8.0 Hz).
-
The doublet of doublets (H-4) arises from coupling to both H-3 (ortho coupling, J ≈ 8.0 Hz) and H-6 (meta coupling, J ≈ 2.0 Hz). [3][4] * The upfield doublet (H-6) is only coupled to H-4 (meta coupling, J ≈ 2.0 Hz), resulting in a narrow doublet. [3][4]2. Aliphatic Region (δ 0 - 5.0 ppm):
-
A singlet integrating to three protons around 3.9 ppm is characteristic of the methyl ester (-OCH₃) group.
-
Another singlet integrating to three protons at approximately 2.4 ppm corresponds to the methyl group attached to the aromatic ring (Ar-CH₃).
-
Analysis of the ¹³C NMR Spectrum
-
Carbonyl Carbon: A signal in the range of 166-168 ppm is indicative of the ester carbonyl carbon.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, confirming the lack of symmetry.
-
The signal for the carbon bearing the iodine (C-2) is expected to be significantly upfield, around 92-95 ppm, due to the heavy atom effect of iodine. [2] * The other five aromatic carbons will appear in the typical range of 128-141 ppm. The quaternary carbons (C-1 and C-5) will likely have lower intensities compared to the protonated carbons.
-
-
Aliphatic Carbons:
-
The methyl ester carbon (-OCH₃) should appear around 52-53 ppm.
-
The aromatic methyl carbon (Ar-CH₃) will be the most upfield signal, around 20-22 ppm.
-
Comparative Analysis: Distinguishing from Isomers and Impurities
A critical aspect of structural confirmation is ruling out alternative structures. For instance, an isomeric impurity such as Methyl 3-iodo-4-methylbenzoate would produce a distinctly different ¹H NMR spectrum, likely showing two doublets and a singlet in the aromatic region, corresponding to a different substitution pattern.
Furthermore, it is crucial to identify common laboratory impurities. Residual solvents like acetone (δ ~2.17 ppm in CDCl₃), ethyl acetate (δ ~2.05, 4.12, 1.26 ppm), and water (δ ~1.56 ppm) can be readily identified by their characteristic chemical shifts. [3][5]Silicone grease often appears as a broad singlet near 0 ppm.
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a robust and definitive process when approached systematically. By comparing a high-quality experimental spectrum, acquired using the optimized protocols detailed herein, with the predicted spectral data, researchers can achieve a high degree of confidence in the structure of their synthesized material. This analytical rigor is indispensable for the integrity of subsequent research and the advancement of drug development and materials science programs.
References
- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Hoyt, S. K., & O'Neil-Cabello, E. (2018). Acquiring and Processing Routine ¹H and ¹³C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Available from: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Available from: [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Stothers, J. B. (1967). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-240. Available from: [Link]
-
Bothner-By, A. A., & Glick, R. E. (1957). The Substituent Effect on Vicinal Proton Coupling Constants in Monosubstituted Benzenes. Canadian Journal of Chemistry, 35(8), 986-993. Available from: [Link]
-
Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Available from: [Link]
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A Comparative Guide to HPLC Methods for Purity Determination of Methyl 2-iodo-5-methylbenzoate
This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Methyl 2-iodo-5-methylbenzoate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following content is structured to provide not only procedural steps but also the underlying scientific rationale, enabling researchers and drug development professionals to make informed decisions for their analytical needs.
The accurate assessment of purity is critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). The methods presented here—a conventional isocratic approach using a C18 column and a gradient method employing a Pentafluorophenyl (PFP) stationary phase—are evaluated for their performance in resolving the main analyte from potential process impurities and degradation products. This guide is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]
Chapter 1: Foundational Principles of HPLC Method Development
The development of a robust and reliable HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte and potential impurities. For small organic molecules like this compound, reversed-phase chromatography is the most common and often most effective approach.[4][5]
The Central Role of Reversed-Phase Chromatography
Reversed-phase HPLC separates molecules based on their hydrophobicity.[4] A non-polar stationary phase (like C18 or PFP) is used with a polar mobile phase (typically a mixture of water and a polar organic solvent such as acetonitrile or methanol).[4][6] Less polar compounds interact more strongly with the stationary phase and thus are retained longer, while more polar compounds elute earlier.
Key Parameters Influencing Separation
-
Stationary Phase: The choice of stationary phase is the most critical factor for achieving selectivity. While C18 columns are a workhorse in reversed-phase HPLC, alternative phases like PFP can offer unique selectivity for halogenated and aromatic compounds through mechanisms like pi-pi and dipole-dipole interactions, in addition to hydrophobic interactions.[7][8]
-
Mobile Phase: The composition of the mobile phase, particularly the ratio of organic solvent to water, controls the retention time of the analytes.[9] The pH of the mobile phase is also crucial for ionizable compounds, though this compound is neutral.[4] The use of buffers helps maintain a stable pH.[10]
-
Detection: The UV detector is commonly used for aromatic compounds due to their chromophores. The selection of an appropriate wavelength, typically the lambda max of the analyte, is essential for achieving optimal sensitivity.
The Imperative of Forced Degradation Studies
To develop a stability-indicating method, it is crucial to perform forced degradation studies.[11][12][13] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[14][15] The HPLC method must then be able to separate the intact analyte from these degradation products, demonstrating its specificity.[15]
Chapter 2: Method A - Isocratic Elution on a C18 Stationary Phase
This method represents a standard, straightforward approach for the purity determination of a relatively non-polar small molecule.
Rationale for a C18 Column
The C18 (octadecylsilane) stationary phase is the most widely used in reversed-phase HPLC due to its high hydrophobicity and broad applicability.[8] It provides excellent retention for non-polar to moderately polar compounds and serves as a reliable starting point for method development.[10] An isocratic method, where the mobile phase composition remains constant, is simpler to run and transfer between instruments.
Experimental Protocol: Method A
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Expected Chromatographic Performance
This method is expected to provide good retention and a symmetrical peak shape for the main compound. Its effectiveness will depend on the polarity of the impurities. Highly polar impurities will elute very early, potentially in the solvent front, while impurities with hydrophobicity very similar to the main peak may not be fully resolved.
Caption: Workflow for Purity Determination using Method A.
Chapter 3: Method B - Gradient Elution on a Pentafluorophenyl (PFP) Stationary Phase
This method offers an alternative, and potentially more powerful, approach for resolving complex mixtures of halogenated aromatic compounds.
Rationale for a PFP Column
The PFP stationary phase provides multiple modes of interaction, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange.[7] This makes it particularly effective for separating positional isomers and compounds with electron-withdrawing groups, such as the iodine atom in this compound. A gradient elution, where the mobile phase strength increases over time, is beneficial for eluting a wide range of impurities with good peak shape and in a reasonable timeframe.[6]
Experimental Protocol: Method B
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: PFP, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.
Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
|---|---|
| 0.0 | 40 |
| 15.0 | 80 |
| 17.0 | 95 |
| 19.0 | 95 |
| 19.1 | 40 |
| 22.0 | 40 |
Anticipated Advantages
Method B is expected to provide enhanced resolution for closely eluting impurities, particularly those that are structurally similar to the main compound. The gradient will sharpen the peaks of later-eluting, more hydrophobic impurities, improving their detection and quantification.
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A Comparative Guide to the Isomeric Purity of Methyl 2-iodo-5-methylbenzoate
<
Introduction
Methyl 2-iodo-5-methylbenzoate is a key building block in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures.[1] Its utility is critically dependent on its isomeric purity, as the presence of regioisomers can lead to unwanted side reactions, lower yields, and impurities in the final product that are difficult to separate. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of this compound, offering a data-driven framework for researchers, scientists, and drug development professionals to select the most appropriate validation methods.
The Challenge: Identifying and Quantifying Regioisomeric Impurities
The most common synthetic route to this compound involves the esterification of 2-iodo-5-methylbenzoic acid.[2] The synthesis of the parent acid, often starting from 3-methylbenzoic acid or 2-amino-5-methylbenzoic acid, can introduce isomeric impurities.[3] For instance, the iodination of 3-methylbenzoic acid can yield not only the desired 6-iodo-3-methylbenzoic acid (a precursor to the target molecule) but also other regional isomers.[3]
The primary isomeric impurities of concern are:
-
Methyl 6-iodo-3-methylbenzoate: Arising from the alternative iodination position on the precursor.
-
Other regioisomers: Depending on the starting materials and reaction conditions, other isomers with different substitution patterns on the aromatic ring could also be present.
These isomers often have very similar physical properties, making their separation and quantification a significant analytical challenge.
Comparative Analysis of Purity Validation Methods
The choice of an analytical method for isomeric purity assessment is a critical decision that depends on the required sensitivity, accuracy, and the specific goals of the analysis (e.g., routine quality control vs. in-depth structural confirmation).[4][5] We will compare the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is a highly versatile and widely used technique for the purity assessment of non-volatile compounds like this compound.[5][6] It excels at separating closely related isomers, making it the preferred method for quantitative purity analysis.[6]
Principle of Separation: Reversed-phase HPLC separates molecules based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. Subtle differences in the polarity and hydrophobicity of the isomers allow for their separation.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient elution is often optimal.
-
Solvent A: Water with 0.1% formic acid (to improve peak shape).
-
Solvent B: Acetonitrile or methanol.[7]
-
-
Gradient Program: A linear gradient from 30% B to 100% B over 20 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase B at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[6]
-
Data Analysis: Purity is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[6]
Data Presentation: HPLC Performance Characteristics
| Parameter | Performance | Rationale |
| Resolution | Excellent | Capable of baseline separating closely related regioisomers. |
| Sensitivity | High (ppm to ppb) | Can detect and quantify trace isomeric impurities.[4] |
| Quantification | Excellent | Peak area is directly proportional to concentration, allowing for accurate purity determination. |
| Throughput | Moderate | Method development can be time-consuming, but established methods are robust for routine analysis.[4] |
Gas Chromatography (GC): A Powerful Tool for Volatile Analytes
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] While this compound is amenable to GC analysis, careful method development is required to achieve separation of isomers.
Principle of Separation: GC separates compounds based on their volatility and interactions with the stationary phase of the column. Isomers with different boiling points or polarities will elute at different times. Studies on similar regioisomeric aromatic compounds have shown that GC can be effective, especially with more polar stationary phases.[8][9][10]
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (MS).[5]
-
Column: A moderately polar column, such as a trifluoropropylmethyl polysiloxane (e.g., Rtx-200), is recommended for resolving regioisomers.[9] A standard DB-5ms column can also be used.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. The mass spectra of regioisomers can be very similar, but subtle differences in fragmentation patterns may aid in identification.[8][9][10]
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Data Presentation: GC Performance Characteristics
| Parameter | Performance | Rationale |
| Resolution | Good to Excellent | Highly dependent on the column stationary phase. More polar columns often provide better separation of regioisomers.[9][10] |
| Sensitivity | Very High (with MS) | GC-MS is an extremely sensitive technique for identifying trace impurities. |
| Quantification | Good | While quantitative, it can be less precise than HPLC for this application without careful calibration. |
| Throughput | High | GC methods are typically faster than HPLC methods. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous identification of isomers.[4] While not the primary technique for high-throughput quantitative purity analysis, it provides definitive structural information that other methods cannot.
Principle of Differentiation: ¹H and ¹³C NMR spectroscopy can distinguish between regioisomers based on differences in chemical shifts and spin-spin coupling constants of the protons and carbons on the aromatic ring. The substitution pattern uniquely influences the electronic environment of each nucleus.[11]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR Spectrometer (400 MHz or higher is recommended for better resolution).[5]
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5]
-
Sample Preparation: Dissolve 10-20 mg of the sample in the deuterated solvent.[5]
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.[12]
-
-
Data Analysis: The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern. Purity can be estimated by comparing the integration of signals from the main isomer to those of the impurities.[11]
Data Presentation: NMR Performance Characteristics
| Parameter | Performance | Rationale |
| Structural Confirmation | Unparalleled | Provides definitive proof of the isomeric structure. |
| Quantification | Moderate (qNMR) | Quantitative NMR (qNMR) using an internal standard can provide accurate purity, but it is a more specialized technique.[5] |
| Sensitivity | Low | Not suitable for detecting very low levels of impurities. |
| Throughput | Low | A relatively slow technique compared to chromatography. |
Summary and Recommendations
The selection of the optimal analytical technique for assessing the isomeric purity of this compound depends on the specific requirements of the analysis.
| Technique | Primary Use | Resolution | Sensitivity | Quantification | Throughput |
| HPLC | Routine QC, Quantitative Purity | Excellent | High | Excellent | Moderate |
| GC-MS | Impurity Identification, Volatile Analysis | Good-Excellent | Very High | Good | High |
| NMR | Structural Confirmation, Isomer Identification | N/A | Low | Moderate (qNMR) | Low |
A recommended workflow for comprehensive purity assessment is as follows:
Caption: Recommended workflow for isomeric purity assessment.
-
For routine quality control and accurate quantification of isomeric purity, HPLC is the method of choice due to its high resolution and excellent quantitative capabilities.
-
For the definitive identification of the main component and any isomeric impurities, NMR spectroscopy is essential.
-
For the sensitive detection and identification of unknown volatile impurities, GC-MS is a powerful complementary technique.
By employing a combination of these techniques, researchers can ensure the highest quality of this compound for their synthetic endeavors, ultimately leading to more reliable and reproducible scientific outcomes. All analytical methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[13][14][15][16][17]
References
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- A Comparative Guide to Purity Validation of Synthesized Methyl 2-(pyrrolidin-1-yl)
- A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzo
- Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines.
- ICH Q2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
- Application Notes and Protocols for the Derivatization of 2-Iodo-5-methylbenzoic Acid. (n.d.). Benchchem.
- 2-IODO-5-METHYLBENZOIC ACID synthesis. (n.d.). ChemicalBook.
- DeRuiter, J., Noggle, F. T., & Clark, C. R. (1992). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
- Separation of Benzoic acid, 4-iodo-, methyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S.
- DeRuiter, J., Noggle, F. T., & Clark, C. R. (1992). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar.
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- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- Process for producing 5-iodo-2-methylbenzoic acid. (n.d.).
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A Comparative Mechanistic Guide to the Reactions of Methyl 2-iodo-5-methylbenzoate
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Methyl 2-iodo-5-methylbenzoate stands as a key aryl halide in the synthetic chemist's toolbox, prized for its reactivity in a host of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth mechanistic analysis of its most common transformations, offering a comparative perspective against alternative aryl halides and furnishing the experimental data necessary for informed decision-making in the laboratory.
Introduction: The Strategic Advantage of an Ortho-Iodinated Benzoate
This compound is a versatile reagent whose utility is defined by the interplay of its substituents. The ortho-iodo group provides a highly reactive handle for transition metal-catalyzed cross-coupling reactions, while the methyl and methyl ester functionalities modulate the electronic properties and steric environment of the aromatic ring. This unique substitution pattern makes it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and functional materials.[1]
Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview
The reactivity of this compound is most prominently showcased in palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these transformations, while nuanced for each specific reaction, follows a common pathway.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and is significantly influenced by the steric hindrance around the C-I bond.[2]
-
Transmetalation: The organic group from an organometallic reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[3]
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. The reaction of this compound with an arylboronic acid proceeds through the established catalytic cycle.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Comparative Performance of Aryl Halides in Suzuki-Miyaura Coupling
The choice of the halogen atom on the aryl halide significantly impacts reactivity. Aryl iodides are generally more reactive than bromides and chlorides due to the weaker carbon-halogen bond strength, which facilitates a faster rate of oxidative addition.[4][5]
| Aryl Halide | Typical Catalyst System | Relative Reactivity | Typical Yield Range | Reference |
| This compound | Pd(PPh₃)₄, K₂CO₃ | High | 85-95% | [6] |
| Methyl 2-bromo-5-methylbenzoate | Pd(dppf)Cl₂, K₃PO₄ | Moderate | 70-85% | [4] |
| Methyl 2-chloro-5-methylbenzoate | Pd₂(dba)₃/XPhos, Cs₂CO₃ | Low | 40-60% | [7][8] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).[6]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL).[6]
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of significant utility in the synthesis of conjugated systems.[9][10] This reaction typically employs a dual catalytic system of palladium and copper(I).[11]
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.[9]
Comparative Performance of Aryl Halides in Sonogashira Coupling
Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor.
| Aryl Halide | Typical Catalyst System | Relative Reactivity | Typical Yield Range | Reference |
| This compound | Pd(PPh₃)₂Cl₂/CuI, Et₃N | High | 80-95% | [10][11] |
| Methyl 2-bromo-5-methylbenzoate | Pd(PPh₃)₄/CuI, Et₃N/DMF | Moderate | 65-80% | [10] |
| Methyl 2-chloro-5-methylbenzoate | Pd(PCy₃)₂/CuI, Cs₂CO₃ | Low | 30-50% | [11] |
Experimental Protocol: Sonogashira Coupling of this compound
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill with argon three times.
-
Add degassed triethylamine (3 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature for 8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with diethyl ether.
-
Concentrate the filtrate and purify by column chromatography.
The Heck Reaction: Olefin Arylation
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[12][13] The steric hindrance of this compound can influence the regioselectivity of the alkene insertion.
Comparative Performance of Aryl Halides in the Heck Reaction
| Aryl Halide | Typical Catalyst System | Relative Reactivity | Typical Yield Range | Reference |
| This compound | Pd(OAc)₂, PPh₃, Et₃N | High | 75-90% | [5][14] |
| Methyl 2-bromo-5-methylbenzoate | Pd(OAc)₂, P(o-tol)₃, NaOAc | Moderate | 60-80% | [13] |
| Methyl 2-chloro-5-methylbenzoate | Herrmann's catalyst, K₂CO₃ | Low | 35-55% | [15] |
Experimental Protocol: Heck Reaction of this compound
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and triethylamine (2.0 mmol).
-
Add anhydrous DMF (5 mL) and seal the tube.
-
Heat the reaction to 100 °C for 16 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][16] The choice of ligand is crucial, especially for sterically hindered substrates like this compound.[17]
Comparative Performance of Aryl Halides in Buchwald-Hartwig Amination
| Aryl Halide | Typical Catalyst System | Relative Reactivity | Typical Yield Range | Reference |
| This compound | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | High | 80-95% | [3][18] |
| Methyl 2-bromo-5-methylbenzoate | Pd(OAc)₂/BINAP, NaOtBu | Moderate | 70-85% | [3] |
| Methyl 2-chloro-5-methylbenzoate | Pd₂(dba)₃/tBuXPhos, K₃PO₄ | Low | 50-70% | [19] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and Cs₂CO₃ (1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat to 100 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNA r)
While less common for electron-rich systems, nucleophilic aromatic substitution can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups.[20][21] The ester group in this compound is weakly deactivating, making SNAr challenging without additional activation. However, under forcing conditions or with highly reactive nucleophiles, substitution of the iodide can be achieved. The mechanism proceeds through a Meisenheimer complex intermediate.[22]
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Comparative Reactivity of Aryl Halides in SNAr
In contrast to palladium-catalyzed reactions, the reactivity order for the leaving group in SNAr is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[23]
Conclusion
This compound is a highly effective substrate for a range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. Its high reactivity, stemming from the labile carbon-iodine bond, often translates to milder reaction conditions and higher yields compared to its bromo and chloro counterparts. The choice of catalyst, ligand, and base are critical for overcoming the steric hindrance imparted by the ortho-substituents and for achieving optimal results. This guide provides the mechanistic understanding and practical data to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
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A-Z Data-Driven Comparison Guides for Drug Development Professionals
Guide to the Qualification and Use of Methyl 2-iodo-5-methylbenzoate as a Reference Standard
[January 3, 2026]
Abstract
This guide provides a comprehensive framework for the qualification and application of this compound as a reference standard in research and pharmaceutical development. Recognizing that this compound is not a primary compendial standard, this document outlines the necessary steps to establish it as a well-characterized in-house or secondary reference standard. We will delve into its synthesis, characterization, and analytical methodologies, providing a comparative analysis against the rigorous requirements for reference materials set forth by regulatory bodies. Detailed experimental protocols and data interpretation strategies are presented to ensure scientific integrity and regulatory compliance.
Introduction: The Critical Role of Reference Standards in Drug Development
Reference standards are highly purified and well-characterized substances that serve as a basis for comparison in analytical testing.[1][2] They are fundamental to ensuring the identity, strength, quality, and purity of drug substances and products.[2] The United States Pharmacopeia (USP) defines reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators".[2][3]
While primary reference standards are available from official sources like USP, European Pharmacopoeia (EP), and others, researchers and developers often encounter the need for reference standards for novel compounds, impurities, or intermediates that are not commercially available as such.[4] In these instances, the qualification of a secondary or in-house reference standard becomes a critical activity.[5][6] This guide will use this compound as a case study to illustrate this qualification process.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a candidate reference standard is the foundation of its qualification.
| Property | Value | Source |
| Chemical Formula | C9H9IO2 | |
| Molecular Weight | 276.07 g/mol | |
| CAS Number | 103440-52-4 | |
| Appearance | Liquid | |
| Density | 1.674 g/mL at 25 °C | |
| Refractive Index | n20/D 1.596 | |
| Boiling Point | 105°C/0.6mmHg | [7] |
| Storage | 2-8°C |
Synthesis and Purification of this compound
The journey to a qualified reference standard begins with its synthesis and purification to the highest possible level.[2] While various synthetic routes exist for iodinated aromatic compounds, a common pathway to this compound involves the esterification of its corresponding carboxylic acid, 2-iodo-5-methylbenzoic acid.
Synthesis of 2-iodo-5-methylbenzoic acid
A typical synthesis involves the diazotization of 2-amino-5-methylbenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.[8]
Experimental Protocol: Synthesis of 2-iodo-5-methylbenzoic acid
-
Suspend 2-amino-5-methylbenzoic acid (1.0 eq) in a mixture of water, acetone, and concentrated HCl at 0 °C.
-
Add a solution of sodium nitrite (2.0 eq) in water dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 2 hours at 0 °C.
-
Add potassium iodide (2.0 eq) to the mixture and stir for 30 minutes at 0 °C.
-
Heat the reaction to 90 °C for 10 minutes, then cool to room temperature.
-
Extract the product with an organic solvent such as chloroform.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[8]
Esterification to this compound
The purified 2-iodo-5-methylbenzoic acid can then be esterified to yield the final product.
Experimental Protocol: Fischer Esterification
-
Dissolve 2-iodo-5-methylbenzoic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
Remove the excess methanol under reduced pressure.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.
-
Purify the product by vacuum distillation or column chromatography to achieve the desired purity.
Qualification of this compound as a Reference Standard
The qualification process involves a comprehensive set of analytical tests to confirm the identity, purity, and potency of the candidate standard.[5] This process should be guided by principles outlined in ICH Q7 and other regulatory guidance documents.[5][9]
Identity Confirmation
A battery of spectroscopic techniques should be employed to unequivocally confirm the structure of this compound.
Workflow for Identity Confirmation
Caption: Workflow for the identity confirmation of a candidate reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl and aromatic rings.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further support its identity.[10]
Purity Assessment
Purity is the most critical attribute of a reference standard. A combination of chromatographic and other analytical techniques should be used to assess purity and identify and quantify any impurities.
Comparison of Chromatographic Techniques for Purity Assessment
| Technique | Principle | Advantages | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | High resolution, sensitive, suitable for non-volatile compounds | Method development can be time-consuming |
| Gas Chromatography (GC) | Separation based on volatility and polarity | High efficiency, suitable for volatile and semi-volatile compounds | Compound must be thermally stable |
| Thin-Layer Chromatography (TLC) | Simple, rapid screening | Low cost, easy to perform | Lower resolution compared to HPLC and GC |
Experimental Protocol: Purity Determination by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for iodinated aromatic compounds. Care should be taken as formic acid can sometimes induce deiodination in the mass spectrometer source.[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors for known impurities should be determined.
Potency Assignment
Potency is the measure of the active component in the reference standard. It is typically determined by a mass balance approach, accounting for all significant impurities.
Potency Calculation (Mass Balance)
Potency (%) = 100% - (% Water Content) - (% Residual Solvents) - (% Non-volatile Residue) - (% Impurities)
Workflow for Potency Assignment
Caption: Workflow for assigning the potency of a reference standard.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Assessed by headspace gas chromatography (GC-HS).
-
Non-volatile Residue/Inorganic Impurities: Measured by thermogravimetric analysis (TGA) or sulfated ash testing.
Comparison with Alternative Reference Standards
In the absence of a primary standard for this compound, a comparison can be made against a well-characterized, structurally related compound or a commercially available analytical standard of a different purity grade.
| Feature | In-house Qualified this compound | Commercially Available (e.g., 95% purity) | Structurally Related Primary Standard (Hypothetical) |
| Traceability | Traceable to in-house characterization data | Traceable to the manufacturer's Certificate of Analysis | Traceable to a pharmacopeia (e.g., USP) |
| Purity | High purity (typically >99.5%) | Lower, specified purity (e.g., 95%) | Very high, rigorously established purity |
| Characterization | Extensively characterized (NMR, MS, IR, etc.) | Basic characterization provided | Exhaustively characterized by multiple independent labs |
| Cost | High initial investment in time and resources | Lower initial cost | High purchase cost |
| Regulatory Acceptance | Requires full documentation and justification | May not be suitable for GMP applications | Readily accepted by regulatory agencies |
Stability and Storage
A stability study should be conducted to establish the appropriate storage conditions and re-test date for the qualified reference standard.
Experimental Protocol: Reference Standard Stability Study
-
Store aliquots of the reference standard under various conditions (e.g., 2-8°C, room temperature, accelerated conditions like 40°C/75% RH).
-
At predetermined time points (e.g., 0, 3, 6, 12 months), test the samples for purity and potency.
-
Analyze the data for any degradation trends.
-
Establish a re-test date based on the stability data.
Documentation and Certification
All data generated during the qualification process must be meticulously documented in a comprehensive report. This report serves as the Certificate of Analysis for the in-house reference standard.
Essential Components of a Reference Standard Certificate of Analysis:
-
Name and lot number of the material
-
Physicochemical properties
-
Results of all identity tests (with spectra)
-
Results of all purity and impurity tests (with chromatograms)
-
Water content and residual solvent data
-
Assigned potency and its uncertainty
-
Storage conditions
-
Re-test date
-
Signature of authorized personnel
Conclusion
While this compound is not an established primary reference standard, it can be rigorously qualified for in-house use. This process, grounded in sound analytical science and guided by regulatory principles, is essential for ensuring the quality and reliability of analytical data in research and drug development. By following the comprehensive approach outlined in this guide, scientists can confidently establish and utilize in-house reference standards, thereby enabling robust and accurate analytical testing throughout the product lifecycle.
References
-
General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]
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PubMed. (2013, November 15). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]
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EDQM & USP. (2023, October 10). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. Retrieved from [Link]
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De Stefano, A. J. (2019, March 6). Are We Embracing FDA's Messages?. Contract Pharma. Retrieved from [Link]
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Symtera Analytics. (n.d.). How To Handle Primary and Secondary Reference Standards in A Quality Control (QC) Laboratory?. Retrieved from [Link]
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Chromatography Forum. (2013, September 27). secondary reference standard qualification. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, September 6). Physical Standards and Reference Materials. Retrieved from [Link]
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Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
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A Comparative Guide to the Applications of Methyl 2-iodo-5-methylbenzoate in Modern Organic Synthesis
Abstract
Methyl 2-iodo-5-methylbenzoate is a versatile aryl iodide building block that serves as a cornerstone in contemporary organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its strategic substitution pattern—featuring a reactive iodine atom ortho to an electron-withdrawing methyl ester and a meta-methyl group—provides a unique combination of reactivity and structural utility. This guide offers an in-depth comparison of its performance in pivotal cross-coupling reactions against common alternatives, supported by experimental data and detailed protocols. We will explore the causality behind its enhanced reactivity and showcase its application in the synthesis of high-value compounds, such as the insomnia therapeutic, Suvorexant.
Introduction: The Strategic Advantage of an Aryl Iodide
In the landscape of synthetic chemistry, aryl halides are indispensable precursors for carbon-carbon and carbon-heteroatom bond formation. The choice of the halogen (I, Br, Cl) is a critical decision that dictates reaction kinetics, catalyst selection, and overall process efficiency. This compound emerges as a superior reagent in many contexts due to the inherent properties of the carbon-iodine bond. With a bond dissociation energy significantly lower than its C-Br and C-Cl counterparts, the C-I bond undergoes oxidative addition to a low-valent metal catalyst (typically palladium) more readily. This step is often the rate-determining stage of the catalytic cycle, and facilitating it allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope.
This guide will focus on the practical applications of this compound, providing researchers, chemists, and drug development professionals with a comparative framework to guide their synthetic strategies.
Synthesis and Physicochemical Profile
This compound is typically prepared in a two-step sequence from the commercially available 2-amino-5-methylbenzoic acid. The first step involves a Sandmeyer-type diazotization of the aniline followed by substitution with iodide, yielding 2-iodo-5-methylbenzoic acid.[1][2] Subsequent esterification, for instance using thionyl chloride and methanol, furnishes the target methyl ester.
Table 1: Physicochemical Properties of Key Reagents
| Compound | Formula | Molecular Weight ( g/mol ) | Form | Key Application |
| This compound | C₉H₉IO₂ | 276.07 | Solid | Primary subject, high reactivity in cross-coupling. |
| Methyl 2-bromo-5-methylbenzoate | C₉H₉BrO₂ | 229.07 | Oil | Common alternative, moderate reactivity.[3][4] |
| 2-Iodo-5-methylbenzoic Acid | C₈H₇IO₂ | 262.04 | Solid | Direct precursor to the methyl ester.[5][6] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its efficacy in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the biaryl and alkynylaryl scaffolds prevalent in pharmaceuticals and organic materials.[7][8]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and a boronic acid or ester, is arguably the most widely used cross-coupling method.[9][10] The high reactivity of the C-I bond in this compound makes it an ideal substrate.
Comparative Performance: The Halogen Effect
The choice of halogen has a profound impact on reaction efficiency. The enhanced reactivity of the iodo-substituted compound often translates to milder conditions and shorter reaction times compared to its bromo-analog.
Table 2: Illustrative Comparison of Aryl Halides in Suzuki Coupling
| Parameter | This compound | Methyl 2-bromo-5-methylbenzoate | Rationale |
| Typical Temperature | 60-80 °C | 80-110 °C | The weaker C-I bond lowers the activation energy for oxidative addition.[10] |
| Typical Reaction Time | 1-4 hours | 4-24 hours | Faster oxidative addition leads to a higher catalytic turnover frequency. |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Higher (e.g., 2-5 mol%) | More efficient catalysis reduces the amount of precious metal required. |
| Ligand Choice | Standard phosphines (e.g., PPh₃) | Often requires bulky, electron-rich ligands (e.g., Buchwald ligands) to promote oxidative addition.[11] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with a generic arylboronic acid.[11]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v, 5 mL), via syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira reaction couples a terminal alkyne with an aryl halide, typically using a dual-catalyst system of palladium and copper(I).[12][13] This reaction is instrumental in synthesizing conjugated materials and pharmaceutical intermediates.[8][14] The high reactivity of this compound is again advantageous, enabling efficient coupling under mild conditions.[15]
Experimental Protocol: Sonogashira Coupling
This protocol outlines a typical procedure for the Sonogashira coupling.[15]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂, 2 mol%), and Copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base: Add anhydrous solvent (e.g., THF, 5 mL) and a base such as triethylamine (TEA, 3.0 equiv.).
-
Alkyne Addition: Stir the mixture at room temperature for 5 minutes, then add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Heat the mixture to 50-60 °C and monitor by TLC.
-
Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Case Study in Drug Development: Synthesis of Suvorexant
The utility of this building block is powerfully demonstrated in the synthesis of Suvorexant, a dual orexin receptor antagonist for treating insomnia.[16] The synthesis begins with 2-iodo-5-methylbenzoic acid, the direct precursor to our title compound. In this key step, the aryl iodide undergoes a copper-catalyzed N-arylation with 1,2,3-triazole to form a pivotal intermediate.[16]
This transformation highlights that while palladium is dominant for C-C couplings, the reactivity of the C-I bond is also ideal for other metal-catalyzed processes like copper-catalyzed C-N bond formation. The resulting intermediate is then coupled with a chiral diazepane core to complete the synthesis of Suvorexant.[16] This industrial application underscores the value of 2-iodo-5-methyl-substituted aromatics as reliable and reactive starting materials in multi-step pharmaceutical manufacturing.[6]
Conclusion and Outlook
This compound stands out as a highly effective and versatile building block in organic synthesis. Its principal advantage—enhanced reactivity rooted in the lability of the carbon-iodine bond—allows for more efficient and economical synthetic routes compared to its bromo- and chloro-analogs. This guide has demonstrated its superior performance in Suzuki and Sonogashira couplings and its critical role in the synthesis of the FDA-approved drug Suvorexant.
For researchers and drug development professionals, employing this compound can lead to significant process improvements, including milder reaction conditions, reduced catalyst consumption, and shorter synthesis times. As the demand for complex, highly functionalized molecules continues to grow, the strategic use of such high-performance intermediates will remain essential for driving innovation in medicine and materials science.
References
-
PrepChem. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from PrepChem.com. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from Ningbo Inno Pharmchem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. Retrieved from Ningbo Inno Pharmchem. [Link]
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
-
ResearchGate. (n.d.). Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. Retrieved from ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Iodo-2-Methylbenzoic Acid in Pharmaceutical Synthesis. Retrieved from Ningbo Inno Pharmchem. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 52548-14-8 | Product Name : 2-Iodo-5-methylbenzoic Acid. Retrieved from Pharmaffiliates. [Link]
-
PubChem. (n.d.). Methyl 2-bromo-5-methylbenzoate. Retrieved from PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of Methyl 2-iodo-5-methylbenzoate in Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the choice of a starting material is a critical decision, balancing reactivity, cost, and process efficiency. Methyl 2-iodo-5-methylbenzoate, a versatile substituted aryl iodide, frequently emerges as a key building block. This guide provides an in-depth, data-supported cost-benefit analysis of this reagent, comparing it directly with its common alternative, Methyl 2-bromo-5-methylbenzoate, to inform strategic decisions in research and development.
The Role of the Halogen in Cross-Coupling Reactions
Aryl halides are foundational to modern organic synthesis, primarily serving as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. The identity of the halogen (I, Br, Cl) profoundly influences the reaction kinetics, particularly the rate-determining oxidative addition step. The weaker carbon-iodine (C-I) bond, compared to the carbon-bromine (C-Br) bond, generally leads to faster reaction rates, allowing for milder conditions and lower catalyst loadings. This fundamental principle is at the heart of the cost-benefit analysis.
Caption: The rate-determining oxidative addition step is facilitated by the weaker C-I bond.
Comparative Analysis: Iodo vs. Bromo Analogue
The decision to use this compound over its bromo counterpart is a trade-off between upfront reagent cost and potential downstream process savings.
| Feature | This compound | Methyl 2-bromo-5-methylbenzoate | Causality & Field Insights |
| Reactivity | High | Moderate | The C-I bond dissociation energy (~210 kJ/mol) is significantly lower than the C-Br bond (~280 kJ/mol). This translates to a lower activation energy for oxidative addition, making the iodo-compound intrinsically more reactive.[1] |
| Typical Conditions | Milder temperatures (often RT to 80 °C), shorter reaction times. | Higher temperatures (often >80 °C), longer reaction times. | Increased reactivity allows for less thermal energy input, which can be crucial for thermally sensitive substrates and can reduce energy costs at scale. |
| Catalyst Loading | Lower (e.g., 0.5-2 mol%) | Higher (e.g., 2-5 mol%) | Efficient oxidative addition often requires less of the expensive palladium catalyst and phosphine ligand to achieve high conversion, directly impacting cost.[1] |
| Reagent Cost | Higher | Lower | Iodine is a more expensive raw material than bromine. As of early 2026, the cost per gram for the iodo-reagent is substantially higher than the bromo-reagent.[2][3] |
| Atom Economy | Lower | Higher | Iodine's high atomic weight (126.9 g/mol ) compared to bromine (79.9 g/mol ) results in a lower atom economy, generating heavier waste streams. |
| Side Reactions | Prone to deiodination (replacement of 'I' with 'H').[1] | Less prone to dehalogenation. | The formation of palladium-hydride species can lead to a competitive dehalogenation pathway. This is often more pronounced with the more reactive iodo-compound, requiring careful optimization of the base and solvent system.[1] |
Strategic Decision Framework
Choosing the right reagent depends on the specific goals of the synthesis. The following flowchart provides a logical framework for this decision-making process.
Caption: Decision-making flowchart for selecting the appropriate aryl halide.
Experimental Protocols: A Comparative Suzuki-Miyaura Coupling
To provide a tangible comparison, the following protocols outline a typical Suzuki-Miyaura coupling reaction to synthesize Methyl 5-methyl-2-phenylbenzoate.
Protocol 1: Using this compound (High Reactivity Route)
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
SPhos (2.2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 eq)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the toluene portion of the solvent system. Stir for 5 minutes until a homogeneous solution is formed.
-
Add the catalyst solution to the Schlenk flask, followed by the water portion of the solvent system.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product. Expected Yield: >90%.
Protocol 2: Using Methyl 2-bromo-5-methylbenzoate (Cost-Effective Route)
Materials:
-
Methyl 2-bromo-5-methylbenzoate (1.0 eq)[3]
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
SPhos (6.2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 eq)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add Methyl 2-bromo-5-methylbenzoate, phenylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the toluene portion of the solvent system. Stir for 5 minutes.
-
Add the catalyst solution to the Schlenk flask, followed by the water portion of the solvent system.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, follow the same workup and purification procedure as described in Protocol 1. Expected Yield: 75-85%.
Experimental Causality: The bromo-analogue requires a higher reaction temperature, longer reaction time, and a significantly higher loading of both the palladium catalyst and the ligand to achieve a comparable, though still lower, yield. This is a direct consequence of the stronger C-Br bond, which makes the oxidative addition step more challenging.
Conclusion and Senior Scientist Recommendation
The cost-benefit analysis of this compound is a classic case of balancing upfront investment against process efficiency and robustness.
-
Choose this compound when:
-
Working with challenging, sterically hindered, or electronically deactivated coupling partners.
-
Synthesizing high-value molecules where maximizing yield and minimizing side products is paramount.
-
A robust, reliable, and rapid reaction is needed, especially in early-stage discovery where time is a critical factor.
-
-
Choose Methyl 2-bromo-5-methylbenzoate when:
-
Conducting large-scale synthesis where the higher upfront cost of the iodo-reagent is prohibitive.
-
The coupling partner is highly reactive.
-
Sufficient resources are available for process optimization to overcome the lower reactivity (e.g., screening catalysts, bases, and extending reaction times).
-
Ultimately, this compound is the superior reagent for reactivity and is often the go-to choice for complex, small-scale syntheses where reliability is key. Its higher cost can be justified by higher yields, reduced purification efforts, and savings on expensive catalyst systems. For large-scale manufacturing, the economic pressure often necessitates the use of the less expensive bromo-analogue, accepting the trade-off of more demanding reaction conditions and potentially lower yields.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 2-Iodo-5-methylbenzoic Acid. Benchchem.
- Thermo Scientific Chemicals. (n.d.). This compound, 95%. Fisher Scientific.
- Benchchem. (n.d.). Application Notes and Protocols: 2-Iodo-5-methylbenzoic Acid as a Precursor in the Synthesis of Suvorexant. Benchchem.
- Biosynth. (n.d.). 2-Iodo-5-methylbenzoic acid. Biosynth.
- ChemicalBook. (n.d.). 2-IODO-5-METHYLBENZOIC ACID synthesis. ChemicalBook.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. Benchchem.
- PrepChem. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. PrepChem.com.
- ChemicalBook. (n.d.). METHYL 2-BROMO-5-METHYLBENZOATE. ChemicalBook.
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A Researcher's Guide to the Spectroscopic Differentiation of Methyl 2-iodo-5-methylbenzoate Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of isomeric molecules is a cornerstone of quality control, process optimization, and regulatory compliance. Positional isomers, such as the various forms of Methyl 2-iodo-5-methylbenzoate, often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to unequivocally differentiate between these isomers is paramount. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish this compound from its positional isomers. We will delve into the theoretical underpinnings of how substituent placement on the aromatic ring influences the spectral output, supported by a combination of experimental and predicted data.
The Imperative of Isomeric Purity in Drug Development
The seemingly subtle shift of a methyl or iodo group on the benzene ring can profoundly impact a molecule's pharmacological activity, toxicity, and metabolic profile. The synthesis of complex organic molecules often yields a mixture of isomers, necessitating robust analytical methodologies to ensure the desired product is isolated with high purity. Spectroscopic techniques offer a powerful, non-destructive means to probe the molecular structure and provide a unique fingerprint for each isomer.
Experimental and Predictive Methodologies
The data presented herein is a compilation of experimentally obtained spectra where available from public databases and predicted spectra based on established spectroscopic principles.
General Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality spectroscopic data for the analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then filtered through a glass wool plug into a 5 mm NMR tube.[1]
-
Instrumentation: Data is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[2]
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]
-
¹³C NMR Acquisition: A proton-decoupled one-dimensional carbon spectrum is acquired with a 45-degree pulse angle and a relaxation delay of 2-5 seconds. A greater number of scans are typically required to achieve an adequate signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.[1]
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal, and firm pressure is applied.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is collected prior to sample analysis to account for atmospheric and instrumental absorptions.
Mass Spectrometry (MS)
-
Instrumentation: Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules.
-
Data Acquisition: The sample is introduced into the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Visualization of the Analytical Workflow
Caption: Workflow for the spectroscopic analysis of this compound isomers.
Spectroscopic Comparison of Isomers
The following sections detail the expected and observed spectroscopic features of this compound and a selection of its isomers.
¹H NMR Spectroscopy: A Window into the Proton Environment
The chemical shift and splitting pattern of the aromatic protons are highly sensitive to the positions of the iodo and methyl substituents. Electron-donating groups (like the methyl group) tend to shield ortho and para protons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (like the ester and iodo groups) deshield ortho and para protons, shifting them downfield.[3]
Table 1: Predicted and Experimental ¹H NMR Data (Aromatic Region) of Selected Isomers
| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~7.0-7.2 (dd) | ~7.8-8.0 (d) | ~7.9-8.1 (d) | -OCH₃: ~3.9 (s), Ar-CH₃: ~2.4 (s) |
| Methyl 3-iodo-4-methylbenzoate [4] | 8.47 (d) | - | 7.90 (dd) | H-5: 7.29 (d), -OCH₃: 3.90 (s), Ar-CH₃: 2.48 (s) |
| Methyl 4-iodobenzoate [5] | 7.8 (d) | - | 7.8 (d) | H-2/6 & H-3/5 are equivalent, -OCH₃: ~3.9 (s) |
| 2-Iodo-5-methylbenzoic Acid [5] | 7.02 (dd) | 7.84 (d) | 7.91 (d) | Ar-CH₃: 2.36 (s) |
Note: Predicted values for this compound are estimated based on the data for its carboxylic acid precursor and general substituent effects.
The distinct splitting patterns and chemical shifts in the aromatic region provide a clear basis for differentiating these isomers. For instance, the number of distinct aromatic proton signals and their coupling constants will vary significantly with the substitution pattern.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The chemical shifts of the aromatic carbons are also diagnostic of the substitution pattern. The carbon atom directly attached to the iodine atom (ipso-carbon) will be significantly shifted upfield due to the heavy atom effect.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 165-170 |
| C-COOCH₃ | 130-135 |
| C-I | 90-100 |
| C-CH₃ | 135-140 |
| Aromatic CH | 120-140 |
| -OCH₃ | 50-55 |
| Ar-CH₃ | 20-25 |
Note: These are predicted ranges, and experimental verification is recommended.[2]
Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting
The IR spectrum provides valuable information about the functional groups present and offers a unique "fingerprint" for each isomer in the 1500-400 cm⁻¹ region.
Table 3: Key IR Absorption Bands for Methyl Benzoate Derivatives
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C-H stretch (aromatic) | 3100-3000 | Presence of the benzene ring. |
| C-H stretch (aliphatic) | 3000-2850 | Presence of the methyl groups. |
| C=O stretch (ester) | ~1720 | Characteristic strong absorption for the carbonyl group. |
| C=C stretch (aromatic) | 1600-1450 | Skeletal vibrations of the benzene ring. |
| C-O stretch (ester) | 1300-1100 | Two distinct bands are often observed. |
| C-H out-of-plane bend | 900-700 | Highly diagnostic of the substitution pattern on the benzene ring.[6] |
| C-I stretch | Below 600 | Indicates the presence of the carbon-iodine bond. |
The out-of-plane C-H bending vibrations are particularly useful for distinguishing between ortho, meta, and para isomers.[7]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that can aid in structural elucidation. For all isomers of Methyl iodomethylbenzoate, the molecular ion peak [M]⁺ is expected at an m/z corresponding to their molecular weight.
The fragmentation pattern will be influenced by the positions of the substituents. Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) and the carbonyl group (CO). The presence of the iodine atom will also lead to characteristic isotopic patterns and fragmentation involving the C-I bond.
Caption: A simplified fragmentation pathway for this compound in mass spectrometry.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the unambiguous differentiation of this compound isomers. ¹H and ¹³C NMR spectroscopy offer detailed insights into the electronic environment of the protons and carbons, which are highly sensitive to the substituent positions. IR spectroscopy provides a rapid means of confirming functional groups and offers a unique fingerprint based on the substitution pattern. Finally, mass spectrometry confirms the molecular weight and provides structural clues through characteristic fragmentation patterns. By employing these techniques in a concerted manner, researchers and drug development professionals can ensure the identity and purity of their compounds, a critical step in the path to innovation and discovery.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-iodo-5-methylbenzoate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like Methyl 2-iodo-5-methylbenzoate necessitates a clear and robust disposal protocol. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each step. As a halogenated organic compound, this compound falls under specific regulatory guidelines that demand careful adherence to prevent harm and ensure compliance.
Section 1: Hazard Identification and Risk Assessment
Before any disposal procedure begins, a thorough understanding of the chemical's hazards is essential. The Safety Data Sheet (SDS) is the primary authoritative source for this information.[1][2] this compound is not benign; it presents several health risks that dictate the need for careful handling at all times, including during disposal.
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3][4][5]
-
Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[3][4][5]
-
Respiratory Irritation (H335): Inhalation of dust or vapors may cause irritation to the respiratory tract.[3][4][5]
These hazards underscore the necessity of using appropriate Personal Protective Equipment (PPE) not only during experimentation but also throughout the waste collection and disposal process.
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 103440-52-4[5][6] |
| Molecular Formula | C₉H₉IO₂[6] |
| Waste Category | Halogenated Organic Compound[7][8] |
| Primary Disposal Route | High-Temperature Incineration[9][10][11] |
Section 2: The Core Principle: Segregation of Halogenated Waste
The single most important step in the proper disposal of this compound is its strict segregation as halogenated organic waste . This is not merely an organizational preference; it is a critical safety and regulatory requirement.
Causality Behind Segregation:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[11][12] Land disposal is severely restricted, and specific treatment technologies are required.[11]
-
Disposal Technology: Halogenated waste requires high-temperature incineration with specialized scrubbers to safely neutralize the acidic gases (e.g., hydrogen iodide) produced during combustion.[11] Non-halogenated solvents may be recycled or fuel-blended, a much less expensive and different disposal pathway.
-
Cost and Contamination: Mixing halogenated waste with non-halogenated solvent waste contaminates the entire volume.[13] This forces the entire, much larger, container to be disposed of via the more complex and costly halogenated waste stream.
Segregation Best Practices:
-
DO maintain a dedicated, clearly labeled waste container for "Halogenated Organic Solvents/Waste."[1][13]
-
DO NOT mix this compound waste with non-halogenated solvents like acetone, ethanol, or hexane.
-
DO NOT pour any amount, no matter how small, down the sink or drain.[14][15] This is illegal and environmentally harmful.
-
DO NOT mix with other waste categories like acids, bases, or oxidizers to prevent dangerous chemical reactions.[9][10]
Section 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating workflow that ensures safety and compliance from the point of generation to the final handoff for disposal.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE as dictated by the SDS.
-
Eye Protection: Chemical safety goggles are mandatory.[5][16]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[16]
-
Body Protection: A standard laboratory coat should be worn.[3]
Step 2: Select the Correct Waste Container The integrity of your waste stream begins with the container.
-
Compatibility: Use a container made of a material compatible with the chemical. Borosilicate glass or a suitable plastic container is recommended.[1][17] Avoid metal containers for any chemical waste stream that could have acidic properties.[2]
-
Condition: The container must be in good condition, free of cracks, and have a secure, leak-proof, screw-top cap.[1][10]
-
Containment: Whenever possible, keep the waste container in secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.[1]
Step 3: Label the Waste Container Correctly Proper labeling is a strict regulatory requirement and is essential for safety.[10][18]
-
Timing: The container must be labeled before or at the moment the first drop of waste is added.[13] An unlabeled container of chemical waste is considered an "unknown" and creates a significant safety hazard and disposal nightmare.[15]
-
Content: Use an official "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[19] The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If it is in a solution, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[13]
-
The associated hazards (e.g., "Irritant").
-
Step 4: Transfer Waste Safely
-
Location: All transfers of hazardous waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Procedure: Carefully pour the waste into the labeled container, using a funnel if necessary to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 5: Store in a Satellite Accumulation Area (SAA) Hazardous waste must be stored properly at its point of generation.
-
Location: The SAA must be at or near the process that generates the waste and under the control of the laboratory personnel.[2][17]
-
Container Management: Keep the waste container tightly closed at all times, except when actively adding waste.[13][14][17]
Step 6: Arrange for Final Disposal Laboratory personnel are responsible for the waste up to a point; final disposal is a specialized service.
-
Contact EHS: Once the waste container is full or has been stored for the maximum time allowed by your institution (often 90 days), contact your EHS department or designated hazardous waste contractor to arrange for pickup.[2][14][17][19]
Section 4: Decontamination and Spill Management
Glassware Decontamination: Empty containers or glassware that held this compound must be decontaminated before being washed.
-
Rinse the container three times with a suitable solvent (e.g., acetone).
-
Collect all rinsate in your designated "Halogenated Waste" container.
-
Only after this triple rinse can the glassware be washed through normal laboratory procedures.
Spill Cleanup: In the event of a small spill:
-
Alert personnel in the area and ensure the spill is contained.
-
Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[20]
-
Carefully sweep or scoop the absorbed material into a sealable container.[3][20]
-
Label the container as "Spill Debris containing this compound" and dispose of it through the same hazardous waste stream.
-
Wash the spill area with soap and water.[3]
Section 5: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the compliant disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its identity as a regulated halogenated organic compound and adhering to a strict protocol of segregation, containment, labeling, and professional disposal, researchers can ensure the safety of themselves and their colleagues while protecting the environment. Always prioritize the guidance of your institution's EHS department and the specific information contained within the Safety Data Sheet.
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Navigating the Safe Handling of Methyl 2-iodo-5-methylbenzoate: A Guide to Personal Protective Equipment
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, practical framework for the safe handling of Methyl 2-iodo-5-methylbenzoate, focusing on the critical role of Personal Protective Equipment (PPE). Beyond a simple checklist, we will delve into the rationale behind each protective measure, ensuring a comprehensive understanding that fosters a culture of safety and scientific excellence in your laboratory.
Understanding the Hazards: Why PPE is Non-Negotiable
This compound (CAS No. 103440-52-4) is a compound that, while integral to specific synthetic pathways, presents several potential health hazards that necessitate stringent safety protocols.[1] According to safety data sheets, this chemical is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[2] The fundamental principle of laboratory safety is to minimize exposure to all chemicals, and with compounds of known irritant properties, a robust PPE strategy is the first and most critical line of defense.[3][4]
Core Personal Protective Equipment (PPE) for Routine Operations
For standard laboratory procedures involving this compound at a research and development scale, the following PPE is mandatory.[5] Adherence to these guidelines is not merely about compliance but about the proactive prevention of chemical exposure.
Eye and Face Protection: Shielding Your Most Vulnerable Asset
The eyes are exceptionally susceptible to chemical splashes and vapors. Standard prescription glasses do not offer adequate protection.[6]
-
Safety Glasses with Side Shields: For low-volume handling and transfers in a well-ventilated area, safety glasses meeting ANSI Z87.1 standards are the minimum requirement.[5] The side shields are crucial for protecting against splashes from the periphery.
-
Chemical Splash Goggles: When there is a heightened risk of splashing, such as during reactions, purifications, or when handling larger quantities, chemical splash goggles are essential.[7] They form a seal around the eyes, offering superior protection from all angles.
-
Face Shields: In conjunction with safety glasses or goggles, a face shield provides an additional layer of protection for the entire face.[5] This is strongly recommended when there is a significant splash hazard, for instance, when transferring the chemical from a larger container or during quenching of a reaction.
Hand Protection: The Right Glove for the Job
Gloves are a critical barrier to prevent skin contact, which can lead to irritation.[8][9] However, not all gloves are created equal, and selecting the appropriate material is key.
-
Nitrile Gloves: For incidental contact, disposable nitrile gloves are the standard choice in most laboratories.[4][10] They offer good resistance to a range of chemicals. It is imperative to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.[11]
-
Proper Glove Removal: The technique used to remove gloves is as important as wearing them. To avoid contaminating your hands, grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Then, with the ungloved hand, slide your fingers under the wrist of the remaining glove and peel it off from the inside, creating a bag for the first glove.
Protective Clothing: Shielding the Body
Your everyday clothing offers insufficient protection against chemical spills.
-
Laboratory Coat: A properly fitting, long-sleeved laboratory coat should be worn at all times in the laboratory.[3][12] It should be kept fully buttoned to provide maximum coverage.
-
Full-Length Trousers and Closed-Toe Shoes: To prevent exposure to your legs and feet, always wear long pants and shoes that fully cover the feet.[5]
Respiratory Protection: When Engineering Controls Are Not Enough
In most laboratory settings, handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[6][10]
-
Use of a Fume Hood: All operations that have the potential to generate vapors or aerosols of this compound must be performed in a properly functioning chemical fume hood.[6]
-
Respirators: In the rare event that engineering controls are insufficient or during a large-scale spill, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[2] However, the use of respirators requires a formal respiratory protection program, including fit-testing and training.
PPE Selection Guide: A Risk-Based Approach
The level of PPE required is directly proportional to the risk associated with the procedure being performed. The following table provides a summary of recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing and preparing solutions (small scale) | Safety glasses with side shields | Nitrile gloves | Lab coat, long pants, closed-toe shoes | Chemical fume hood |
| Running reactions and extractions | Chemical splash goggles | Nitrile gloves | Lab coat, long pants, closed-toe shoes | Chemical fume hood |
| Large-scale transfers (>1L) | Face shield over chemical splash goggles | Nitrile gloves (consider double-gloving) | Lab coat, long pants, closed-toe shoes | Chemical fume hood |
| Spill cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator (if spill is large or ventilation is poor) |
Procedural Workflow for Donning and Doffing PPE
A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
